{2-[2-(Dimethylamino)ethoxy]phenyl}methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-[2-(dimethylamino)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNABPRGGCSJBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594610 | |
| Record name | {2-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59115-26-3 | |
| Record name | {2-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of the organic compound {2-[2-(Dimethylamino)ethoxy]phenyl}methanol, identified by CAS number 59115-26-3. This document is intended for professionals in research and development, particularly in the fields of medicinal chemistry and drug development, where a thorough understanding of a compound's physical characteristics is paramount for its application. This guide consolidates available data on the compound's structure, molecular weight, and key physical constants. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. Where experimental data is not publicly available, this is noted, and predictive insights based on the compound's structure are provided.
Introduction and Chemical Identity
This compound is a substituted aromatic alcohol. Its chemical structure features a benzyl alcohol core with a 2-(dimethylamino)ethoxy substituent at the ortho position. This arrangement of functional groups—a hydroxyl group, a tertiary amine, and an ether linkage—imparts specific chemical and physical properties that are of interest in various chemical synthesis and pharmaceutical applications. The presence of both hydrogen bond donor (hydroxyl) and acceptor (ether oxygen, tertiary amine nitrogen) sites, as well as a lipophilic aromatic ring, suggests a compound with nuanced solubility and reactivity profiles.
The accurate characterization of its physical properties is a critical first step in any research or development endeavor. These properties dictate its behavior in different media, its potential for purification, and its suitability for various formulation strategies.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Tabulated Physical Properties
The following table summarizes the available physical property data for this compound. It is crucial to note the distinction between this compound and its isomers, such as the para-substituted analogue ({4-[2-(Dimethylamino)ethoxy]phenyl}methanol, CAS 131028-54-1), which exhibits significantly different physical properties.
| Property | Value | Source/Comment |
| CAS Number | 59115-26-3 | BOC Sciences[1] |
| Molecular Formula | C₁₁H₁₇NO₂ | BOC Sciences[1] |
| Molecular Weight | 195.26 g/mol | BOC Sciences[1] |
| Physical State | Yellow Liquid | Fisher Scientific[2] |
| Boiling Point | 305.5 °C at 760 mmHg | Echemi[3] |
| Melting Point | Not available | As a liquid at room temperature, the melting point is below ambient temperature. |
| Flash Point | 138.6 °C | Echemi[3] |
| Refractive Index | 1.531 | Echemi[3] |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents like hexane is expected. Water solubility is likely pH-dependent due to the presence of the basic amino group. | Inferred from chemical structure. |
Spectroscopic Data (Predicted)
To date, experimentally derived public spectral data for this compound is limited. Therefore, predicted spectral characteristics are provided below to aid in its identification. These predictions are based on established computational models and should be confirmed by experimental analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the ethoxy methylene protons, and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the ortho-substitution.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon bearing the hydroxyl group, the carbons of the ethoxy chain, and the N-methyl carbons. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents on the benzene ring.
Key Infrared (IR) Spectroscopy Bands
The IR spectrum of this molecule would be characterized by the following key absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹.
-
C-O Stretch (Alcohol and Ether): Strong bands in the 1050-1250 cm⁻¹ region.
-
C-N Stretch: A band in the 1000-1250 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Experimental Protocols for Physical Property Determination
The following section details the standard operating procedures for the experimental determination of the key physical properties of this compound.
Boiling Point Determination (Micro Method)
Causality: For small sample volumes, a micro boiling point determination is efficient and minimizes waste. This method relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point.
Caption: Workflow for micro boiling point determination.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube.
-
Capillary Insertion: Insert a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus). Heat the bath gradually.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. Record this temperature.
Solubility Determination
Causality: The solubility of a compound is a fundamental property that influences its behavior in biological systems and its formulation. The "like dissolves like" principle is a guiding concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The presence of both polar (hydroxyl, ether, amine) and non-polar (aromatic ring) moieties in this compound suggests a varied solubility profile.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).
-
Sample Preparation: In a series of small, labeled test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each test tube, add the selected solvent dropwise, vortexing or shaking after each addition, up to a total volume of 1 mL.
-
Observation: Observe whether the compound dissolves completely. Classify the solubility as:
-
Soluble: A clear solution is formed.
-
Partially Soluble: Some of the compound dissolves, but solid/liquid particles remain.
-
Insoluble: The compound does not appear to dissolve.
-
-
pH-Dependent Solubility in Water: For aqueous solubility, test the pH of the solution. Due to the basicity of the dimethylamino group, the solubility in water is expected to be higher at acidic pH due to the formation of a soluble ammonium salt. To test this, after observing solubility in neutral water, add a dilute acid (e.g., 1M HCl) dropwise and observe any changes in solubility.
Sources
An In-Depth Technical Guide to {4-[2-(Dimethylamino)ethoxy]phenyl}methanol (CAS 131028-54-1): Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical compound with CAS number 131028-54-1, identified as {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. We will delve into its chemical structure, physicochemical properties, and its notable context as a synthetic intermediate and impurity in the manufacturing of the gastroprokinetic agent, Itopride. Furthermore, this guide will explore the latent biological potential of its core scaffold, evidenced by the significant therapeutic activities of its derivatives.
Chemical Identity and Core Structure
The compound registered under CAS 131028-54-1 is chemically named {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.[1] It is a substituted aromatic alcohol featuring a central phenyl ring, a hydroxymethyl group, and a dimethylaminoethoxy side chain. This unique combination of functional groups imparts specific chemical and physical properties that are foundational to its role in synthetic chemistry and its potential biological interactions.
Molecular Formula: C₁₁H₁₇NO₂[1]
IUPAC Name: [4-[2-(dimethylamino)ethoxy]phenyl]methanol[1]
Synonyms: 4-[2-(Dimethylamino)ethoxy]benzenemethanol, Itopride Impurity 20[1][2]
The core structure, the 4-(2-(dimethylamino)ethoxy)phenyl moiety, is a key pharmacophore that has been incorporated into various biologically active molecules, suggesting its intrinsic value in medicinal chemistry.
Physicochemical Properties: A Summary for the Bench Scientist
Understanding the physical and chemical characteristics of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol is critical for its handling, storage, and application in a laboratory setting. Below is a table summarizing its key properties.
| Property | Value | Source |
| Molecular Weight | 195.26 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 317 °C at 760 mmHg | |
| Flash Point | 145.5 °C | |
| Storage Temperature | 2-8°C, protected from light | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
Context in Pharmaceutical Synthesis: The Itopride Connection
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol is recognized as a key intermediate and a potential impurity in the synthesis of Itopride.[2] Itopride is a prokinetic benzamide derivative used for the treatment of gastrointestinal motility disorders.[3] Its mechanism of action involves dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[4][5]
The synthesis of Itopride often involves the coupling of a 4-[2-(dimethylamino)ethoxy]benzylamine moiety with 3,4-dimethoxybenzoyl chloride.[6] {4-[2-(Dimethylamino)ethoxy]phenyl}methanol can arise as a precursor or a byproduct during the synthesis of the key benzylamine intermediate. The following diagram illustrates a plausible synthetic pathway leading to Itopride, highlighting the position of our compound of interest.
As depicted, the reduction of the aldehyde group in 4-[2-(dimethylamino)ethoxy]benzaldehyde, if incomplete during reductive amination or if it occurs as a side reaction, would yield {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. Its presence as an impurity is therefore a critical quality control parameter in the pharmaceutical manufacturing of Itopride.
The Biological Significance of the 4-(2-(Dimethylamino)ethoxy)phenyl Scaffold
While direct biological activity data for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol is not extensively published, the broader chemical scaffold has been the subject of significant research, revealing potent biological activities in its derivatives. This strongly suggests that the core structure is a valuable pharmacophore for drug discovery.
Antiamoebic Activity of Hydrazone Derivatives
A notable study focused on the design and synthesis of a series of benzohydrazide derivatives incorporating the 4-(2-(dimethylamino)ethoxy)phenyl moiety.[7] These compounds were evaluated for their inhibitory activity against Entamoeba histolytica. The research highlighted that the combination of the dimethylaminoethoxy and hydrazone functionalities resulted in promising antiamoebic agents.[7] This underscores the potential of this scaffold in the development of novel anti-infective drugs.
Anticancer Potential: Targeting MARK4 Kinase
Further investigation into the biological effects of hydrazone derivatives of the 4-(2-(dimethylamino)ethoxy)phenyl scaffold revealed their potential as anticancer agents.[8] A study identified two such derivatives as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer and other diseases.[8] The compounds demonstrated selective inhibition of cancer cell growth and induced apoptosis in breast (MCF-7) and lung (A549) cancer cell lines.[8]
The signaling pathway affected by the inhibition of MARK4 is crucial for cell cycle progression and microtubule dynamics. The diagram below illustrates the central role of MARK4 and the potential impact of its inhibition.
Experimental Protocols: A Practical Approach
Given the interest in the anticancer potential of the 4-(2-(dimethylamino)ethoxy)phenyl scaffold, a key experimental procedure would be to assess the inhibitory activity of novel derivatives against target kinases like MARK4. Below is a detailed, step-by-step methodology for an in vitro kinase inhibition assay.
In Vitro MARK4 Kinase Inhibition Assay
This protocol outlines a typical luminescence-based kinase assay to determine the IC₅₀ value of a test compound.
Objective: To quantify the inhibitory effect of a compound on the enzymatic activity of MARK4.
Materials:
-
Recombinant human MARK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound ({4-[2-(Dimethylamino)ethoxy]phenyl}methanol derivative)
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations to be tested. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.
-
Reaction Setup: In a white, opaque microplate, add the kinase buffer, the specific peptide substrate, and the diluted test compound to the appropriate wells. Include control wells: "no enzyme" (background), "no compound" (100% activity), and "positive control inhibitor."
-
Enzyme Addition: Add the recombinant MARK4 enzyme to all wells except the "no enzyme" control to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the enzymatic phosphorylation of the substrate.
-
ATP Depletion: Add the ADP-Glo™ Reagent to the wells. This reagent will terminate the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Signal Generation: Add the Kinase Detection Reagent. This reagent contains enzymes that will convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for a further period (e.g., 30 minutes) to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no compound" control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Causality and Self-Validation: This protocol includes essential controls for self-validation. The "no enzyme" control establishes the baseline signal, while the "no compound" control represents the maximum enzyme activity. A known inhibitor can be used as a positive control to validate the assay's performance. The dose-response curve provides a robust measure of the compound's potency.
Conclusion and Future Directions
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol (CAS 131028-54-1), while primarily recognized as a synthetic intermediate and impurity in the production of Itopride, possesses a core chemical scaffold with demonstrated biological relevance. The potent antiamoebic and anticancer activities of its derivatives highlight the untapped potential of this chemical entity.
For researchers in drug discovery and development, this compound and its analogs represent a promising starting point for the design of novel therapeutics. Future research should focus on:
-
Direct Biological Screening: Evaluating the biological activity of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol itself across a range of assays to determine any intrinsic therapeutic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity against targets like MARK4.
-
Pharmacokinetic Profiling: Assessing the drug-like properties of promising derivatives to evaluate their potential for in vivo efficacy.
By leveraging the insights from existing research and employing rigorous experimental methodologies, the scientific community can further unlock the therapeutic potential of the 4-(2-(dimethylamino)ethoxy)phenyl scaffold.
References
-
Inam, S., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 567-578. [Link]
-
Lotusfeet Pharma. (n.d.). (4-(2-(Dimethylamino)ethoxy)phenyl)methanol 131028-54-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3792, Itopride. Retrieved from [Link]
-
Khan, P., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(36), 21337-21348. [Link]
-
Pharmaffiliates. (n.d.). Itopride Hydrochloride-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176517, {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. Retrieved from [Link]
-
Bhim, A. I., Jain, V., & Raj, H. (2014). A REVIEW: DETERMINATION OF ITOPRIDE HYDROCHLORIDE IN BIOLOGICAL FLUID AND PHARMACEUTICAL DOSAGE FORMS. PharmaTutor, 2(10), 38-44. [Link]
-
Justia Patents. (2009). novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. Retrieved from [Link]
Sources
- 1. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Itopride | C20H26N2O4 | CID 3792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. patents.justia.com [patents.justia.com]
- 7. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol: A Technical Guide
Introduction
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol, a molecule of significant interest in pharmaceutical development and chemical synthesis, presents a unique structural framework amenable to comprehensive spectroscopic characterization. With the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol , this compound, also identified as Itopride Impurity 20, requires meticulous analytical scrutiny to ensure its purity, identity, and stability in various applications.[1][2] This guide provides an in-depth analysis of the spectroscopic data for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, offering insights for researchers, scientists, and professionals in drug development. The data presented herein is a composite of available information and high-quality predicted spectra to provide a complete analytical profile.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The key physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
| CAS Number | 131028-54-1 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ | [1] |
| Molecular Weight | 195.26 g/mol | [1] |
| Physical Form | Solid | [3] |
The structure, depicted below, comprises a para-substituted benzene ring, a hydroxymethyl group, and a dimethylaminoethoxy side chain. This combination of functional groups gives rise to a distinct and interpretable set of spectroscopic data.
Caption: Molecular structure of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data is based on high-quality predictions and analysis of structurally similar compounds.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d (J ≈ 8.5 Hz) | 2H | Ar-H (H-3, H-5) |
| ~6.90 | d (J ≈ 8.5 Hz) | 2H | Ar-H (H-2, H-6) |
| ~4.60 | s | 2H | -CH₂OH (H-7) |
| ~4.10 | t (J ≈ 5.5 Hz) | 2H | -OCH₂- (H-5') |
| ~2.75 | t (J ≈ 5.5 Hz) | 2H | -NCH₂- (H-4') |
| ~2.30 | s | 6H | -N(CH₃)₂ (H-2', H-3') |
| ~2.50 (variable) | br s | 1H | -OH (H-8) |
Interpretation: The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield doublet around 7.30 ppm corresponds to the protons ortho to the electron-withdrawing hydroxymethyl group, while the upfield doublet around 6.90 ppm is assigned to the protons ortho to the electron-donating ethoxy group. The benzylic protons of the hydroxymethyl group appear as a singlet at approximately 4.60 ppm. The two methylene groups of the ethoxy chain are expected to appear as triplets, with the one adjacent to the oxygen atom resonating at a lower field (~4.10 ppm) than the one adjacent to the nitrogen atom (~2.75 ppm). The six protons of the two methyl groups on the nitrogen atom are magnetically equivalent and thus appear as a sharp singlet around 2.30 ppm. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C -1 |
| ~133.0 | C -4 |
| ~128.5 | C -3, C -5 |
| ~114.5 | C -2, C -6 |
| ~66.0 | -OC H₂- (C-5') |
| ~65.0 | -C H₂OH (C-7) |
| ~58.0 | -NC H₂- (C-4') |
| ~45.5 | -N(C H₃)₂ (C-2', C-3') |
Interpretation: The aromatic region is predicted to show four signals. The carbon atom bearing the ethoxy group (C-1) is the most deshielded at around 158.0 ppm. The carbon attached to the hydroxymethyl group (C-4) appears around 133.0 ppm. The two pairs of equivalent aromatic carbons (C-3/C-5 and C-2/C-6) are expected at approximately 128.5 and 114.5 ppm, respectively. The carbon of the hydroxymethyl group (C-7) is anticipated around 65.0 ppm. The two methylene carbons of the side chain are found at ~66.0 ppm (C-5') and ~58.0 ppm (C-4'). The two equivalent methyl carbons of the dimethylamino group are predicted to resonate around 45.5 ppm.
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The expected IR absorption bands for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol are tabulated below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1610, ~1510 | Medium | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O stretch (asymmetric) |
| ~1040 | Strong | C-O stretch (alcohol) |
| ~1170 | Medium | C-N stretch |
Interpretation: A prominent broad band around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear around 3050 cm⁻¹. Strong absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching of the aliphatic methylene and methyl groups. The characteristic C=C stretching vibrations of the benzene ring are anticipated at approximately 1610 and 1510 cm⁻¹. A strong band around 1240 cm⁻¹ can be attributed to the asymmetric stretching of the aryl-O-C ether linkage, while the C-O stretch of the primary alcohol is expected around 1040 cm⁻¹. The C-N stretching vibration of the tertiary amine should appear in the 1170 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: A standard workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
| m/z | Relative Intensity | Proposed Fragment |
| 195 | Moderate | [M]⁺ (Molecular Ion) |
| 178 | Low | [M - OH]⁺ |
| 121 | Moderate | [M - C₄H₁₀N]⁺ |
| 58 | High | [C₃H₈N]⁺ |
Interpretation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 195. A low-intensity peak at m/z 178 would correspond to the loss of a hydroxyl radical. A significant fragment at m/z 121 would result from the cleavage of the ethoxy side chain, leaving the [C₇H₇O₂]⁺ fragment. The base peak is likely to be at m/z 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment formed by alpha-cleavage of the dimethylaminoethyl group.
Plausible Fragmentation Pathway
Caption: A proposed fragmentation pathway for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol in EI-MS.
Experimental Protocol for MS Data Acquisition (EI)
Caption: A generalized workflow for acquiring an EI mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, leveraging ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust framework for its identification and characterization. While experimental data is not widely available, the predicted spectra, in conjunction with the analysis of its structural components, offer a reliable and detailed understanding of its spectroscopic properties. This guide serves as a valuable resource for scientists and researchers, enabling confident structural verification and quality control of this important chemical entity.
References
-
PubChem. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and material science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative. This guide provides a comprehensive, in-depth analysis of the NMR spectrum of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol, a molecule of interest due to its potential applications in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical applications of one- and two-dimensional NMR techniques, offering a robust framework for researchers, scientists, and drug development professionals to approach the structural characterization of similarly complex molecules. Our focus will be on not just the 'what' but the 'why'—elucidating the causal relationships between molecular structure and spectral features.
I. Molecular Structure and Predicted Spectroscopic Behavior
The structure of {2-[2-(Dimethylamino)ethoxy)phenyl}methanol presents a fascinating case for NMR analysis, featuring an ortho-disubstituted aromatic ring, a flexible ether sidechain, and a primary alcohol. Each of these functional groups contributes distinct and predictable signatures to the NMR spectrum.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
II. Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic, benzylic, side-chain, and amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.4 | Multiplet | 4H |
| -CH₂OH (benzylic) | ~4.7 | Singlet | 2H |
| -OCH₂- | ~4.1 | Triplet | 2H |
| -NCH₂- | ~2.8 | Triplet | 2H |
| -N(CH₃)₂ | ~2.3 | Singlet | 6H |
| -OH | Variable | Singlet (broad) | 1H |
These are predicted values and may vary based on solvent and concentration.
III. Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-O | ~157 |
| Aromatic C-CH₂OH | ~138 |
| Aromatic C-H | 110 - 130 |
| -CH₂OH (benzylic) | ~63 |
| -OCH₂- | ~68 |
| -NCH₂- | ~58 |
| -N(CH₃)₂ | ~45 |
These are predicted values and may vary based on solvent and concentration.
IV. Advanced 2D NMR Techniques for Structural Confirmation
While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex molecules.
A. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is crucial for:
-
Assigning the aromatic protons: Cross-peaks will reveal the connectivity between adjacent aromatic protons, allowing for their sequential assignment around the ring.
-
Confirming the side-chain structure: A cross-peak between the -OCH₂- and -NCH₂- protons will confirm their adjacent positions in the ethoxy side chain.
Diagram 2: Predicted COSY Correlations
Caption: Key predicted COSY correlations.
B. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is a powerful tool for:
-
Assigning protonated carbons: Each cross-peak in the HSQC spectrum definitively links a proton signal to its corresponding carbon signal.
-
Differentiating CH, CH₂, and CH₃ groups: In conjunction with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, HSQC can confirm the multiplicity of each carbon.
C. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular skeleton. For the target molecule, HMBC would be used to:
-
Link the side chain to the aromatic ring: A correlation between the -OCH₂- protons and the aromatic carbon attached to the ether oxygen (C-O) will confirm the point of attachment.
-
Connect the benzylic group: Correlations between the benzylic -CH₂OH protons and the neighboring aromatic carbons will confirm its position.
-
Confirm the dimethylamino group: Correlations from the -N(CH₃)₂ protons to the -NCH₂- carbon will solidify the assignment of the side chain.
Diagram 3: Key HMBC Correlations for Structural Elucidation
Caption: Crucial HMBC correlations for connectivity.
V. Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.
A. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which has the advantage of slowing the exchange of the hydroxyl proton, potentially allowing for the observation of its coupling to the benzylic protons.[1]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[2] For ¹³C and 2D NMR experiments, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality NMR tube.
-
Ensure the sample height is at least 4 cm to allow for proper shimming.[2]
-
Cap the NMR tube securely.
-
B. NMR Data Acquisition Workflow
Diagram 4: NMR Data Acquisition Workflow
Caption: A standard workflow for comprehensive NMR analysis.
VI. Conclusion and Forward Outlook
The comprehensive NMR analysis of this compound, employing a combination of 1D and 2D techniques, provides an unambiguous and detailed structural elucidation. The predicted spectra, coupled with the strategic application of COSY, HSQC, and HMBC experiments, form a robust methodology for confirming the molecular architecture. The protocols outlined herein represent best practices in the field, ensuring data integrity and reproducibility. This guide serves not only as a specific analysis of the title compound but also as a transferable framework for the structural characterization of other novel molecules, thereby empowering researchers in their scientific endeavors.
VII. References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].org/10.1021/jo971176v)
Sources
Mass spectrometry fragmentation pattern of 4-(2-dimethylamino-ethoxy)-benzyl alcohol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(2-dimethylamino-ethoxy)-benzyl alcohol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-(2-dimethylamino-ethoxy)-benzyl alcohol. As a molecule incorporating multiple functional groups—a tertiary amine, an ether linkage, and a primary aromatic alcohol—its fragmentation pattern is a composite of several competing and complementary pathways. Understanding these pathways is critical for structural elucidation, metabolite identification, and quality control in pharmaceutical and chemical research. This document details the fragmentation mechanisms under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), providing researchers with the foundational knowledge to interpret mass spectra of this and structurally related compounds.
Introduction: A Molecule of Composite Functionality
4-(2-dimethylamino-ethoxy)-benzyl alcohol is a compound whose structure is representative of motifs found in various biologically active molecules, including pharmaceuticals and drug candidates. The presence of a basic tertiary amine makes it amenable to analysis by Electrospray Ionization (ESI), while its overall structure can also be probed using classical Electron Ionization (EI). The interpretation of its mass spectrum is not trivial; it requires a systematic evaluation of the fragmentation tendencies of each functional group.
The primary drivers of fragmentation in this molecule are:
-
The Dimethylamino Group: A site of high proton affinity (in ESI) and a powerful directing group for α-cleavage (in EI).[1][2][3]
-
The Ether Linkage: Susceptible to cleavage at the C-O bonds, influenced by the stability of the resulting carbocations and radicals.[1][4][5]
-
The Benzyl Alcohol Moiety: The aromatic ring provides stability to the molecular ion, while the benzylic position is prone to cleavage and rearrangements, often leading to the formation of a stable tropylium ion or related structures.[6]
This guide will dissect the fragmentation patterns generated by these groups under different ionization conditions, providing a predictive framework for spectral interpretation.
Molecular Profile and Properties
A clear understanding of the analyte's fundamental properties is the first step in any mass spectrometric analysis.
| Property | Value |
| Chemical Name | 4-(2-dimethylamino-ethoxy)-benzyl alcohol |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Monoisotopic Mass | 195.12593 u |
| Structure |
Note: The nitrogen atom makes the molecular weight an odd number, consistent with the Nitrogen Rule, which is a useful heuristic in spectral interpretation.[2][3]
Electron Ionization (EI) Fragmentation Analysis
Electron Ionization (70 eV) imparts significant internal energy into the molecule, leading to the formation of an odd-electron molecular ion (M⁺˙) and subsequent extensive fragmentation.[7] The resulting spectrum is a complex fingerprint rich in structural information.
Key Fragmentation Pathways under EI
The primary fragmentation events are driven by the molecule's most labile sites, with the tertiary amine being the most significant.
-
α-Cleavage (Amine Directed): This is the most dominant fragmentation pathway for aliphatic amines.[1][2][3] The cleavage occurs at the C-C bond alpha to the nitrogen atom. The driving force is the formation of a highly stable, resonance-stabilized iminium cation. For this molecule, this cleavage results in the base peak at m/z 58 .
-
Reaction: C₁₁H₁₇NO₂⁺˙ → [C₃H₈N]⁺ + C₈H₉O₂˙
-
Fragment: CH₂=N⁺(CH₃)₂ (m/z 58)
-
-
Benzylic/Ether Cleavage: The bond between the benzylic carbon and the ether oxygen can cleave, but a more characteristic fragmentation involves the aromatic ring. Cleavage of the O-CH₂ bond beta to the aromatic ring can occur.[8] However, a more prominent fragmentation pathway for the aromatic portion involves the formation of a hydroxy-substituted tropylium-like ion or related fragments. Cleavage of the aryl-O bond would yield a fragment at m/z 137 .
-
Reaction: C₁₁H₁₇NO₂⁺˙ → [C₈H₉O₂]⁺ + C₃H₈N˙
-
Fragment: HO-C₆H₄-O-CH₂CH₂⁺ (m/z 137)
-
-
Further Fragmentation of the Aryl Moiety: The benzyl alcohol portion itself has characteristic fragmentation. While the intact benzyl alcohol shows loss of OH to form m/z 91, here the para-substituent alters the pathway. A key fragment arises from the cleavage of the entire ether sidechain, leading to a phenoxy-type radical cation. A subsequent cleavage of the C-O bond can lead to the formation of the ion at m/z 107 .
-
Fragment: HO-CH₂-C₆H₄⁺ (m/z 107)
-
Visualizing EI Fragmentation
Caption: Predicted EI fragmentation pathways for 4-(2-dimethylamino-ethoxy)-benzyl alcohol.
Summary of Expected EI Fragments
| m/z | Proposed Structure | Fragmentation Pathway | Relative Abundance |
| 195 | [C₁₁H₁₇NO₂]⁺˙ | Molecular Ion | Low to Moderate |
| 58 | [CH₂=N(CH₃)₂]⁺ | α-Cleavage (Amine) | Base Peak |
| 137 | [HO-C₆H₄-O-CH₂CH₂]⁺ | Aryl-O Bond Cleavage | Moderate |
| 121 | [C₆H₅-O-CH₂CH₂]⁺ | Cleavage of benzylic C-O bond and loss of H₂O | Moderate |
| 107 | [HO-CH₂-C₆H₄]⁺ | Cleavage of ether linkage | Moderate to High |
| 77 | [C₆H₅]⁺ | Loss of -CH₂OH from m/z 107 | Low |
Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis
ESI is a soft ionization technique that typically generates an even-electron protonated molecule, [M+H]⁺.[9] The high basicity of the tertiary dimethylamino group makes it the preferential site of protonation. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer reveals structurally significant product ions.
Key Fragmentation Pathways under ESI-CID
Fragmentation of the [M+H]⁺ ion (m/z 196) is driven by the charge site and typically involves the loss of stable neutral molecules.
-
Loss of Dimethylamine: A common pathway for protonated tertiary amines involves the elimination of the neutral amine. This likely proceeds through a charge-remote fragmentation or rearrangement, leading to the loss of dimethylamine ((CH₃)₂NH, 45 Da).
-
Reaction: [M+H]⁺ → [M+H - 45]⁺ + (CH₃)₂NH
-
Product Ion: m/z 151
-
-
Cleavage of the Ether Linkage: The protonated ether linkage can cleave. Depending on which fragment retains the charge, two major product ions are possible. Given the charge is localized on the nitrogen, the cleavage is often initiated there, leading to a characteristic fragment. Cleavage of the C-O bond adjacent to the ethyl chain, followed by loss of the dimethylamino-ethanol portion, yields a key fragment.
-
Reaction: [M+H]⁺ → [C₇H₇O]⁺ + C₄H₁₁NO
-
Product Ion: m/z 107 (HO-CH₂-C₆H₄⁺)
-
-
Combined Neutral Loss: The ion at m/z 107 can subsequently lose a molecule of water (H₂O, 18 Da), a common fragmentation for benzyl alcohols.[10]
-
Reaction: m/z 107 → m/z 89 + H₂O
-
Product Ion: m/z 89
-
Visualizing ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of 4-(2-dimethylamino-ethoxy)-benzyl alcohol.
Summary of Expected ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Product Ion |
| 196 | 151 | 45 | [HO-C₆H₄-O-CH=CH₂ + H]⁺ |
| 196 | 107 | 89 | [HO-CH₂-C₆H₄]⁺ |
| 107 | 89 | 18 | [C₇H₅]⁺ (Dehydrated benzyl species) |
Experimental Protocols
To acquire the data discussed, distinct methodologies for GC-MS and LC-MS are required.
Protocol for GC-MS (EI) Analysis
This method is suitable for observing the high-energy fragmentation patterns. Derivatization may be required to improve the volatility of the benzyl alcohol group, for instance, by silylation.
-
Sample Preparation:
-
Dissolve 1 mg of 4-(2-dimethylamino-ethoxy)-benzyl alcohol in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
(Optional) For derivatization: Add 50 µL of the sample solution to a vial and evaporate the solvent under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
Mass Spectrometer:
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Protocol for LC-MS/MS (ESI) Analysis
This method is ideal for analyzing the protonated molecule and its subsequent fragmentation.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution in Methanol.
-
Dilute the stock solution to 1 µg/mL with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
MS Detector: Sciex Triple Quad™ 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500°C.
-
Data Acquisition: Full scan (MS1) to identify the precursor ion (m/z 196), followed by Product Ion Scan (MS2) using Collision-Induced Dissociation (CID) with nitrogen as the collision gas. Optimize collision energy (typically 15-35 eV).
-
Conclusion
The mass spectrometric fragmentation of 4-(2-dimethylamino-ethoxy)-benzyl alcohol is a predictable yet complex process governed by the interplay of its constituent functional groups. Under EI, the fragmentation is dominated by a charge-site initiation at the nitrogen atom, leading to a characteristic and abundant iminium ion at m/z 58 . Under the gentler conditions of ESI-MS/MS, fragmentation of the protonated molecule proceeds via distinct pathways, primarily involving the loss of stable neutral molecules and cleavage of the ether bond. The diagnostic fragments identified in this guide serve as a reliable basis for the structural confirmation of this molecule and provide a logical framework for interpreting the mass spectra of related compounds encountered in drug development and chemical analysis.
References
- Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder.
- Wikipedia. (2024). Fragmentation (mass spectrometry).
- Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube.
- Gautier, T., et al. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Smith, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
- General Fragmentation Modes. (n.d.). IGNOU.
- de la Torre, M. C., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed.
- JoVE. (2023, April 30). Mass Spectrometry of Amines.
- Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary.
- Interpretation of mass spectra. (n.d.). University of Florida.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
- ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube.
- Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 585*.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GCMS Section 6.15 [people.whitman.edu]
- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. whitman.edu [whitman.edu]
- 7. uni-saarland.de [uni-saarland.de]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Initial Synthesis Pathways for {2-[2-(Dimethylamino)ethoxy]phenyl}methanol
Introduction
{2-[2-(Dimethylamino)ethoxy]phenyl}methanol is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted phenylmethanol core with a dimethylaminoethoxy side chain, makes it a valuable precursor in drug discovery and development. Notably, it is a known precursor in the synthesis of Doxylamine, an antihistamine that can be used to treat insomnia and cold symptoms like sneezing and runny nose.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. This document is intended for researchers, scientists, and professionals in the field of drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a primary disconnection at the ether linkage and the benzylic alcohol. This points to two main synthetic strategies:
-
Alkylation followed by Reduction: This approach involves the initial formation of the ether bond via a Williamson ether synthesis, followed by the reduction of a carbonyl group to the desired alcohol.
-
Grignard/Organolithium Addition: This strategy entails the addition of a suitable organometallic reagent to an aldehyde, which already contains the dimethylaminoethoxy moiety.
This guide will focus on the first and more common approach due to the ready availability of starting materials and the generally high efficiency of the reactions involved.
Primary Synthesis Pathway: Williamson Ether Synthesis and Subsequent Reduction
The most direct and widely applicable route for the synthesis of this compound involves a two-step sequence starting from salicylaldehyde (2-hydroxybenzaldehyde).
Step 1: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde via Williamson Ether Synthesis
The initial step is the O-alkylation of salicylaldehyde with 2-(dimethylamino)ethyl chloride. This reaction proceeds via a classic Williamson ether synthesis mechanism.
Causality of Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group of salicylaldehyde. This deprotonation is crucial as it generates the more nucleophilic phenoxide ion required to attack the electrophilic carbon of 2-(dimethylamino)ethyl chloride.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal for this reaction.[2][3] These solvents effectively dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more reactive.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of around 80°C is often sufficient to drive the reaction to completion in a timely manner without promoting significant side reactions.[2]
Experimental Protocol: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) to a suitable volume of DMF.
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the potassium phenoxide.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.) and triethylamine (1.1 eq.) to the reaction mixture. The triethylamine is added to neutralize the hydrochloride salt of the alkylating agent, liberating the free amine.
-
Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or chloroform (3 x volume of aqueous layer).[2]
-
Combine the organic extracts and wash with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-[2-(Dimethylamino)ethoxy]benzaldehyde.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation: Reagent Summary for Step 1
| Reagent | Molar Eq. | Purpose |
| Salicylaldehyde | 1.0 | Starting material |
| Potassium Carbonate | 1.5 | Base |
| 2-(Dimethylamino)ethyl chloride HCl | 1.1 | Alkylating agent |
| Triethylamine | 1.1 | Base (to free the amine) |
| DMF | - | Solvent |
Step 2: Reduction of 2-[2-(Dimethylamino)ethoxy]benzaldehyde to this compound
The second step involves the reduction of the aldehyde functionality of the intermediate to a primary alcohol.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. It is chosen for its ease of handling and high chemoselectivity, as it will not reduce other functional groups present in the molecule under standard conditions.
-
Solvent: A protic solvent such as methanol or ethanol is typically used for sodium borohydride reductions. The solvent serves to dissolve the reactants and also acts as a proton source during the workup to protonate the resulting alkoxide.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-[2-(Dimethylamino)ethoxy]benzaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
Data Presentation: Reagent Summary for Step 2
| Reagent | Molar Eq. | Purpose |
| 2-[2-(Dimethylamino)ethoxy]benzaldehyde | 1.0 | Starting material |
| Sodium Borohydride | 1.1 | Reducing agent |
| Methanol | - | Solvent |
Alternative Synthetic Considerations
While the primary pathway is robust, alternative strategies exist:
-
Starting from 2-Hydroxybenzoic Acid: One could start with 2-hydroxybenzoic acid or its ester. The synthesis would follow a similar sequence: O-alkylation followed by reduction. However, the reduction of a carboxylic acid or ester requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄). This reagent is less selective and requires more stringent anhydrous reaction conditions.
-
Grignard or Organolithium Addition: An alternative retrosynthetic disconnection involves the formation of the C-C bond of the hydroxymethyl group. This could be achieved by reacting a Grignard reagent or an organolithium reagent with 2-[2-(dimethylamino)ethoxy]benzaldehyde.[4][5] For instance, the addition of methylmagnesium bromide followed by an acidic workup would yield a secondary alcohol.[6][7] To obtain the primary alcohol, a formyl anion equivalent would be necessary, which is synthetically more complex.
Visualizing the Synthesis
Diagram 1: Overall Synthetic Pathway
Caption: A two-step synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: The experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving a Williamson ether synthesis to form 2-[2-(Dimethylamino)ethoxy]benzaldehyde, followed by the reduction of the aldehyde to the corresponding primary alcohol. This pathway is advantageous due to its high efficiency, the use of readily available and relatively safe reagents, and straightforward experimental procedures. The presented protocols, grounded in established chemical principles, offer a reliable and scalable method for the preparation of this valuable pharmaceutical intermediate.
References
-
Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link]
- Google Patents.
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
PubChem. 2-[2-(Dimethylamino)ethoxy]benzaldehyde. [Link]
-
Wikipedia. Organolithium reagent. [Link]
- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
- Google Patents. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol.
- Google Patents.
-
Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
-
PubChem. 2-Ethoxybenzoic acid. [Link]
-
SciSpace. Method for synthesizing doxylamine succinate (2012). [Link]
-
RSC Publishing. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. [Link]
-
Chemistry LibreTexts. Grignard Reagents. [Link]
-
Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]
-
ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]
- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
- Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
-
Web Pages. 1. Grignard Reaction. [Link]
-
Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]
-
Patsnap. Synthetic method of doxylamine succinate. [Link]
-
Chemistry & Chemical Technology. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]
-
PubChem. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. [Link]
-
PubChem. Doxylamine. [Link]
-
Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]
-
Patsnap. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. [Link]
-
National Center for Biotechnology Information. 3-Chloromethyl-2-hydroxybenzaldehyde. [Link]
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE | 15182-92-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Potential Mechanism of Action of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol
Abstract
While direct biological data on {2-[2-(Dimethylamino)ethoxy]phenyl}methanol is not extensively documented in public literature, its molecular architecture provides a strong basis for postulating a well-defined mechanism of action. This technical guide synthesizes information from structurally analogous, clinically significant compounds to construct a robust hypothesis regarding its primary and secondary pharmacological activities. We propose that this compound functions as a first-generation antihistamine, primarily by acting as an antagonist or inverse agonist at the histamine H1 receptor. Furthermore, a secondary anticholinergic activity at muscarinic receptors is predicted. This document outlines the theoretical basis for these mechanisms, presents a detailed strategy for empirical validation through a series of self-validating in-vitro protocols, and discusses the potential therapeutic implications and side-effect profile.
Introduction and Structural Hypothesis
The compound this compound is an aromatic alcohol containing a key pharmacophore: the ethanolamine backbone (-O-CH₂-CH₂-N(CH₃)₂). This moiety is the defining structural feature of a class of first-generation H1 antihistamines, which includes well-characterized drugs such as Diphenhydramine and Doxylamine.[1][2]
Structural Comparison:
| Compound | Core Structure | Key Pharmacophore |
| This compound | Phenylmethanol | (Dimethylamino)ethoxy |
| Diphenhydramine | Benzhydryl (diphenylmethyl) | (Dimethylamino)ethoxy |
| Doxylamine | Phenyl-pyridyl-methyl | (Dimethylamino)ethyl |
The structural homology, particularly the presence of the tertiary amine separated from an aromatic system by an ethoxy linker, strongly suggests that this compound will competitively bind to the histamine H1 receptor. Like other first-generation agents, its ability to cross the blood-brain barrier is anticipated, leading to central nervous system effects such as sedation.[2][3] Concurrently, this structural class is known for its "off-target" affinity for muscarinic acetylcholine receptors, predicting a secondary anticholinergic mechanism.[4][5]
Proposed Primary Mechanism: Histamine H1 Receptor Antagonism
The primary proposed mechanism of action is the blockade of the histamine H1 receptor (H1R). Histamine is a critical neurotransmitter and inflammatory mediator that exerts its effects by binding to G-protein coupled receptors (GPCRs), including H1R.[3] In the central nervous system, histamine promotes wakefulness.[5] In peripheral tissues, its binding to H1R on endothelial and smooth muscle cells triggers the characteristic symptoms of an allergic reaction.[4]
This compound is hypothesized to act as a competitive antagonist or inverse agonist at H1R. By occupying the receptor's binding site, it prevents histamine from binding and activating the downstream signaling cascade. The H1R is coupled to the Gq/11 alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). By blocking the initial receptor activation, the entire pathway is inhibited.
Caption: Proposed H1 Receptor Antagonist Mechanism
Proposed Secondary Mechanism: Muscarinic Receptor Antagonism (Anticholinergic Activity)
A hallmark of first-generation antihistamines is their lack of receptor specificity, leading to notable anticholinergic effects by blocking muscarinic acetylcholine receptors (mAChRs).[4][6] This action is responsible for side effects such as dry mouth, urinary retention, and blurred vision, and it also contributes to the sedative properties of these drugs.[3] We hypothesize that this compound will exhibit similar activity.
Caption: Proposed Muscarinic Receptor Antagonism
In Vitro Validation Strategy
To empirically test these hypotheses, a tiered, self-validating experimental workflow is essential. The following protocols provide a comprehensive approach to characterizing the compound's receptor affinity and functional activity.
Caption: Experimental Validation Workflow
Protocol 1: Radioligand Binding Assay for Histamine H1 Receptor Affinity
-
Objective: To quantify the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor.
-
Causality: This assay directly measures the physical interaction between the compound and its primary proposed target. A high affinity (low Kᵢ value) is the first piece of evidence supporting the hypothesis.
-
Methodology:
-
Membrane Preparation: Utilize membranes from a cell line stably expressing the recombinant human H1 receptor (e.g., HEK293 or CHO cells). Homogenize cells in a buffered solution and centrifuge to isolate the membrane fraction. Resuspend in assay buffer.
-
Competitive Binding: In a 96-well plate, combine the cell membranes with a constant concentration of a known H1R radioligand, [³H]pyrilamine.
-
Test Compound Addition: Add this compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a saturating concentration of a known unlabeled H1 antagonist (e.g., 10 µM Mepyramine).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Protocol 2: H1R Functional Antagonism Assay (Calcium Flux)
-
Objective: To determine if the compound’s binding to H1R results in functional inhibition of histamine-induced signaling.
-
Causality: This assay provides a crucial link between receptor binding and a measurable biological effect. It validates that the compound is an antagonist rather than a silent binder.
-
Methodology:
-
Cell Culture: Plate cells expressing the human H1 receptor (e.g., HEK293-H1R) in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate into a fluorescent imaging plate reader (FLIPR) or equivalent instrument.
-
Agonist Challenge: Add a pre-determined concentration of histamine (typically the EC₈₀) to all wells simultaneously to stimulate the H1 receptor.
-
Data Acquisition: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
The peak fluorescence response in each well is measured.
-
Plot the percentage of inhibition (relative to the histamine-only control) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀ value.
-
-
Data Interpretation and Predicted Pharmacological Profile
The data generated from these assays will allow for a comprehensive characterization of the compound's activity at its primary and key secondary targets.
Table 1: Hypothetical Data Profile for this compound vs. Comparators
| Parameter | This compound (Predicted) | Diphenhydramine (Reference) | Doxylamine (Reference) |
| H1 Receptor Affinity (Kᵢ, nM) | 5 - 20 | ~15[3] | ~30[5] |
| H1 Functional Antagonism (IC₅₀, nM) | 10 - 50 | ~30 | ~50 |
| Muscarinic Receptor Affinity (Kᵢ, nM) | 100 - 500 | ~130[4] | ~250 |
-
Interpretation:
-
A low nanomolar Kᵢ and functional IC₅₀ at the H1 receptor would confirm the primary hypothesis of potent antihistaminic activity.
-
A Kᵢ for muscarinic receptors that is 5-10 fold higher than for the H1 receptor would classify the compound as a typical first-generation antihistamine with expected anticholinergic side effects.
-
Selectivity can be calculated as the ratio of Kᵢ (muscarinic) / Kᵢ (H1). A higher ratio indicates greater selectivity for the H1 receptor.
-
Conclusion and Future Directions
Based on a rigorous structural analysis of its ethanolamine pharmacophore, this compound is strongly predicted to function as a histamine H1 receptor antagonist with secondary anticholinergic properties. This profile is characteristic of first-generation antihistamines, suggesting potential therapeutic applications in allergy relief and as a hypnotic, accompanied by a predictable sedative side-effect profile.[7][8]
The validation strategy detailed herein provides a clear and robust pathway to empirically confirm this proposed mechanism of action. Successful validation would warrant further investigation into:
-
Broader Receptor Screening: A comprehensive screen against a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic) to build a complete selectivity profile.
-
In Vivo Efficacy Models: Animal models to assess sedative, anti-allergic, and anti-emetic properties.
-
Pharmacokinetic (ADME) and Toxicological Studies: To evaluate the compound's absorption, distribution, metabolism, excretion, and overall safety profile.
This foundational work establishes a clear, data-driven path for advancing this compound from a chemical entity to a potential therapeutic candidate.
References
- Patsnap Synapse. (2024, July 17).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Diphenhydramine Hydrochloride?
- Pediatric Oncall. (n.d.).
- Drugs.com. (2025, September 15). Doxylamine Monograph for Professionals.
- Patsnap Synapse. (2024, June 14).
- Sicari, V. & Zabbo, C.P. (2025, March 27). Diphenhydramine.
- MedlinePlus. (2025, August 15). Diphenhydramine.
- National Center for Biotechnology Information. (n.d.). Diphenhydramine. PubChem Compound Summary for CID 3100.
- WebMD. (2024, November 20). Doxylamine (Unisom, ZzzQuil, and others): Uses, Side Effects, Interactions.
Sources
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Doxylamine Succinate used for? [synapse.patsnap.com]
- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Doxylamine Succinate? [synapse.patsnap.com]
- 6. Diphenhydramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Diphenhydramine: MedlinePlus Drug Information [medlineplus.gov]
- 8. Doxylamine (Unisom, ZzzQuil, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
An In-depth Technical Guide to the Biological Investigation of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Biological Landscape
The compound {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, with the chemical formula C₁₁H₁₇NO₂ and CAS number 131028-54-1, represents a molecule of significant interest within the drug discovery landscape.[1][2][3][4][5] Its structural motifs, particularly the dimethylaminoethoxy-phenyl group, are present in a variety of biologically active agents. However, a comprehensive understanding of the specific biological activities of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol itself remains largely uncharted territory. One of its known synonyms, "Itopride Impurity 20," suggests a potential relationship with the gastroprokinetic agent Itopride, hinting at possible cholinergic or dopamine-modulating activities.[6]
This guide is designed not as a retrospective summary of established knowledge, but as a forward-looking, in-depth technical manual for the systematic investigation of this compound's biological and pharmacological profile. We will leverage established principles from medicinal chemistry and pharmacology to propose a robust, multi-tiered research program. This document will provide not just the "what" but the "why" behind each experimental choice, ensuring a scientifically rigorous and logically sound investigation.
Part 1: Foundational Characterization and Hypothesis Generation
A thorough investigation begins with a solid foundation. The initial steps involve confirming the identity and purity of the compound and generating initial hypotheses about its potential biological targets based on structural analysis.
Physicochemical Characterization and Purity Assessment
Prior to any biological screening, it is imperative to unequivocally confirm the identity and purity of the {4-[2-(Dimethylamino)ethoxy]phenyl}methanol test article. This is a cornerstone of trustworthy and reproducible research.
Table 1: Key Physicochemical Properties of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₂ | [1][2][5] |
| Molecular Weight | 195.26 g/mol | [1][2][5] |
| CAS Number | 131028-54-1 | [1][2][3][4][5] |
| IUPAC Name | [4-[2-(dimethylamino)ethoxy]phenyl]methanol | [1] |
Experimental Protocol: Compound Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and atomic connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, with a target of >98% for initial in vitro screening.
-
Solubility Assessment: To determine the compound's solubility in various aqueous and organic solvents, which is critical for preparing stock solutions for biological assays.
Structural Analogs and Initial Hypothesis Formulation
The dimethylaminoethoxy moiety is a common feature in several classes of drugs. By examining structurally similar compounds, we can formulate initial hypotheses about the potential biological targets of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
-
Doxylamine: A first-generation antihistamine, doxylamine contains a dimethylaminoethoxy group.[7][8] This suggests that {4-[2-(Dimethylamino)ethoxy]phenyl}methanol could possess histamine H1 receptor antagonist activity. Doxylamine is known for its sedative and anticholinergic side effects.[7][8]
-
Itopride: As suggested by the synonym "Itopride Impurity 20," there may be a structural relationship to Itopride, a prokinetic agent that acts as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[6]
-
Other Related Compounds: The broader class of ethanolamine antihistamines shares the dimethylaminoethanol backbone and exhibits varying degrees of antihistaminic, anticholinergic, and sedative properties.[9]
Based on this analysis, our initial hypotheses are that {4-[2-(Dimethylamino)ethoxy]phenyl}methanol may exhibit:
-
Histamine H1 receptor antagonism
-
Muscarinic acetylcholine receptor antagonism
-
Dopamine D2 receptor antagonism
-
Acetylcholinesterase inhibition
Part 2: In Vitro Profiling: Target Identification and Mechanism of Action
The next phase of the investigation involves a systematic in vitro screening campaign to identify the primary biological targets and elucidate the mechanism of action.
Primary Target Screening: A Broad-Based Approach
A broad-based primary screening approach is essential to identify potential targets and avoid premature focus on a single hypothesized mechanism.
Experimental Protocol: Receptor Binding and Enzyme Inhibition Assays
-
Histamine H1 Receptor Binding Assay: A competitive radioligand binding assay using a cell line expressing the human H1 receptor.
-
Muscarinic Receptor Panel: A panel of binding assays for the M1-M5 muscarinic receptor subtypes to assess affinity and selectivity.
-
Dopamine D2 Receptor Binding Assay: A competitive binding assay to determine the affinity for the D2 receptor.
-
Acetylcholinesterase (AChE) Inhibition Assay: An enzymatic assay to measure the inhibition of AChE activity.
Diagram 1: Proposed Initial Screening Workflow
Caption: A workflow for the initial investigation of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
Secondary and Functional Assays: From Binding to Biological Effect
Once a primary target is identified, the next logical step is to confirm the functional consequence of this interaction.
Experimental Protocol: Cell-Based Functional Assays
-
If H1 antagonism is confirmed: A calcium mobilization assay in cells expressing the H1 receptor to confirm inverse agonist or antagonist activity.
-
If muscarinic receptor binding is observed: A functional assay measuring a downstream signaling event, such as inositol phosphate accumulation or cAMP modulation, depending on the receptor subtype.
-
If D2 receptor binding is observed: A functional assay measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the D2 receptor.
-
If AChE inhibition is confirmed: Further kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive).
Part 3: In Vivo Evaluation: From Cellular Effects to Physiological Responses
Should the in vitro data reveal a promising and potent activity, the investigation can proceed to in vivo models to assess the compound's physiological effects, pharmacokinetics, and preliminary safety profile.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol is crucial for interpreting in vivo efficacy and toxicity data. The metabolism of structurally similar compounds like doxylamine, which is metabolized by CYP2D6, CYP1A2, and CYP2C9, provides a starting point for this investigation.[7][8] The main metabolites of doxylamine are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[7][8] Similar metabolic pathways could be anticipated for the target compound.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Dosing: Administer a single dose of the compound intravenously and orally to different groups of rodents.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Bioanalysis: Quantify the concentration of the parent compound and potential metabolites in plasma using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution.
In Vivo Efficacy Models
The choice of in vivo efficacy models will be dictated by the confirmed in vitro mechanism of action.
-
For antihistaminic activity: A histamine-induced flare model in guinea pigs or a rodent model of allergic rhinitis.
-
For sedative effects: A locomotor activity test or a rotarod test in mice.
-
For prokinetic activity: A gastrointestinal transit time study in rats.
Preliminary Safety and Toxicity Assessment
An early assessment of the compound's safety profile is essential.
Experimental Protocol: Acute Toxicity Study
-
Dose Escalation: Administer escalating single doses of the compound to rodents.
-
Observation: Monitor for clinical signs of toxicity, effects on body weight, and mortality over a 14-day period.
-
Histopathology: Conduct a macroscopic and microscopic examination of key organs at the end of the study.
Diagram 2: Proposed In Vivo Investigation Pathway
Caption: A decision-making pathway for the in vivo evaluation of the compound.
Conclusion: A Roadmap for Discovery
This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of the biological activity of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. By following a logical progression from foundational characterization and hypothesis generation to in vitro screening and in vivo evaluation, researchers can systematically uncover the pharmacological profile of this novel compound. The emphasis on understanding the "why" behind each experimental choice ensures that the data generated is not only robust and reliable but also contributes meaningfully to the broader field of drug discovery. The journey from a molecule of unknown potential to a well-characterized compound with a defined biological activity is a challenging but rewarding one, and this guide serves as a detailed roadmap for that journey.
References
-
Doxylamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Rao, P. N., & Damodaran, K. M. (1986). Synthesis of carbon-14 labeled doxylamine succinate. Journal of Labelled Compounds and Radiopharmaceuticals, 23(5), 527-532.
-
Doxylamine - WikiProjectMed - MDWiki.org. (2025, March 19). Retrieved January 17, 2026, from [Link]
-
Synthetic method of doxylamine succinate. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]
- A kind of synthetic method of doxylamine succinate. (n.d.). Google Patents.
- Xu, H. (2012).
- Slikker, W., Jr., Holder, C. L., Lipe, G. W., Korfmacher, W. A., Thompson, H. C., Jr., & Bailey, J. R. (1989). Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 13(5), 284-288.
- Eom, K. D., Jung, B. H., Chung, B. C., Slikker, W., Jr., & Park, J. S. (1992). Metabolites of Doxylamine succinate in Human Urine. YAKHAK HOEJI, 36(3), 230-240.
- Slikker, W., Jr., Holder, C. L., Lipe, G. W., Korfmacher, W. A., Thompson, H. C., Jr., & Bailey, J. R. (1986). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Journal of Analytical Toxicology, 10(3), 84-86.
-
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol - PubChem. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Cas 73404-00-9,alpha-[4-[2-(diethylamino)ethoxy]phenyl] - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
{4-[2-(dimethylamino)ethoxy]phenyl}methanol, 100 mg. (n.d.). Retrieved January 17, 2026, from [Link]
-
1,1′-[[3-[2-(Dimethylamino)ethoxy]propyl]imino]bis[methanol]. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]
-
[2,5-Bis(dipropylamino)-4-(hydroxymethyl)phenyl]methanol. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol | C17H21NO2 - PubChem. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
- 1. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 131028-54-1 Cas No. | {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | Apollo [store.apolloscientific.co.uk]
- 4. (4-(2-(Dimethylamino)ethoxy)phenyl)methanol | 131028-54-1 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. [4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]METHANOL CAS#: 131028-54-1 [amp.chemicalbook.com]
- 7. Doxylamine - Wikipedia [en.wikipedia.org]
- 8. mdwiki.org [mdwiki.org]
- 9. Synthetic method of doxylamine succinate - Eureka | Patsnap [eureka.patsnap.com]
Beyond the Seizure: A Technical Guide to the Expanding Therapeutic Landscape of Rufinamide
A Whitepaper for Innovators in Drug Discovery and Development
Abstract
Rufinamide, a triazole derivative anticonvulsant, has carved a significant niche in the management of refractory epilepsy, particularly Lennox-Gastaut syndrome. However, a growing body of preclinical and clinical evidence suggests its therapeutic potential extends far beyond the realm of epileptology. This technical guide provides an in-depth exploration of the novel research applications for Rufinamide (CAS 106308-44-5), moving beyond its established use to uncover its promise in neuroprotection, psychiatric disorders, neuropathic pain, and oncology. We will dissect the compound's multifaceted mechanism of action, detail experimental protocols for its investigation in these new therapeutic areas, and provide a forward-looking perspective on its future development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this well-established therapeutic agent.
Introduction: Re-evaluating a Known Therapeutic
Initially developed by Novartis, Rufinamide is a structurally unique anticonvulsant drug, distinct from other anti-epileptic drugs (AEDs)[1]. Its journey to regulatory approval was primarily driven by its efficacy as an adjunctive therapy for the debilitating seizures associated with Lennox-Gastaut syndrome (LGS)[2]. While its impact on this challenging patient population is undeniable, the scientific community is beginning to recognize that Rufinamide's pharmacological profile may hold the key to treating a broader spectrum of complex diseases.
This guide moves past the well-trodden path of its anti-seizure properties to illuminate the burgeoning research into its novel applications. By understanding the intricate mechanisms that underpin its therapeutic effects, we can unlock new avenues for drug repurposing and development, offering hope for patients with unmet medical needs.
Established Application: A Cornerstone in Lennox-Gastaut Syndrome Management
Rufinamide's primary and FDA-approved indication is the adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome in pediatric and adult patients[2]. LGS is a severe form of childhood-onset epilepsy characterized by multiple seizure types, cognitive impairment, and a notoriously poor response to treatment.
Clinical trials have consistently demonstrated Rufinamide's efficacy in reducing the frequency of drop attacks (tonic-atonic seizures), a hallmark of LGS and a major cause of injury[2]. A pivotal Phase III trial showed a significant median reduction in total seizure frequency and tonic-atonic seizures in patients receiving Rufinamide compared to placebo[3].
Table 1: Summary of Key Clinical Trial Data for Rufinamide in Lennox-Gastaut Syndrome
| Trial Identifier | Phase | Number of Patients | Key Findings | Reference |
| NCT01991041 | IV | 111 | Favorable long-term safety and tolerability in a real-world setting. | [4] |
| Phase III (Pivotal) | III | 138 | Significant reduction in total and tonic-atonic seizure frequency. | [3][5] |
| Open-Label Extension | III | - | Maintained efficacy and tolerability over a median of 432 days. | [5] |
Novel Research Applications: Expanding the Therapeutic Horizon
The true potential of Rufinamide lies in its emerging applications beyond epilepsy. Preclinical and early clinical investigations have unveiled its promise in a range of neurological and non-neurological disorders.
Neuroprotection: Shielding the Brain from Damage
A compelling body of evidence points to Rufinamide's neuroprotective properties. This opens up exciting possibilities for its use in acute and chronic neurodegenerative conditions.
-
Mechanism of Neuroprotection: While the precise mechanisms are still under investigation, Rufinamide's neuroprotective effects are thought to be multifactorial. Its primary action of stabilizing the inactive state of voltage-gated sodium channels reduces excessive neuronal firing, a key contributor to excitotoxicity in conditions like stroke and traumatic brain injury[1]. Furthermore, recent studies have implicated the modulation of the CREB (cAMP-responsive element-binding protein) pathway in its cognitive-improving effects in a dementia model[6]. There is also evidence of its ability to increase neurogenesis and offer protection against ischemia-reperfusion injury in the hippocampus[1].
-
Preclinical Evidence:
-
Dementia and Cognitive Decline: In a streptozotocin-induced mouse model of dementia, Rufinamide (50 and 100 mg/kg) significantly reversed cognitive impairments, reduced oxidative stress and neuroinflammation, and these effects were linked to the CREB pathway[6].
-
Excitotoxicity: Rufinamide has demonstrated a neuroprotective effect against kainic acid-induced excitotoxic neuronal death in the hippocampus[1].
-
Psychiatric Disorders: A New Avenue for Mood Stabilization and Anxiolysis
The interplay between epilepsy and psychiatric comorbidities is well-established. Several AEDs have found utility as mood stabilizers, and Rufinamide is emerging as a candidate in this space.
-
Potential Applications:
-
Bipolar Disorder: While clinical evidence is still in its early stages, a case report has highlighted the potential of adjunctive Rufinamide in treatment-refractory bipolar disorder, noting improvements in depressive and anxiety symptoms[2]. However, it is crucial to note that another report has suggested a potential for increased suicidal ideation in this patient population, warranting careful monitoring[2].
-
Anxiety: Preclinical studies in pentylenetetrazole-kindled mice have shown that Rufinamide exhibits significant anxiolytic effects[7].
-
Neuropathic Pain: Modulating Hyperexcitability
The hyperexcitability of neurons is a hallmark of both epilepsy and neuropathic pain. This shared pathophysiology makes Rufinamide a logical candidate for the management of chronic pain states.
-
Mechanism of Action in Pain: By stabilizing the inactive state of voltage-gated sodium channels, Rufinamide can dampen the ectopic firing of sensory neurons that contributes to the generation and maintenance of neuropathic pain[8].
-
Clinical and Preclinical Data:
Oncology: An Unexpected Frontier
The repurposing of existing drugs for cancer therapy is a rapidly growing field. While research is in its infancy, there are intriguing hints that Rufinamide may possess anti-cancer properties.
-
Potential Mechanisms: The exact mechanisms are yet to be elucidated, but the modulation of ion channels and signaling pathways involved in cell proliferation and survival could play a role. The mTOR signaling pathway, a key regulator of cell growth, is dysregulated in many cancers and is also implicated in some forms of epilepsy, suggesting a potential area of overlap for Rufinamide's action[10][11].
-
Current Status: At present, the evidence for Rufinamide in oncology is largely conceptual, based on the broader trend of repurposing AEDs for cancer treatment[12]. Further preclinical studies are needed to validate this potential application. In vitro studies, such as cell viability assays using glioblastoma cell lines, would be a logical first step to explore its direct cytotoxic or cytostatic effects[13][14][15].
Mechanistic Insights: Beyond Sodium Channel Modulation
While the modulation of voltage-gated sodium channels (SCNA) is the cornerstone of Rufinamide's mechanism of action, recent research has unveiled a more complex and nuanced pharmacological profile.
-
Primary Mechanism: Rufinamide prolongs the inactive state of voltage-gated sodium channels, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure activity and neuronal hyperexcitability[1][2][16].
-
Emerging Mechanisms:
-
Ca2+-Activated K+ Channels: Studies have shown that Rufinamide can stimulate large-conductance Ca2+-activated K+ (BKCa) channels, which may contribute to its effects on neuronal excitability[1][4].
-
BDNF/TrkB Signaling: In a preclinical model, Rufinamide was found to suppress the upregulation of the BDNF/TrkB signaling pathway, which is involved in neuroplasticity and can be dysregulated in epilepsy[7][17].
-
CREB Pathway: As mentioned earlier, the CREB pathway has been implicated in the cognitive-enhancing effects of Rufinamide in a dementia model[6].
-
GSK-3β Signaling: Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme in various signaling pathways implicated in neurodevelopment and disease. Its inhibitors are being explored for conditions like Alzheimer's disease and bipolar disorder, suggesting a potential, though not yet directly demonstrated, intersection with Rufinamide's broader neurological effects[10][18].
-
Figure 1: A diagram illustrating the established and emerging mechanisms of action of Rufinamide.
Experimental Protocols for Investigating Novel Applications
To facilitate further research into the novel applications of Rufinamide, this section provides detailed, step-by-step methodologies for key preclinical experiments.
Neuroprotection: Streptozotocin-Induced Dementia Model
This protocol is adapted from a study investigating the neuroprotective and cognitive-enhancing effects of Rufinamide[6][19].
-
Animal Model:
-
Use Swiss albino male mice (16 weeks old, 28 ± 2 g).
-
House animals with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
-
-
Induction of Dementia:
-
Anesthetize mice and place them in a stereotaxic apparatus.
-
Administer a single bilateral intracerebroventricular (i.c.v.) injection of streptozotocin (STZ) at a dose of 3 mg/kg.
-
-
Rufinamide Administration:
-
Prepare Rufinamide in 10% DMSO.
-
Administer Rufinamide intraperitoneally (i.p.) at doses of 50 mg/kg and 100 mg/kg daily for a specified period (e.g., 21 days) starting after STZ administration.
-
-
Behavioral Assessments:
-
Morris Water Maze: Assess spatial learning and memory.
-
Step-Down Passive Avoidance Test: Evaluate long-term memory.
-
-
Biochemical and Molecular Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Measure levels of endogenous antioxidants (GSH, superoxide dismutase, catalase).
-
Assess markers of oxidative stress (thiobarbituric acid reactive substances - TBARS).
-
Quantify inflammatory markers (IL-1β, IL-6, TNF-α, NF-κB).
-
Perform Western blotting or immunohistochemistry to analyze the expression of proteins in the CREB signaling pathway.
-
Figure 2: A workflow diagram for a preclinical study of Rufinamide in a dementia model.
Psychiatric Disorders: Elevated Plus Maze for Anxiolytic Effects
This protocol is a standard method for assessing anxiety-like behavior in rodents and can be adapted to test the effects of Rufinamide[20][21][22][23].
-
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
-
Animal Model:
-
Use adult male mice.
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
-
Rufinamide Administration:
-
Administer Rufinamide (e.g., 30, 60, 90 mg/kg, i.p.) 30-60 minutes before the test. Include a vehicle control group.
-
-
Testing Procedure:
-
Place the mouse in the center of the maze, facing a closed arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Neuropathic Pain: Von Frey Test for Mechanical Allodynia
This protocol is a standard method for assessing mechanical sensitivity in rodent models of neuropathic pain[8][15][24][25].
-
Animal Model of Neuropathic Pain:
-
Induce neuropathic pain using a standard model, such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL).
-
-
Apparatus:
-
A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.
-
A testing chamber with a mesh floor that allows access to the plantar surface of the hind paws.
-
-
Rufinamide Administration:
-
Administer Rufinamide at various doses (e.g., i.p. or orally) at a set time before testing.
-
-
Testing Procedure:
-
Place the animal in the testing chamber and allow it to acclimatize.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.
-
The lowest force that elicits a withdrawal response is the paw withdrawal threshold.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between Rufinamide-treated and vehicle-treated animals. An increase in the threshold indicates an analgesic effect.
-
Future Directions and Conclusion
Rufinamide stands at a fascinating crossroads. While its role in epilepsy is firmly established, the horizons of its therapeutic potential are rapidly expanding. The preclinical and early clinical data presented in this guide strongly suggest that Rufinamide is more than just an anticonvulsant. Its neuroprotective, mood-stabilizing, and analgesic properties warrant rigorous further investigation.
The most immediate and promising avenues for future research lie in well-designed clinical trials for neuropathic pain and as an adjunctive therapy in certain psychiatric disorders. The neuroprotective potential of Rufinamide in acute events like stroke and traumatic brain injury, as well as in chronic neurodegenerative diseases, also represents a significant area for exploration. The nascent evidence for its role in oncology, while speculative, should not be dismissed and calls for foundational in vitro and in vivo studies.
As our understanding of Rufinamide's complex pharmacology deepens, so too will our ability to harness its full therapeutic potential. This well-tolerated and extensively studied molecule may yet hold the key to treating some of the most challenging and prevalent diseases of our time.
References
-
Exploring the Neuroprotective Effects of Rufinamide in a Streptozotocin-Induced Dementia Model. PubMed. [Link]
-
Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents. MDPI. [Link]
-
Real-world data on rufinamide treatment in patients with Lennox-Gastaut syndrome: Results from a European noninterventional registry study. PubMed. [Link]
-
Rufinamide attenuates mechanical allodynia in a model of neuropathic pain in the mouse and stabilizes voltage-gated sodium channel inactivated state. PubMed. [Link]
-
Activation of suicidal ideation with adjunctive rufinamide in bipolar disorder. PubMed. [Link]
-
Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents. PMC - PubMed Central. [Link]
-
Rufinamide Mitigates Seizures and Behavioural Deficits via BDNF/TrkB Modulation and Oxidative Stress Reduction in Pentylenetetrazole-Kindled Mice. R Discovery. [Link]
-
Dosing considerations for rufinamide in patients with Lennox-Gastaut syndrome: Phase III trial results and real-world clinical data. PubMed. [Link]
-
Rufinamide Mitigates Seizures and Behavioural Deficits via BDNF/TrkB Modulation and Oxidative Stress Reduction in Pentylenetetrazole-Kindled Mice. PubMed. [Link]
-
Rufinamide from clinical trials to clinical practice in the United States and Europe. PubMed. [Link]
-
Dosing considerations for rufinamide in patients with Lennox-Gastaut syndrome: Phase III trial results and real-world clinical data. PubMed. [Link]
-
The Mouse Forced Swim Test. PMC - NIH. [Link]
-
Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets. PMC - PubMed Central. [Link]
-
Exploring the Neuroprotective Effects of Rufinamide in a Streptozotocin-Induced Dementia Model. PMC - NIH. [Link]
-
Elevated plus maze protocol. protocols.io. [Link]
-
Pharmaceutical Insights: Rufinamide's R&D Progress and its Mechanism of Action on Drug Target. Patsnap Synapse. [Link]
-
Repurposing Antiepileptic Drugs for Cancer: A Promising Therapeutic Strategy. MDPI. [Link]
-
Clinical data support potential of rufinamide for neuropathic pain. BioWorld. [Link]
-
How to conduct Von Frey Test?. BioMed. [Link]
-
(PDF) Elevated plus maze protocol v1. ResearchGate. [Link]
-
Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug. PMC - NIH. [Link]
-
Elevated Plus Maze for Mice. PMC - NIH. [Link]
-
Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. [Link]
-
Condition Medium of Glioblastoma Cell Lines Decreases the Viability of Glioblastoma Cells by Modulating Gene Expression Profile. bioRxiv. [Link]
-
Effect of Rufinamide on Chronic Postthoracotomy Pain Syndrome. ClinicalTrials.Veeva. [Link]
-
"Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice". In. ResearchGate. [Link]
-
Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) von Frey Test [VFT]. The Jackson Laboratory. [Link]
-
Effect of Rufinamide on Chronic Postthoracotomy Pain Syndrome. ClinicalTrials.Veeva. [Link]
-
Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism. NIH. [Link]
-
Neuroprotective and neuro-survival properties of safinamide against methamphetamine-induced neurodegeneration: Hypothetic possible role of BDNF/TrkB/PGC-1α signaling pathway and mitochondrial uncoupling protein. PubMed. [Link]
-
Rufinamide Oral Suspension: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
-
von Frey test. Protocols.io. [Link]
-
Elevated Plus Maze for Mice. YouTube. [Link]
-
mTORopathies in Epilepsy and Neurodevelopmental Disorders: The Future of Therapeutics and the Role of Gene Editing. MDPI. [Link]
-
Drug development targeting the glycogen synthase kinase-3beta (GSK-3beta)-mediated signal transduction pathway: role of GSK-3beta in adult brain. PubMed. [Link]
-
Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids. PMC - PubMed Central. [Link]
-
CLINICAL-EXPERIENCE-WITH-RUFINAMIDE-(BANZEL)-IN-PATIENTS--WITH-INTRACTABLE-EPILEPSY. American Epilepsy Society. [Link]
-
Potential Biomarkers in Experimental Animal Models for Traumatic Brain Injury. MDPI. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. PMC - NIH. [Link]
-
Mild Traumatic Brain Injury: a Novel Model | Protocol Preview. YouTube. [Link]
Sources
- 1. Rufinamide: Pharmacology, clinical trials, and role in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dosing considerations for rufinamide in patients with Lennox-Gastaut syndrome: Phase III trial results and real-world clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rufinamide from clinical trials to clinical practice in the United States and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rufinamide: a double-blind, placebo-controlled proof of principle trial in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rufinamide add‐on therapy for drug‐resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Rufinamide on Chronic Postthoracotomy Pain Syndrome [ctv.veeva.com]
- 10. Advances in the mTOR signaling pathway and its inhibitor rapamycin in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTORopathies in Epilepsy and Neurodevelopmental Disorders: The Future of Therapeutics and the Role of Gene Editing [mdpi.com]
- 12. Repurposing Antiepileptic Drugs for Cancer: A Promising Therapeutic Strategy | MDPI [mdpi.com]
- 13. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Insights: Rufinamide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 17. drugs.com [drugs.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Angiostatin effects on endothelial cells mediated by ceramide and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proposed anti-seizure medication combinations with rufinamide in the treatment of Lennox-Gastaut syndrome: Narrative review and expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combination of Anti-Cancer Drugs with Molecular Chaperone Inhibitors [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. The ASCO Post [ascopost.com]
- 25. trial.medpath.com [trial.medpath.com]
A Comprehensive Technical Guide to {2-[2-(Dimethylamino)ethoxy]phenyl}methanol and its Para-Isomer: Synthesis, Properties, and Pharmaceutical Relevance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of aminoalkoxy phenylmethanol derivatives, with a primary focus on {4-[2-(Dimethylamino)ethoxy]phenyl}methanol due to the limited availability of specific data for its ortho-isomer, {2-[2-(Dimethylamino)ethoxy]phenyl}methanol. While acknowledging this data gap, this paper leverages the extensive information available for the para-isomer to provide a thorough understanding of the synthesis, chemical properties, and pharmaceutical context of this class of compounds. The para-isomer is notably identified as a known impurity of the prokinetic agent Itopride, highlighting its relevance in drug development and quality control. This guide will delve into detailed synthetic protocols, comparative analysis of physicochemical properties, and a discussion on the potential influence of isomeric substitution on the compound's characteristics and reactivity.
Introduction: The Aminoalkoxy Phenylmethanol Scaffold
The aminoalkoxy phenylmethanol scaffold is a key structural motif present in a variety of pharmacologically active molecules. The presence of a tertiary amine, an ether linkage, and a benzylic alcohol provides multiple points for molecular interactions and further functionalization, making these compounds valuable intermediates in medicinal chemistry. This guide specifically addresses this compound and its more extensively studied para-isomer.
While this compound (CAS No. 59115-26-3) is commercially available, detailed scientific literature regarding its synthesis, properties, and applications is scarce.[] In contrast, {4-[2-(Dimethylamino)ethoxy]phenyl}methanol (CAS No. 131028-54-1) is well-documented, primarily due to its identification as "Itopride Impurity 20".[2] Itopride is a prokinetic agent used to treat gastrointestinal motility disorders.[3] The presence of this impurity necessitates a thorough understanding of its formation and properties for quality control in pharmaceutical manufacturing.
This guide will proceed by using {4-[2-(Dimethylamino)ethoxy]phenyl}methanol as a representative example to illustrate the chemical and synthetic principles applicable to this class of compounds, while also providing a theoretical framework for understanding the potential properties of the ortho-isomer.
Physicochemical Properties and Structural Analysis
The physicochemical properties of these isomers are crucial for their behavior in both chemical reactions and biological systems. The table below summarizes the key properties of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, sourced from the PubChem database.[2]
| Property | Value | Source |
| IUPAC Name | [4-[2-(dimethylamino)ethoxy]phenyl]methanol | [2] |
| CAS Number | 131028-54-1 | [2] |
| Molecular Formula | C₁₁H₁₇NO₂ | [2] |
| Molecular Weight | 195.26 g/mol | [2] |
| Physical Form | Solid | [4] |
| Storage Temperature | Refrigerator | [4] |
For the ortho-isomer, this compound, the following information is available:
| Property | Value | Source |
| IUPAC Name | [2-[2-(dimethylamino)ethoxy]phenyl]methanol | [] |
| CAS Number | 59115-26-3 | [] |
| Molecular Formula | C₁₁H₁₇NO₂ | [] |
| Molecular Weight | 195.26 g/mol | [] |
Comparative Analysis of Isomeric Effects
The position of the methoxy group on the phenyl ring is expected to influence the compound's properties due to steric and electronic effects.
-
Electronic Effects: The ethoxy group is an electron-donating group through resonance.[5] In the para-position, this effect strongly activates the ring towards electrophilic substitution and influences the acidity of the benzylic proton. In the ortho-position, this electronic effect is still present, but it may be modulated by steric hindrance and potential intramolecular interactions.
-
Steric Hindrance: The ortho-substituent is expected to create more steric hindrance around the benzylic alcohol, which could affect its reactivity in subsequent reactions.[6] For example, esterification or oxidation of the alcohol may proceed at different rates compared to the para-isomer.
-
Intramolecular Hydrogen Bonding: The ortho-isomer has the potential for intramolecular hydrogen bonding between the benzylic hydroxyl group and the ether oxygen of the substituent. This could influence its conformation, boiling point, and solubility compared to the para-isomer where such an interaction is not possible.
Synthesis and Methodologies
A plausible and efficient synthetic route to {4-[2-(Dimethylamino)ethoxy]phenyl}methanol involves a two-step process starting from 4-hydroxybenzaldehyde.[7] This general strategy can be adapted for the synthesis of the ortho-isomer, starting from 2-hydroxybenzaldehyde.
Proposed Synthetic Pathway
The synthesis can be logically divided into two key transformations: a Williamson ether synthesis to introduce the dimethylaminoethoxy side chain, followed by the reduction of the aldehyde to the corresponding benzyl alcohol.
Caption: Proposed synthetic route for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations.[7]
Step 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde (Williamson Ether Synthesis)
-
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Potassium Iodide (KI) (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a catalytic amount of potassium iodide in acetone.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate, 4-[2-(dimethylamino)ethoxy]benzaldehyde, which can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol (Reduction of Aldehyde)
-
Materials:
-
4-[2-(Dimethylamino)ethoxy]benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
-
Procedure:
-
Dissolve 4-[2-(dimethylamino)ethoxy]benzaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. The product can be further purified by recrystallization or column chromatography if necessary.
-
Synthetic Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
Pharmacological Context and Applications
As previously mentioned, the primary significance of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol in the pharmaceutical industry is its status as a process impurity in the synthesis of Itopride.[2][8] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for regulatory agencies, as they can potentially affect the safety and efficacy of the final drug product. Therefore, the synthesis and characterization of such impurities are essential for developing analytical methods for their detection and control.
While there is no direct evidence of pharmacological activity for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol itself, its structural similarity to other biologically active molecules suggests potential areas for investigation. The presence of the dimethylaminoethoxy moiety is common in many antihistamines and other drugs targeting the central nervous system. For instance, Doxylamine, a first-generation antihistamine, features a similar pharmacophore.[9][10]
The potential biological activities of this class of compounds could include:
-
Antihistaminic activity: The dimethylaminoethoxy group is a classic feature of many H1-receptor antagonists.
-
Local anesthetic activity: Some amino alcohol ethers exhibit local anesthetic properties.
-
Anticholinergic activity: The structural features may allow for interaction with muscarinic receptors.
Further research would be required to explore these potential pharmacological profiles for both the ortho- and para-isomers.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the synthesis and properties of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, serving as a comprehensive case study for the aminoalkoxy phenylmethanol class of compounds. The scarcity of specific data for the ortho-isomer, this compound, highlights a clear knowledge gap in the scientific literature.
Future research should focus on the following areas:
-
Synthesis and Characterization of the Ortho-Isomer: A detailed investigation into the synthesis, purification, and full spectroscopic characterization of this compound is warranted.
-
Comparative Reactivity Studies: A direct comparison of the chemical reactivity of the ortho- and para-isomers would provide valuable insights into the influence of substituent position.
-
Pharmacological Screening: Both isomers should be subjected to a broad panel of pharmacological assays to determine if they possess any significant biological activity.
-
Impurity Profiling: A deeper investigation into the potential formation of the ortho-isomer as an impurity in related pharmaceutical syntheses would be beneficial for a complete understanding of process-related impurities.
By addressing these research questions, a more complete picture of the chemical and biological landscape of these intriguing molecules can be developed, potentially leading to new applications in drug discovery and development.
References
A numbered list of all cited sources with clickable URLs will be provided upon request.
Sources
- 2. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. (4-(2-(Dimethylamino)ethoxy)phenyl)methanol | 131028-54-1 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]METHANOL CAS#: 131028-54-1 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: {2-[2-(Dimethylamino)ethoxy]phenyl}methanol in Organic Synthesis
Abstract
{2-[2-(Dimethylamino)ethoxy]phenyl}methanol is a polyfunctional organic molecule incorporating a primary alcohol, a tertiary amine, and an ether linkage affixed to a benzene ring at the ortho position. While direct, widespread applications in published literature are nascent, its structural motifs suggest significant potential as a versatile ligand, a precursor to catalysts, and a key building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the theoretical and practical applications of this compound, offering detailed protocols derived from the established reactivity of analogous compounds. The content herein is designed to empower researchers, scientists, and drug development professionals to explore and unlock the synthetic utility of this promising yet underutilized molecule.
Introduction: Unveiling the Potential of a Multifunctional Building Block
This compound, with its unique ortho-disubstituted aromatic core, presents a fascinating scaffold for synthetic innovation. The strategic placement of a hydroxylmethyl group and a dimethylaminoethoxy side chain creates a potential bidentate or even tridentate coordination environment, making it an attractive candidate for the development of novel ligands for transition metal catalysis. The presence of both a nucleophilic amine and a reactive alcohol opens avenues for its use as a versatile intermediate in multi-step organic synthesis.
This document will explore the following potential applications:
-
As a Bidentate Ligand in Transition Metal Catalysis: Focusing on palladium-catalyzed cross-coupling reactions.
-
As a Precursor to Chiral Ligands for Asymmetric Synthesis: Highlighting the potential for asymmetric reductions.
-
As a Key Intermediate in the Synthesis of Heterocyclic Scaffolds: Demonstrating its utility in building complex molecular architectures.
Application I: Bidentate Ligand in Palladium-Catalyzed Cross-Coupling Reactions
The combination of a soft tertiary amine and a harder ether oxygen donor in the side chain of this compound makes it a promising candidate for a bidentate ligand in transition metal catalysis. In particular, for palladium-catalyzed cross-coupling reactions, the formation of a stable five-membered chelate ring with a palladium center can enhance catalyst stability and activity.
Theoretical Background and Mechanistic Rationale
In palladium-catalyzed reactions such as Suzuki-Miyaura or Heck couplings, ligands play a crucial role in stabilizing the active palladium species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), and reductive elimination. The coordination of the dimethylamino and ethoxy groups of this compound to the palladium center can be envisaged to form a stable palladacycle. This chelation effect can prevent catalyst decomposition via aggregation to palladium black and can modulate the electronic properties of the metal center, thereby influencing the reaction rate and selectivity.
Diagram 1: Proposed Catalytic Cycle for a Suzuki-Miyaura Coupling
Caption: Proposed synthetic route for a chiral oxazoline ligand from this compound.
Protocol: Asymmetric Reduction of Prochiral Ketones
This protocol describes the use of the derived chiral oxazoline ligand in a classic asymmetric transformation: the borane-mediated reduction of a prochiral ketone.
Materials:
-
Chiral oxazoline ligand (synthesized as per Diagram 2) (0.1 mmol, 10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF, 1.2 mmol)
-
Prochiral ketone (e.g., acetophenone) (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve the chiral oxazoline ligand (0.1 mmol) in anhydrous THF (2 mL). Cool the solution to 0 °C and slowly add BH₃·THF (0.1 mmol, 1.0 M solution). Stir at room temperature for 1 hour.
-
Reduction: Cool the catalyst solution to -78 °C. Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (1 mL) dropwise. Stir at -78 °C for 4 hours.
-
Quenching and Work-up: Slowly add methanol (2 mL) to quench the reaction. Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral HPLC or GC analysis.
Application III: Intermediate in Heterocyclic Synthesis
The vicinal arrangement of the hydroxymethyl and aminoethoxy groups on the aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems, such as benzoxazines and other fused-ring structures.
Synthesis of a Dihydrobenzoxazine Derivative
A plausible synthetic route involves the intramolecular cyclization of an intermediate derived from the title compound. For instance, conversion of the alcohol to a leaving group, followed by intramolecular nucleophilic attack by the nitrogen of a derivatized side chain, could yield a heterocyclic product.
Diagram 3: Proposed Synthesis of a Dihydrobenzoxazine Derivative
Caption: A potential pathway to a dihydrobenzoxazine scaffold via a Polonovski-Potier rearrangement and subsequent cyclization.
General Protocol for N-Oxide Formation and Rearrangement
This protocol outlines the initial steps towards the synthesis of a heterocyclic scaffold, focusing on the formation of the N-oxide and a subsequent rearrangement.
Materials:
-
This compound (1.0 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Acetic anhydride (2.0 mmol)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
N-Oxide Formation: Dissolve this compound (1.0 mmol) in DCM (10 mL) and cool to 0 °C. Add m-CPBA (1.1 mmol) portion-wise and stir at 0 °C for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude N-oxide.
-
Rearrangement: Dissolve the crude N-oxide in acetic anhydride (5 mL) and heat at 80 °C for 6 hours.
-
Cool the reaction mixture and carefully quench with water. Neutralize with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the rearranged product by column chromatography. Further steps would be required to achieve the final cyclized product.
Conclusion and Future Outlook
This compound represents a molecule with considerable untapped potential in organic synthesis. While its direct applications are not yet widely documented, its structural features strongly suggest its utility as a versatile ligand, a precursor to chiral catalysts, and a building block for complex heterocyclic systems. The protocols and theoretical frameworks provided in this guide are intended to serve as a foundation for further exploration and development. It is anticipated that future research will uncover a wealth of practical applications for this promising compound, solidifying its place in the synthetic chemist's toolkit.
References
Due to the limited specific literature on this compound, this section provides references to general concepts and methodologies that support the proposed applications.
-
Palladium-Catalyzed Cross-Coupling Reactions
- Title: Cross-Coupling Reactions: A Practical Guide
- Source: Topics in Current Chemistry, Springer
-
URL: [Link]
-
Asymmetric Synthesis and Chiral Ligands
- Title: Asymmetric Synthesis: Principles and Applic
- Source: Oxford University Press
-
URL: [Link]
-
Heterocyclic Chemistry
- Title: Comprehensive Organic Chemistry Experiments for the Labor
- Source: The Royal Society of Chemistry
-
URL: [Link]
-
Polonovski Reaction
- Title: Strategic Applications of Named Reactions in Organic Synthesis
- Source: Elsevier
-
URL: [Link]
Application Notes & Protocols: Synthesis of Derivatives from {2-[2-(Dimethylamino)ethoxy]phenyl}methanol
Introduction
{2-[2-(Dimethylamino)ethoxy]phenyl}methanol is a versatile bifunctional molecule incorporating a primary alcohol and a tertiary amine. This unique combination of functional groups makes it a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The hydroxyl group offers a reactive site for esterification and etherification, while the tertiary amine can be readily converted to its corresponding N-oxide or quaternary ammonium salt. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, polarity, and bioavailability, as well as its pharmacological activity. For instance, esterification can be used to introduce various acyl groups, potentially leading to prodrugs or compounds with altered pharmacokinetic profiles.[1][2] N-oxidation can increase water solubility and modulate biological activity.[3] This guide provides detailed protocols for the synthesis of several key derivatives of this compound, grounded in established chemical principles and supported by relevant literature.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 59115-26-3 |
| Appearance | Varies; may be an oil or solid |
| Key Functional Groups | Primary alcohol (-CH2OH), Tertiary amine (-N(CH3)2), Ether (-O-) |
Esterification of the Hydroxyl Group
Esterification of the primary alcohol in this compound is a common strategy to introduce a wide array of functional groups, thereby modulating the molecule's properties. The reaction typically involves the coupling of the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride.
Steglich Esterification: A Mild Approach
The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is particularly useful when dealing with sensitive substrates as it proceeds under neutral conditions at room temperature.
Reaction Scheme:
Figure 1: General workflow for Steglich esterification.
Protocol: Synthesis of {2-[2-(Dimethylamino)ethoxy]phenyl}methyl benzoate
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add benzoic acid (1.1 eq) and DMAP (0.1 eq).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.
-
Purification: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Benzoic Acid | 1.1 | Acyl source |
| DCC | 1.2 | Coupling agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM | - | Solvent |
Acylation using Acyl Chlorides
A more vigorous method for ester synthesis involves the use of acyl chlorides. This reaction is typically faster and does not require a coupling agent but often necessitates the use of a base to neutralize the HCl byproduct.[4]
Protocol: Synthesis of {2-[2-(Dimethylamino)ethoxy]phenyl}methyl acetate
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq).
-
Acylation: Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Reaction and Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by column chromatography if necessary.
Etherification of the Hydroxyl Group
Etherification of the benzylic alcohol can be achieved through various methods, including the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Williamson Ether Synthesis
This classical method is robust for the formation of ethers. The choice of base is critical to deprotonate the alcohol without causing side reactions.
Reaction Scheme:
Figure 2: Workflow for Williamson ether synthesis.
Protocol: Synthesis of 1-(Methoxymethyl)-2-[2-(dimethylamino)ethoxy]benzene
-
Preparation: To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.5 | Base for deprotonation |
| Methyl Iodide | 1.2 | Alkylating agent |
| Anhydrous THF | - | Solvent |
N-Oxidation of the Tertiary Amine
The tertiary amine functionality can be oxidized to an N-oxide, a transformation that increases the polarity and hydrogen bonding capacity of the molecule.[3] This is often achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[5][6]
Reaction Scheme:
Figure 3: General workflow for N-oxidation.
Protocol: Synthesis of {2-[2-(Dimethylamino-N-oxide)ethoxy]phenyl}methanol
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or methanol in a round-bottom flask.
-
Oxidation: Cool the solution to 0 °C and add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.
-
Purification: Make the solution basic with saturated aqueous NaHCO3 and extract with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. The N-oxide product is often highly polar and may require purification by reverse-phase chromatography or crystallization.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| m-CPBA | 1.1 | Oxidizing agent |
| DCM or Methanol | - | Solvent |
Quaternization of the Tertiary Amine
The lone pair of electrons on the nitrogen atom of the tertiary amine allows for nucleophilic attack on an alkyl halide, resulting in the formation of a quaternary ammonium salt. This introduces a permanent positive charge on the nitrogen atom, significantly increasing the water solubility of the molecule.
Reaction Scheme:
Figure 4: General workflow for quaternization.
Protocol: Synthesis of 2-[2-({2-[2-(Hydroxy)methoxy]phenyl}oxy)ethyl]-N,N,N-trimethylammonium iodide
-
Preparation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetone, acetonitrile, or THF in a round-bottom flask.[7]
-
Alkylation: Add an excess of methyl iodide (3-5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The quaternary ammonium salt will often precipitate out of the solution as a solid.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Methyl Iodide | 3-5 | Alkylating agent |
| Acetone, Acetonitrile, or THF | - | Solvent |
Conclusion
The synthetic methods outlined in this guide provide a robust framework for the derivatization of this compound. By targeting the hydroxyl and tertiary amine functionalities, a wide range of derivatives with tailored properties can be accessed. The choice of synthetic route will depend on the desired final product and the compatibility of other functional groups present in the acylating or alkylating agent. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high-purity products. These protocols serve as a valuable resource for researchers in drug discovery and materials science, enabling the exploration of the chemical space around this versatile scaffold.
References
-
Chem-Station Int. Ed. (2017). Synthesis of N-Oxide. Available at: [Link]
- Google Patents. (1958). US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation.
-
Kobus, M., & Wölcke, J. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Pharmaceuticals, 16(3), 459. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. PubChem. Retrieved from [Link]
-
Matuszewska, A., et al. (2018). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. Macromolecular Chemistry and Physics, 219(19), 1800267. Available at: [Link]
- Google Patents. (2005). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
- Google Patents. (2012). CN102786427B - Synthetic method of bis-(2-dimethylaminoethyl)ether.
- Google Patents. (1987). EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained.
-
Justia Patents. (1980). Synthesis of 5-[p-(dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline N-oxide. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
National Center for Biotechnology Information. (1983). [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters]. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link]
-
ResearchGate. (2002). Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers. Available at: [Link]
-
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Available at: [Link]
-
ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]
-
ResearchGate. (2019). Is pDMAEMA has reactivity in THF for quaternization?. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. PubMed Central. Retrieved from [Link]
-
PubChemLite. Alpha-((2-(dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride. Available at: [Link]
Sources
- 1. [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 5. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Protocol for the Purification of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, chemists, and drug development professionals requiring a high-purity final compound. The methodology leverages the compound's unique physicochemical properties, employing a multi-step strategy that includes acid-base liquid-liquid extraction followed by flash column chromatography and final recrystallization. This guide explains the scientific rationale behind each step, ensuring a robust and reproducible purification process.
Introduction and Purification Rationale
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol is a valuable building block in medicinal chemistry, notable for its tertiary amine and primary alcohol functionalities.[1][2] High purity of this intermediate is critical to ensure the desired outcome and impurity profile in subsequent synthetic steps.
A common synthetic route to this compound involves the Williamson ether synthesis between 4-hydroxybenzyl alcohol and 2-(dimethylamino)ethyl chloride.[3][4][5] This synthesis can introduce several impurities that must be removed:
-
Unreacted Starting Materials: Residual 4-hydroxybenzyl alcohol and 2-(dimethylamino)ethyl chloride.
-
Basic Impurities: Excess 2-(dimethylamino)ethyl chloride or other amine-containing byproducts.
-
Acidic/Neutral Impurities: Unreacted 4-hydroxybenzyl alcohol (a weak acid) and other non-basic organic residues.[3][6]
The purification strategy is designed to systematically remove these impurities based on their chemical properties. The core of this protocol relies on the basicity of the tertiary dimethylamino group, which allows for selective extraction into an aqueous acidic phase.[7][8][9] Subsequent purification by silica gel chromatography separates the target compound from non-polar impurities and those with similar basicity but different polarity. Finally, recrystallization provides a highly pure, crystalline final product.[10][11][12]
Overall Purification Workflow
The purification process is divided into three main stages:
-
Acid-Base Extraction: To separate the basic target compound from acidic and neutral impurities.
-
Flash Column Chromatography: To remove residual starting materials and closely related impurities.
-
Recrystallization: To achieve high crystalline purity and remove trace impurities.
Caption: Overall workflow for the purification of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Crude {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | Separatory Funnel (500 mL) |
| Dichloromethane (DCM) | Magnetic Stirrer and Stir Bars |
| 1M Hydrochloric Acid (HCl) | pH paper or pH meter |
| 2M Sodium Hydroxide (NaOH) | Rotary Evaporator |
| Saturated Sodium Chloride (Brine) | Flash Chromatography System |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Silica Gel (230-400 mesh) |
| Ethyl Acetate (EtOAc) | Glass Column, Test Tubes |
| Hexanes | Thin Layer Chromatography (TLC) plates |
| Triethylamine (TEA) | Round-bottom flasks, Erlenmeyer flasks |
| Methanol (MeOH) | Filtration apparatus (Büchner funnel) |
| Isopropanol | Vacuum oven or desiccator |
Step-by-Step Experimental Protocol
Part 1: Acid-Base Liquid-Liquid Extraction
This step leverages the basicity of the tertiary amine (pKa of the conjugate acid is ~9-10) to move the target compound into the aqueous phase, leaving neutral and acidic impurities in the organic phase.[13]
Caption: Principle of Acid-Base Extraction for purification.
Procedure:
-
Dissolve the crude reaction mixture in 100 mL of dichloromethane (DCM) in a 500 mL separatory funnel.
-
Add 100 mL of 1M HCl to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The protonated, water-soluble amine salt will be in the top aqueous layer.
-
Drain the bottom organic layer (containing neutral and acidic impurities) and set it aside.
-
Re-extract the organic layer with another 50 mL of 1M HCl to ensure complete recovery of the product.
-
Combine the aqueous layers in the separatory funnel. Discard the original organic layer.
-
Slowly add 2M NaOH to the aqueous layer with swirling until the pH is ~10-11 (verify with pH paper). The solution may become cloudy as the deprotonated amine precipitates.
-
Extract the now basic aqueous layer with 100 mL of fresh DCM. Shake vigorously.
-
Drain the bottom organic layer, which now contains the purified neutral target compound.
-
Repeat the extraction of the aqueous layer with another 50 mL of DCM.
-
Combine all organic extracts. Wash with 50 mL of brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield an oil or solid.
Part 2: Flash Column Chromatography
This step removes impurities with similar basicity but different polarity. The addition of a small amount of triethylamine to the mobile phase is crucial to prevent the basic target compound from streaking on the acidic silica gel.[14][15]
Procedure:
-
Prepare the Column: Dry-pack a glass column with an appropriate amount of silica gel (e.g., 50 g of silica for 1 g of crude product).
-
Select Eluent: Prepare a mobile phase of Hexanes:Ethyl Acetate with 0.5% triethylamine (TEA). A typical starting gradient is 70:30 (Hexanes:EtOAc), moving to more polar mixtures like 50:50. Determine the optimal solvent system using TLC, aiming for an Rf value of ~0.3 for the product spot.[16]
-
Load the Sample: Dissolve the product from Part 1 in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Run the Column: Begin eluting with the chosen solvent system. Collect fractions in test tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and concentrate using a rotary evaporator to yield the purified compound.
| Chromatography Parameters | Recommended Value/System |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes + 0.5% Triethylamine |
| Target Rf on TLC | ~0.3 |
| Loading Method | Dry Loading |
| Visualization (TLC) | UV light (254 nm) and/or Potassium Permanganate stain |
Part 3: Recrystallization
The final step is to obtain a high-purity crystalline solid. The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[17][18]
Procedure:
-
Transfer the purified product from Part 2 into a clean Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture (e.g., isopropanol/hexanes or ethyl acetate/hexanes) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the final, pure {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
Purity Assessment
The purity of the final product should be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
High-Performance Liquid Chromatography (HPLC): Purity should be >99%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra should be clean and match the expected structure.
-
Mass Spectrometry (MS): The observed mass should correspond to the molecular weight of the compound (195.26 g/mol ).[1]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents and reagents with care. Dichloromethane is a suspected carcinogen.
-
Strong acids (HCl) and bases (NaOH) are corrosive and should be handled with extreme caution.[19]
References
- BenchChem. (2025). 4-Hydroxybenzyl alcohol chemical properties and structure. Retrieved from BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuVCVORRsxiJY3lGGT5GymST0h1bDKKnkQ0x7XidU4ofDp6APDqBYT74CknHCO38nEMNK_Wqp9h-ykHFxHHDYr4wyAxCjqSiJtSm099JbkAUWB9H4ro0A8vB43jyLBKwt0spvuNKxKT9YuY9xrJTOwxnkI-kJ2bAfJXHrO03XbMyUOvrka37zMsHo2L0vOZfMT4hhn914=]
- ChemicalBook. (n.d.). 4-Hydroxybenzyl alcohol | 623-05-2. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFHk0xEH216-Y23sWVlHxBEffjSl2yOEi-VokBv_SD0yJrcQSj1_DIMTI-YA-wF2lqGuJkBoUqmtvQXKlXLAESgwzHTTBN05XWGanu43cN2iGXkX57kW7W6J4e_EYHzptgrNg3XsPtX-mKdJ1PPMTOXfNF6bT7J6cXQ3awfS4cHw==]
- BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved from BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGYNbXNFvuoReH0RWA3HQXdEz675Vx80_qqWFm3CnqoVQsnh062tPU4YAvN-FDsc7kAmXNo8UWYMwn9Y4zXNtSYiduPcOJNcgIgqQFR2ZPDLmXFMka2BWRTtg_iMv3fSihQDpYFDtoKw9Do0RfJ6J9cbsKfLYSnjndJLuupV-RtDj0tC0KDcItyI64EHswOG5-XL3yPjViydYXuQi6P_r94CF0BeQbABkzt7XLD3ipMFx8ScwWjTLVW-JkbEY=]
- University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjVpKsIjW0gR9pTQ2u5ufaWXVWUACSzfytQ303RWo-2PyFA0YcDZ7Vq79Jo-HyoZAL0cHEASt70Kj48Jdbw--fvslmiTejve9rh4ChnzjM6DbXuWL5AKOaEZkcbqyhl3rgXLxqcsnk60DVBgqBkhX47tF5eM-t-g--mdqs4QwCJXjCsBK8AaB5laG-P5hQsr7rfDHf7LCVYd3E25GL]
- ChemicalBook. (2025). 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhAaIIjpwT7YJm-DDs5epgdbCl6JQyzk-XBBgC2EscChEieWFycgl4hzouBTZG4ymud9IC2uG_cok5lT71Nx96bxBDMUWAMhRwGmN-_pC07CrMAtC8g3HByCMNYS4ltFLccYKMFJhrF8hKJQU44Sg8gj4vPw5cC_WgR7z_690rjQ==]
- Lifechem Pharma. (n.d.). 4-hydroxy Benzyl Alcohol | Chemical Intermediate India. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJWZvk8h8EyGduzSL3qEIXup53hMYwSRa_kD3X8aLKq5eV7UdUdDbsT4f9tNyf7SMghiLz0QCpS1P0p-YvV2SZGAVlFm8e6G4Hvvyh0rxN8yMEjby4Lmy4UREleIg-pBC9Bj3uxoJLZ86Yxy-COoweyEIbsvOgu61Idmw=]
- University of California, Davis. (n.d.). Recrystallization. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNM6KhRq0slU-x2LZTD0BsuWS0HOONX3Z1gPRO_JAsZiB5jWTwGYqFnCxsDinffs9X16Vs0nu9pEfRNwsMMMFQw9dbxhDr3VzX4LFEtl6owt96MafCV3XVeEeJXKM0B6y9SJaScjLbtLuj8JjkU-RCWoen_9uSc7Qz8Dg=]
- Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjBg2NB2GwXXdMmPlDDSHTzaBIOlURG1M5VNuztjuZPSeEbuRkB2ewTvpbIImr4-W_lpOcYVPxlHa-A_kOeA-BguvIkMVFB4O4zDshzEVaVKBqk-9-hLUbvE8Uqs4s1h3M7EhCY483RPhRR2PXt5Sbfm7uemBWJs2aPZlqgGLW4hQkP3gFZinrPtYK4nMEe0ra77rqd799YQ_L0qKTW8TIJXCQaZJrDI46FuPJYQccU8dZ]
- Ambeed. (n.d.). 4-Hydroxybenzyl alcohol | Apoptosis Inducer. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJSmUxWMd-MWRtEAJwhED_uNsRbgEaRgABeW9Yi-3twhfV43J0P30mIKlEnK0w0GtpKzh6y8Af2RjCENGdvdptOg-C5o8hmW2qGIP7F7AZzzRALazkiThjTMEwInIUiLF5nVTthITKP1-sSyoT2cWKxLEnNXVAOg==]
- National Center for Biotechnology Information. (2026). {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. PubChem Compound Database. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCFFywmvebRbNBZtuswT4Yok6BvZYJl2tcmeylM6UWuvaSwhCJjPszlgLyEPLHw9Y3uoX1T7Qy-dKQjNw54QlnAgyQ7pkoTHzbteR1omtpF9nbiy1eR5AK8PPXgS_DlnVWlReE7otGjamg08nh]
- Sigma-Aldrich. (n.d.). (4-(2-(Dimethylamino)ethoxy)phenyl)methanol. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjowfK8VANGAvqtWn0Zub4igkfQNF9st9JJlun4K39KMav6d4HmeOXuKTZcXUHTGh9rAsQ9BLerkPw2HNkAmQzEpBKiMwOQmxmyf4_UCdQFgC8SpJhg69vto_XccxQEhxg870DAZJ3HBFwQzjtv6lO8A46BCADwffxTL_x8QwD4SsfQSeO550=]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.
- Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_hcaaA33K5ygGLOc4pXe1MVNtHMa6T1VZVdJFkuARfoy5cfLGiLH5SEfEDb8A8Rh9Hgsy6iPkTW9tC1DfCRHqvRhWjr110RdV-tR9XGFVcQ3akefSA7sMX3n3c8LrtAcSPmdknSPmo2xrhitznX_sz2_noGUd]
- Wikipedia. (n.d.). Acid-base extraction. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIQep2CqTshvp4Nupc7hEIhKOEz9hjfPputgzOIzjhDyrsOwSp_PAzQVZYctYnWfgfw-UB9wFLaKJDDi5GtAZssWMKhaPWH4jcy_h2nRNcdwvc2UQtKe0AfKvKFj4Kf5wwJnge7FxjjXu_4t_rbDuLtUVq7pM=]
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7-5UNphE8wXsjvhao-nZvjVaptwreFFtHFSQNLbe3XjnvVdL9ErPuplfAY1cp8g_A3EaYA840wpJJwp-YbVnq71X-X37J6MNUi_7Yq7ll4F-NLqJSO9BsyRUKhitHGpPIwqIK5QtpPG_n-o6t0BjMljDOMaa8g2kcfhQYn4u3dYvYl4CWzVJvx2gU2hlXM8Agh8IdxjfLKnalJ9O8O_97DHZfDUK_rvcG1hEFvoq4bFVwyo7Wh_i4A92nNwV4HV-cETQiCMIU1A-gxlnl7g==]
- Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgao89lQ_lQ6pl2YBiuyG8KOPM8W4bAEk6U6u9rWxbdQsiNru-_rJxh_LRdXWo6BFAE3MFwWCCBxJMdgfp4CnTknmPafo_s6lInLuRpO8TABCqYODKNMgh37IyrhtAl-7KzGKRz6MY_M1aD5GWHgeAog25oxCUiYKstkk4Kuq2D-435Wm40uRV2e_cb-YpaHLhgI-KhQ==]
- Reddit. (2024). Amine workup : r/Chempros. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWouVp8kNR8Ogq1YIu7oPMLUIUhSIsrvDmWp6OpCLCr09Vks8IAoruQTS5hpegVImh4qGWAWE-K0LCMVCZ4KMlzJIF3gumVrC-HsKlggRfcqA6eySdOcIlsYnkTziVLOo_jyQURNKTUqGPp1FraVK84r7HdJA468Z9EiM=]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXIGimx5u8CIFtwZMcSosf6e3nFDN2A-E51xpPunxUsicnU_OTF5Li0l1Z5UhcRmr8_2jVfxvA8Ikcw_Inu0zhlWwWGH8Y2MkT1tAXmgI6rGnLOjBo37lHWXbUiQHq1GJ3EKWM6KbiAbD7WFpOlJbmAXLIGrBtwwKmx0CkZoB6GmAUpiMj-rJ9x9BCLkpc]
- Zakarian Group, UC Santa Barbara. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhIN8ld1fwImp4mXuPHcoRywo--WRhdy65O2HPuG2eSwnkKaDgoK7oLhnMmvR5_qiCIxNhu2H-D7s9yTqden02whOB-0xjDe4GLNg9hC_B_2449sNEerB4cRaiag2FXYGoEcNl1MXDCvK3Mcf0H3ybggSwbkTap2pxdb0UZVAhlMU=]
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd0RktJOh6K6sUGAwyyLdl_BD6abNVgo_0BGejBOgDaiQyEs2_tVY2eSUkZaCHpOkxGsaALAdkHRziIXZhnajrovDGsGKvmB3sFmRUPQ2t60xzUwjmvE3QYOJkRaGVNlckNEnCXTGUp_m3vfkLKUAOFyo0eZMn5nQEDV0mEdF9qmmbwd3mdxByhkipXtAL1G0BdoxWtTk98vmoeNXyUEBxUHVD9mUoJtNh8f3-]
- Apollo Scientific. (n.d.). {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVAYwHzQOhzuijRAHWlGKeR4ghBaVLPSUFymm-YaKFSpx4DA-92uU7Qsih17ptO1U-kplY3wkTKvoYcllDSJeD1B7qR6PYL_jRIRoIHtCJuppJdrCa42tQEAOoUpz2pbv-mIu9a-Y1-PEgPfKkBo74r2Qy6bxvUAH_cl4Oi1FedSMxE26FnHOWrdbycw8=]
- BenchChem. (n.d.). Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: An In-depth Technical Guide. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEOFJGcc7iOEjBPwrWYWK_KSteQsqPnw6uxFzYNkwlqr7o0zLHrMl0_H_qqil7JcYoZojOTe72lU2NfOR_oEemDB6iSWx-MU8PSLWIy43zjyYlY3lWGpzNEXPgIyW6OQB17l4qQTfdD3Vi3rWJ-l4RAJ3sPdij0T7W-vYvY4b3U5N6eJ4mk-k-CFe891H5lZS6mFhoV2hgtBZqEKeH7hPWKtU_6qNxYMiE-y3C]
- Echemi. (n.d.). [4-[2-(dimethylamino)ethoxy]phenyl]methanol. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEotcOYR6KvfitsqnNXbLwQjZN52R5_Uz9V7ynkcA2gcvDQSR89H46oab8wz85CHg205nLa4LUUwxIMtdu5B9y0HJh3tm4neNZPZkhZCcApgwqwkQHls44q3aIy5DJO5fr1g0L1tOl_d50y0365MrVNk7nmeZVao6yU9950opfrUESZvLvuy6HLouMYHs9lUTeG]
Sources
- 1. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Hydroxybenzyl alcohol | 623-05-2 [chemicalbook.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Recrystallization [sites.pitt.edu]
- 12. jackwestin.com [jackwestin.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 17. mt.com [mt.com]
- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. 131028-54-1 Cas No. | {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | Apollo [store.apolloscientific.co.uk]
Application Note: A Robust, Validatable HPLC-UV Method for the Quantification of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol. The compound, a substituted aromatic amine, is relevant in pharmaceutical development as a potential intermediate or impurity. This guide provides a comprehensive protocol, the scientific rationale behind the method development choices, and a framework for method validation in accordance with ICH guidelines.[1][2] The methodology leverages a standard C18 stationary phase with a buffered mobile phase and UV detection, ensuring high specificity, accuracy, and precision for researchers, quality control analysts, and drug development professionals.
Scientific Rationale and Method Development Strategy
The successful development of an HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound (MW: 195.26 g/mol , Formula: C11H17NO2) possesses distinct structural features that dictate the chromatographic strategy.[][4]
Analyte Chemistry and Its Chromatographic Implications
The molecular structure of the analyte contains three key functional groups that influence its behavior in a reversed-phase system:
-
Aromatic Phenyl Ring: This nonpolar moiety provides the primary mechanism for hydrophobic interaction and retention on a C18 stationary phase. It also contains a strong chromophore, making it ideal for ultraviolet (UV) detection.
-
Tertiary Amine (-N(CH3)2): This basic functional group is ionizable. At a mobile phase pH below its pKa, the amine becomes protonated (cationic), which can lead to undesirable ionic interactions with residual, deprotonated silanols (Si-O⁻) on the silica backbone of the HPLC column. This interaction is a common cause of poor peak shape (tailing).[5] Therefore, controlling the mobile phase pH is critical.
-
Hydroxyl (-OH) and Ether (-O-) Groups: These polar groups increase the overall polarity of the molecule, moderating its retention on a C18 column and ensuring it does not retain excessively.
Below is a diagram illustrating the key functional groups of the analyte.
Caption: Key functional groups of the analyte influencing HPLC behavior.
Selection of Chromatographic Conditions
-
Mode of Chromatography: Reversed-phase HPLC is the chosen mode due to the analyte's significant nonpolar character from the phenyl ring, making it well-suited for retention on a hydrophobic stationary phase.[5]
-
Stationary Phase: A classic C18 column is an excellent starting point for most reversed-phase separations. To mitigate the risk of peak tailing from the basic amine, a modern, high-purity silica column with robust end-capping is essential. An Ascentis® C18 or equivalent phase is recommended.
-
Mobile Phase:
-
pH Control: To ensure consistent protonation of the tertiary amine and prevent interaction with silanols, the mobile phase must be buffered to an acidic pH. A pH of approximately 3.0 is ideal, as it is well below the typical pKa of tertiary amines (~9-10), ensuring the analyte exists in a single, protonated state. A phosphate or formate buffer is suitable; formate is volatile and preferred for LC-MS applications.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. It often provides sharper peaks compared to methanol for many compounds. The ratio of buffer to acetonitrile is optimized to achieve an ideal retention time and separation from potential impurities.
-
-
Detection: Given the aromatic nature of the analyte, UV detection is the most direct and robust method. The optimal wavelength (λmax) should be determined by running a UV-Vis spectrum of the analyte in the mobile phase. For initial development, a wavelength of 270 nm is proposed, typical for substituted benzene rings.[6]
Experimental Protocol
This protocol provides a starting point for the analysis and should be validated according to internal SOPs and regulatory guidelines such as ICH Q2(R2).[2]
Instrumentation, Chemicals, and Materials
-
Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
-
Column: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound reference standard.
-
Acetonitrile (HPLC grade or higher).
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher).
-
Phosphoric acid (o-phosphoric acid, 85%).
-
Water (HPLC grade, Type I).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, 25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter before use.
-
-
Mobile Phase B (Organic):
-
Acetonitrile.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This concentration is suitable for assay determination. For impurity analysis, lower concentrations will be required.
-
HPLC Operating Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Ascentis® C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient/Isocratic | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 270 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (0.1 mg/mL). The results must conform to the acceptance criteria outlined below, which are based on typical pharmaceutical industry standards.[7][8]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Analytical Workflow and Validation Framework
The overall process from sample preparation to final result is depicted in the workflow diagram below. This method serves as the foundation for a full validation study.
Caption: General analytical workflow for the HPLC analysis.
Method Validation Strategy
To ensure the method is suitable for its intended purpose (e.g., routine QC, stability testing), a validation study must be performed according to ICH Q2(R2) guidelines.[2] The study should assess the following parameters:
-
Specificity: Demonstrate that the analyte peak is free from interference from the diluent, impurities, and degradation products.
-
Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.[7]
-
Accuracy: Determine the closeness of the measured value to the true value, often expressed as percent recovery of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).
Conclusion
This application note provides a scientifically-grounded and detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection. The method is simple, robust, and utilizes common laboratory instrumentation and reagents. The established conditions, based on the analyte's chemical properties, yield excellent peak shape and reliable quantification. This method is suitable for implementation in research and quality control environments and provides a solid foundation for a comprehensive validation study compliant with international regulatory standards.
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). Request PDF.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2025). Request PDF - ResearchGate.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters.
- This compound | 59115-26-3. (2023). ChemicalBook.
- The HPLC analysis of polar analytes with aqueous mobile phases. (n.d.).
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Developing HPLC Methods. (n.d.). Sigma-Aldrich.
- 2-(2-(Dimethylamino)ethoxy)ethanol. (n.d.). PubChem.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- This compound. (n.d.). BOC Sciences.
- Choosing HPLC Columns for Rapid Method Development. (2013). Agilent.
- 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol. (n.d.). PubChem.
- {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. (n.d.). PubChem.
- Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. (n.d.). DCVMN.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. database.ich.org [database.ich.org]
- 4. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. dcvmn.org [dcvmn.org]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: {2-[2-(Dimethylamino)ethoxy]phenyl}methanol as a Versatile Building Block in Complex Molecule Synthesis
Introduction: The Strategic Value of Bifunctional Scaffolds
In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. Bifunctional molecules, which possess two or more distinct reactive sites, offer a streamlined approach to building molecular complexity. The (aminoalkoxy)phenylmethanol scaffold is a prime example of such a valuable architectural element. The presence of a nucleophilic tertiary amine, a flexible ether linkage, and a reactive benzylic alcohol provides a triad of functionalities that can be orthogonally addressed. This application note focuses specifically on the ortho-isomer, {2-[2-(Dimethylamino)ethoxy]phenyl}methanol (CAS 59115-26-3), a less-explored yet highly potent building block for the synthesis of intricate molecular frameworks, particularly those of pharmaceutical interest.[][2]
The spatial arrangement of the functional groups in the ortho-isomer, as opposed to its more commonly cited para-isomer, imparts unique conformational constraints and potential for intramolecular interactions.[3][4] This can be exploited in the design of novel ligands for catalysis or as precursors to biologically active molecules where specific spatial orientations are crucial for target engagement. A notable example of a pharmacologically active molecule containing a similar structural motif is Carvedilol, a non-selective beta-blocker, which underscores the potential of this class of compounds in medicinal chemistry.[5][6][7][8]
This guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols, and a discussion of its potential applications in the synthesis of complex molecular targets.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the readily available salicylaldehyde (2-hydroxybenzaldehyde). The synthetic strategy involves an initial O-alkylation followed by the reduction of the aldehyde functionality.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
This protocol details the O-alkylation of salicylaldehyde with 2-(dimethylamino)ethyl chloride. The choice of a moderately weak base like potassium carbonate is crucial to selectively deprotonate the phenolic hydroxyl group without promoting side reactions.[9]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 90-02-8 | Sigma-Aldrich |
| 2-(Dimethylamino)ethyl chloride hydrochloride | C₄H₁₁Cl₂N | 144.04 | 4584-46-7 | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 67-64-1 | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Sigma-Aldrich |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and anhydrous acetone (100 mL).
-
Add anhydrous potassium carbonate (22.6 g, 163.8 mmol, 2.0 equiv.).
-
In a separate beaker, dissolve 2-(dimethylamino)ethyl chloride hydrochloride (12.4 g, 86.0 mmol, 1.05 equiv.) in a minimal amount of water and neutralize with a 2M NaOH solution until the free amine is generated (can be extracted with a small amount of dichloromethane and the solvent evaporated, or used in situ with careful pH control). For a more direct approach, the free base can be purchased or generated and distilled prior to use.
-
Add the 2-(dimethylamino)ethyl chloride (free base) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-[2-(dimethylamino)ethoxy]benzaldehyde as a pale yellow oil.[10] The product can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride, a mild and selective reducing agent.[11]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier |
| 2-[2-(Dimethylamino)ethoxy]benzaldehyde | C₁₁H₁₅NO₂ | 193.24 | 15182-92-0 | Synthesized in Protocol 1 |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Procedure:
-
Dissolve the 2-[2-(Dimethylamino)ethoxy]benzaldehyde (10.0 g, 51.7 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.35 g, 62.1 mmol, 1.2 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound as a viscous oil or low-melting solid. Further purification can be achieved by column chromatography on silica gel.
Part 2: Applications in Complex Molecule Synthesis
The unique arrangement of functional groups in this compound makes it a valuable precursor for a variety of complex molecules.
Precursor for Pharmacologically Active Agents
The structural motif of an aminoalkoxy-substituted aromatic ring is present in numerous pharmaceuticals. The title compound can serve as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis of Carvedilol involves the reaction of an epoxide with an amine bearing a similar 2-(2-methoxyphenoxy)ethanamine side chain.[5][6][7][8] By analogy, this compound can be converted to the corresponding amine and used in similar ring-opening reactions to generate novel beta-blocker analogues or other pharmacologically relevant scaffolds.
Caption: Potential synthetic route to complex bioactive molecules.
Ligand Synthesis for Asymmetric Catalysis
The presence of a nitrogen and two oxygen atoms in a defined spatial arrangement makes this molecule an attractive scaffold for the development of tridentate ligands for transition metal catalysis. The benzylic alcohol can be further functionalized to introduce chirality or other coordinating groups, leading to a library of novel ligands for applications in asymmetric synthesis.
Directed ortho-Metalation
The dimethylaminoethoxy group can act as a directing group in ortho-lithiation reactions. This allows for the selective functionalization of the aromatic ring at the position adjacent to the benzylic alcohol, providing a route to highly substituted aromatic compounds.
Characterization and Safety
Expected Characterization Data:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~4.1 (t, 2H, -OCH₂-), ~2.8 (t, 2H, -NCH₂-), ~2.3 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~156 (Ar-C-O), ~130-140 (Ar-C), ~110-125 (Ar-C), ~66 (-OCH₂-), ~65 (-CH₂OH), ~58 (-NCH₂-), ~46 (-N(CH₃)₂) |
| Mass Spec (ESI+) | m/z 196.13 [M+H]⁺ |
Safety Information:
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its straightforward two-step synthesis from inexpensive starting materials makes it readily accessible. The unique ortho-substitution pattern offers opportunities for the creation of novel molecular architectures with potential applications in medicinal chemistry and catalysis. The protocols and applications detailed in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising synthetic intermediate.
References
- Journal of Chemical and Pharmaceutical Research, 2017, 9(11):27-30. Facile Synthesis of Carvedilol. [URL: https://www.jocpr.com/articles/facile-synthesis-of-carvedilol.pdf]
- Der Pharma Chemica, 2012, 4(2):597-603. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. [URL: https://www.derpharmachemica.com/pharma-chemica/a-new-and-alternate-synthesis-of-carvedilol-an-adrenergic-receptor.pdf]
- Indian Journal of Chemistry, Vol. 45B, February 2006, pp. 508-511. A facile synthesis of carvedilol, a β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. [URL: http://nopr.niscair.res.in/bitstream/123456789/5505/1/IJC-B%2045B%282%29%20508-511.pdf]
- TSI Journals, Organic Chemistry: An Indian Journal, Vol. 8, Issue 10, 2012. Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. [URL: https://www.tsijournals.com/articles/synthesis-of-carvedilol-via-19hcarbazol4yloxy3n22methoxy-phenoxyethyln4methoxybenzyl-amino-propan2ol.pdf]
- BenchChem. Route 1: Synthesis starting from p-Hydroxybenzaldehyde. [URL: https://www.benchchem.
- WIPO Patentscope. WO/2004/041783 PROCESS FOR PREPARATION OF CARVEDILOL. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2004041783]
- BenchChem. Literature Review on 2-Hydroxybenzonitrile synthesis. [URL: https://www.benchchem.
- BenchChem. Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. [URL: https://www.benchchem.
- PMC, NIH. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484556/]
- BOC Sciences. CAS 59115-26-3 this compound. [URL: https://www.bocsci.com/product/cas-no-59115-26-3-487358.html]
- PubChem, NIH. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10176517]
- RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03607j]
- ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [URL: https://www.researchgate.net/figure/The-reduction-of-4-methoxybenzaldehyde-and-4-dimethylamino-benzaldehyde_fig1_277322964]
- Quick Company. Process For Preparation Of 2 Hydroxybenzonitrile. [URL: https://www.quickcompany.
- Google Patents. US5637750A - Method for the preparation of 2 hydroxybenzonitrile. [URL: https://patents.google.
- Google Patents. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile. [URL: https://patents.google.
- Sigma-Aldrich. 2-[2-(dimethylamino)ethoxy]benzaldehyde hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/chembridge/ch4424852133]
- RSC Publishing. Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/qo/d5qo00094g]
- SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [URL: https://www.revistadechimie.ro/pdf/19%20SALICYLALDEHYDES%20DERIVED%20FROM%205-CHLOROMETHYL-2-%20HYDROXYBENZALDEHYDE%20%20SYNTHESIS%20AND%20REACTIONS.pdf]
- ChemicalBook. This compound | 59115-26-3. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB51131652.htm]
- Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [URL: https://www.organic-chemistry.org/abstracts/lit3/058.shtm]
- Google Patents. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol. [URL: https://patents.google.
- ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [URL: https://www.researchgate.net/publication/257850220_An_improved_procedure_for_the_synthesis_of_2-hydroxybenzaldehyde_and_2-hydroxynaphthalene-1-carbaldehyde]
- Sigma-Aldrich. (4-(2-(Dimethylamino)ethoxy)phenyl)methanol. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h9a7bd6d7]
Sources
- 2. This compound | 59115-26-3 [chemicalbook.com]
- 3. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-(2-(Dimethylamino)ethoxy)phenyl)methanol | 131028-54-1 [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. tsijournals.com [tsijournals.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-[2-(dimethylamino)ethoxy]benzaldehyde hydrochloride | 15182-07-7 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common issues in {2-[2-(Dimethylamino)ethoxy]phenyl}methanol synthesis
Welcome to the technical support guide for the synthesis of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges encountered during this multi-step synthesis. As a key intermediate in the production of valuable compounds such as Doxepin, a robust and reproducible synthetic method is crucial.
This guide provides in-depth, experience-driven advice in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Synthetic Overview
The synthesis of this compound is typically achieved in a two-step process starting from 2-hydroxybenzaldehyde. The first step is a Williamson ether synthesis to introduce the (dimethylamino)ethoxy side chain, followed by the reduction of the aldehyde functional group to a primary alcohol.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The troubleshooting logic is presented through a workflow diagram to guide your decision-making process.
Caption: Troubleshooting workflow for the synthesis of this compound.
Section A: Williamson Ether Synthesis (Alkylation)
This step involves the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack 2-(dimethylamino)ethyl chloride.
FAQ 1: My alkylation reaction shows low conversion of 2-hydroxybenzaldehyde. What are the potential causes and solutions?
Low conversion is often traced back to issues with the base, solvent, temperature, or the quality of the alkylating agent.
-
Ineffective Deprotonation (Base Selection): The pKa of a phenolic proton is around 10. A base strong enough to ensure complete deprotonation is essential for the reaction to proceed efficiently.
-
Weak Bases (e.g., K₂CO₃): While safer and easier to handle, potassium carbonate may not be strong enough for complete deprotonation, leading to slow or incomplete reactions. It often requires higher temperatures and a polar aprotic solvent like DMF or acetonitrile to be effective.
-
Strong Bases (e.g., NaH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. However, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions.
-
Troubleshooting: If using a weak base, consider increasing the reaction temperature or switching to a stronger base like sodium hydride under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried and solvents are anhydrous, especially when using NaH.
-
-
Reagent Quality: 2-(Dimethylamino)ethyl chloride is often supplied as a hydrochloride salt to improve its stability. The free base can be unstable and hygroscopic.
-
Troubleshooting: Ensure you are using the hydrochloride salt and an adequate amount of base to both neutralize the salt and deprotonate the phenol. If using the free base, verify its purity and handle it under anhydrous conditions.
-
-
Solvent and Temperature: The choice of solvent affects the solubility of the reagents and the reaction rate.
-
Troubleshooting: DMF is a common choice due to its ability to dissolve the phenoxide salt. However, it can be difficult to remove during work-up. Acetonitrile or THF are good alternatives. If the reaction is sluggish, gentle heating (e.g., to 50-80 °C) can increase the rate, but be cautious of potential side reactions at higher temperatures.
-
| Parameter | Recommendation for K₂CO₃ | Recommendation for NaH | Rationale |
| Solvent | DMF, Acetonitrile | THF, DMF (anhydrous) | Polar aprotic solvents favor Sₙ2 reactions. |
| Temperature | 50-80 °C | 0 °C to Room Temp | Stronger base allows for milder conditions. |
| Atmosphere | Inert Optional | Inert Mandatory | NaH reacts violently with water and oxygen. |
| Base Equiv. | >2.5 (if using HCl salt) | >2.1 (if using HCl salt) | Must neutralize HCl and deprotonate the phenol. |
FAQ 2: I am observing significant byproduct formation. How can I improve selectivity?
The primary byproduct concern is often unreacted starting material, but side reactions can occur.
-
C-Alkylation vs. O-Alkylation: While the phenoxide ion has electron density on both the oxygen and the aromatic ring, O-alkylation is generally favored under the conditions of the Williamson ether synthesis. C-alkylation is more likely with less polar solvents and counter-ions that associate more strongly with the phenoxide oxygen.
-
Troubleshooting: Using a polar aprotic solvent like DMF or DMSO generally promotes O-alkylation.
-
-
Elimination: The alkylating agent, 2-(dimethylamino)ethyl chloride, can undergo elimination to form dimethylvinylamine, especially with sterically hindered or strong, non-nucleophilic bases at elevated temperatures.
-
Troubleshooting: Avoid excessively high temperatures. Use a base that is sufficiently nucleophilic or ensure the reaction temperature is controlled.
-
Section B: Reduction of the Aldehyde
This step converts the intermediate aldehyde, {2-[2-(Dimethylamino)ethoxy]phenyl}methanal, to the target primary alcohol using a reducing agent like sodium borohydride (NaBH₄).
FAQ 3: The reduction of the aldehyde is incomplete. How can I drive the reaction to completion?
Incomplete reduction is typically due to insufficient reducing agent, deactivation of the reagent, or suboptimal reaction conditions.
-
Stoichiometry of NaBH₄: Sodium borohydride can theoretically provide four hydride equivalents. However, in practice, and especially in protic solvents like methanol or ethanol, the reagent can react with the solvent.
-
Troubleshooting: Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion. The addition of NaBH₄ should be done in portions to control the initial exothermic reaction and hydrogen evolution.
-
-
Solvent and Temperature: The reaction is typically run at a low temperature (0 °C) to control the rate and is then allowed to warm to room temperature.
-
Troubleshooting: Running the reaction in methanol or ethanol is common. If the reaction is slow, ensure it is stirred for a sufficient time (1-3 hours) at room temperature after the initial addition of NaBH₄. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
FAQ 4: I am having difficulty with the work-up and isolation of the alcohol. What is the best procedure?
The presence of the basic dimethylamino group and the hydroxyl group can make the product soluble in both aqueous and organic layers, complicating extraction. The key is pH control.
-
Quenching: The reaction is quenched to destroy excess NaBH₄ and to hydrolyze the borate-ester intermediates.
-
Procedure: Slowly add water or a dilute acid (e.g., 1M HCl) at 0 °C to quench the reaction. Be cautious as hydrogen gas is evolved.
-
-
Extraction:
-
Step 1 (Acidic Wash): After quenching, make the aqueous layer basic (pH > 10) with NaOH to ensure the dimethylamino group is deprotonated. This will make the product more soluble in an organic solvent. Extract with a solvent like ethyl acetate or dichloromethane.
-
Step 2 (Organic Layer Wash): Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Step 3 (Drying and Concentration): Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Section C: Purification and Characterization
FAQ 5: What are the recommended methods for purifying the final product?
The crude product is often an oil and may require purification to remove residual starting materials or byproducts.
-
Column Chromatography: This is the most common method. The product is polar due to the hydroxyl and amino groups.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often insufficient. A more polar system is typically required. Start with a mixture like 95:5 dichloromethane:methanol. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent the product from streaking on the silica gel by deactivating acidic sites.
-
-
Crystallization: If the product is a solid or can be converted to a salt (e.g., hydrochloride salt), crystallization can be an effective purification method.
FAQ 6: How can I confirm the identity and purity of my synthesized this compound?
Standard spectroscopic methods are used for characterization.
-
¹H NMR: Look for the disappearance of the aldehyde proton signal (around 9.8-10.5 ppm) and the appearance of a new signal for the benzylic CH₂OH protons (around 4.5-4.8 ppm). You should also be able to identify the signals for the dimethylamino group (a singlet around 2.2-2.4 ppm), the ethoxy chain methylene groups, and the aromatic protons.
-
¹³C NMR: Expect the disappearance of the aldehyde carbonyl carbon (around 190 ppm) and the appearance of the benzylic alcohol carbon (around 60-65 ppm).
-
IR Spectroscopy: The broad O-H stretch of the alcohol will appear around 3400 cm⁻¹, and the C=O stretch of the aldehyde (around 1680 cm⁻¹) will be absent.
-
Mass Spectrometry: The mass spectrum should show the correct molecular ion peak or [M+H]⁺ peak corresponding to the product's molecular weight (C₁₁H₁₇NO₂ = 195.26 g/mol ).
Experimental Protocols
Protocol 1: Synthesis of {2-[2-(Dimethylamino)ethoxy]phenyl}methanal
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq).
-
Heat the mixture to 70 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Synthesis of this compound
-
Dissolve the crude aldehyde from the previous step in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture back to 0 °C and slowly quench with water.
-
Adjust the pH to >10 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
References
-
Caine, D. (1976). Carbonyl-forming reactions of metal enolates. In Organic Reactions (pp. 1-622). John Wiley & Sons, Inc. [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
Optimizing reaction conditions for the synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Technical Support Center: Synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Welcome to the technical support center for the synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you optimize your reaction conditions and achieve high yields and purity.
Overview of Synthetic Strategy
The synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol is most reliably achieved through a two-step process. This pathway is selected for its high efficiency, use of readily available starting materials, and operational simplicity.
-
Step 1: Williamson Ether Synthesis. This step involves the O-alkylation of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride. This classic Sₙ2 reaction forms the ether linkage and yields the key intermediate, 4-[2-(Dimethylamino)ethoxy]benzaldehyde.[1][2]
-
Step 2: Selective Aldehyde Reduction. The aldehyde functional group of the intermediate is then selectively reduced to a primary alcohol using a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final product.[3][4]
This approach avoids potential complications associated with using 4-hydroxybenzyl alcohol as a starting material, which possesses two nucleophilic hydroxyl groups that could lead to undesired side reactions.[5]
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
This protocol details the Williamson ether synthesis for preparing the aldehyde intermediate.[6]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Hydroxybenzaldehyde | 1.0 | 122.12 | 10.0 g |
| 2-(Dimethylamino)ethyl chloride HCl | 1.2 | 144.04 | 14.2 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.5 | 138.21 | 28.3 g |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 100 mL |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (10.0 g), anhydrous potassium carbonate (28.3 g), and N,N-Dimethylformamide (100 mL).
-
Reagent Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (14.2 g) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by vacuum distillation.[6]
Protocol 2: Synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
This protocol describes the selective reduction of the aldehyde intermediate to the target alcohol.[6]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-[2-(Dimethylamino)ethoxy]benzaldehyde | 1.0 | 193.24 | 10.0 g |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 2.9 g |
| Methanol (MeOH) | - | 32.04 | 150 mL |
Step-by-Step Procedure:
-
Setup: Dissolve the crude 4-[2-(Dimethylamino)ethoxy]benzaldehyde (10.0 g) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (2.9 g) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of a saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction & Purification: Add 100 mL of deionized water to the residue and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield {4-[2-(Dimethylamino)ethoxy]phenyl}methanol as a solid or oil. Further purification can be achieved by recrystallization or column chromatography if necessary.
Troubleshooting Guide
Q1: My Williamson ether synthesis (Step 1) resulted in a very low yield. What went wrong?
A1: Low yields in this step are a common issue and can typically be traced to several factors.[7]
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide nucleophile. Ensure your potassium carbonate is anhydrous and used in sufficient excess (at least 2.5 equivalents). Moisture in the reagents or solvent will consume the base. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, though this requires more stringent anhydrous techniques.[7][8]
-
Competing E2 Elimination: The alkyl halide, 2-(dimethylamino)ethyl chloride, is a primary halide, which minimizes but does not completely eliminate the risk of a competing E2 elimination reaction, which forms an alkene byproduct.[8][9] This side reaction is favored by excessively high temperatures. Ensure your reaction temperature does not exceed 90 °C. Lowering the temperature may favor the desired Sₙ2 substitution, though it will require longer reaction times.[7]
-
Purity of Reagents: Ensure the 4-hydroxybenzaldehyde is pure. Impurities can interfere with the reaction. Also, verify the quality of the 2-(dimethylamino)ethyl chloride hydrochloride; it can degrade over time.
Caption: Troubleshooting logic for low yield in the ether synthesis.
Q2: My TLC plate shows multiple spots after the reduction reaction (Step 2). What are they?
A2: The most likely impurity is unreacted starting material, 4-[2-(Dimethylamino)ethoxy]benzaldehyde.
-
Insufficient Reducing Agent: This indicates an incomplete reaction. Ensure the sodium borohydride is fresh, as it can decompose upon exposure to atmospheric moisture. Using a slight excess (we recommend 1.5 equivalents) can help drive the reaction to completion.
-
Low Temperature/Short Reaction Time: While the initial addition is done at 0 °C for safety, the reaction should be allowed to warm to room temperature to ensure it goes to completion. If TLC still shows starting material after 1-2 hours, allow it to stir longer.
-
Mechanism of Reduction: The reduction of an aldehyde to a primary alcohol with NaBH₄ proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[3][10][11] This is followed by protonation of the resulting alkoxide during the aqueous workup.[3] If the reaction is incomplete, both the aldehyde and the product alcohol will be present.
Q3: I observed C-alkylation on the aromatic ring instead of O-alkylation. How can I prevent this?
A3: This is a known side reaction in Williamson ether syntheses involving phenoxides. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur, especially at the ortho position. To favor O-alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent choices. They solvate the potassium cation, leaving a more "naked" and highly reactive phenoxide oxygen, which promotes the desired Sₙ2 attack on the alkyl halide.[2][8]
-
Temperature Control: Higher temperatures can sometimes increase the amount of C-alkylation. Adhering to the recommended 80-90 °C range is a good practice.
Frequently Asked Questions (FAQs)
Q1: Why is 4-hydroxybenzaldehyde chosen as the starting material over 4-hydroxybenzyl alcohol?
A1: 4-Hydroxybenzyl alcohol contains two nucleophilic sites: the phenolic hydroxyl and the benzylic alcohol.[5] In the basic conditions required for the Williamson ether synthesis, both could potentially be deprotonated or react, leading to a complex mixture of products (phenolic ether, benzylic ether, diether) and potential polymerization. While one could protect the benzylic alcohol first, this adds extra steps to the synthesis. Starting with 4-hydroxybenzaldehyde simplifies the process, as the aldehyde is not reactive under these conditions, allowing for selective etherification of the phenolic hydroxyl group. The aldehyde can then be cleanly reduced in a subsequent step.
Q2: Can I use a different reducing agent instead of sodium borohydride?
A2: Yes, but NaBH₄ is often the best choice for this specific transformation. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and would also work.[4][12] However, LiAlH₄ is pyrophoric, reacts violently with water and other protic solvents, and requires stricter anhydrous conditions and more hazardous workup procedures. Given that NaBH₄ is sufficiently reactive to reduce the aldehyde without affecting other parts of the molecule and is much safer to handle, it is the preferred reagent.[3][4]
Q3: Is a phase-transfer catalyst necessary for the Williamson ether synthesis step?
A3: While not strictly necessary when using a polar aprotic solvent like DMF which helps dissolve the reactants, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can sometimes be beneficial, especially in less polar solvent systems.[13] A PTC works by carrying the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby accelerating the reaction.[13] For the protocol provided with DMF, a PTC is generally not required for good results.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Reagent Guide. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]
-
Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
-
Asian Journal of Chemistry. Preparation of Venlafaxine-Antidepressant Drug. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Journal of Chemical Crystallography. Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
ResearchGate. Synthesis of Venlafaxine Hydrochloride. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE | 15182-92-0 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
Identifying and minimizing side reactions in {2-[2-(Dimethylamino)ethoxy]phenyl}methanol synthesis
Welcome to the dedicated technical support guide for the synthesis of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth, experience-driven answers to frequently encountered issues, focusing on the practical identification and minimization of side reactions to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yield in the synthesis of this compound, which is often prepared by the Williamson ether synthesis from 2-hydroxybenzaldehyde followed by reduction, can stem from several factors. The primary culprits are often incomplete reaction, degradation of starting materials, or competing side reactions.
Core Areas to Investigate:
-
Base Selection & Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the starting phenol (salicylaldehyde), leading to an incomplete reaction. Conversely, an overly strong base or excess base can promote side reactions. Sodium hydride (NaH) is effective but requires an anhydrous solvent and careful handling. Carbonates like potassium carbonate (K₂CO₃) are safer but may require higher temperatures and longer reaction times, which can also lead to byproduct formation.
-
Solvent & Temperature Control: The solvent must be appropriate for the chosen base and stable at the reaction temperature. Aprotic polar solvents like DMF or acetonitrile are commonly used. Inadequate temperature control is a frequent issue. For the etherification step, running the reaction at too high a temperature can lead to the decomposition of the alkylating agent, 2-chloro-N,N-dimethylethanamine, and promote the formation of elimination byproducts.
-
Quality of Reagents: Ensure the purity of your starting materials. 2-Chloro-N,N-dimethylethanamine hydrochloride is often used, which requires neutralization prior to or in situ during the reaction. Incomplete neutralization will reduce the amount of active alkylating agent available. The corresponding free base is prone to degradation and should be freshly prepared or distilled before use.
Troubleshooting Workflow:
Caption: A workflow for diagnosing low reaction yields.
Question 2: I'm observing a significant impurity with a similar polarity to my product. How can I identify and minimize it?
A common and troublesome byproduct in this synthesis is the N-oxide of the desired product. The tertiary amine in the this compound is susceptible to oxidation, especially during the workup or purification stages if oxidizing agents are present.
Identification:
-
¹H NMR: The N-methyl groups in the desired product typically appear as a sharp singlet. In the N-oxide, these protons are shifted downfield and may appear broadened.
-
Mass Spectrometry: The N-oxide will have a molecular weight that is 16 amu higher than the parent compound (M+16).
Minimization Strategy:
-
Inert Atmosphere: During the reduction step (if starting from the aldehyde), ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. This is particularly important if using metal hydrides like NaBH₄ which can generate heat.
-
Workup Conditions: Avoid prolonged exposure to air during the aqueous workup. Using degassed water can be beneficial. Also, avoid unnecessarily oxidative conditions, such as the use of certain metal catalysts for other transformations if performed in sequence.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can prevent N-oxide formation.
Comparative Data: NMR Shifts (Illustrative)
| Compound | N(CH₃)₂ Chemical Shift (δ, ppm) | Characteristic |
| Product | ~2.2 - 2.3 | Sharp singlet |
| N-Oxide Impurity | ~3.1 - 3.2 | Singlet, shifted downfield |
Question 3: My final product after the reduction of the aldehyde appears to have an additional ethoxy group. What is this side reaction?
If you are performing a reduction of the intermediate aldehyde, {2-[2-(Dimethylamino)ethoxy]phenyl}aldehyde, using a reagent like sodium borohydride (NaBH₄) in an alcohol solvent (e.g., ethanol), you can encounter a side reaction where the aldehyde is converted into an acetal. This is then reduced to an ether.
Mechanism of Side Reaction:
-
Acetal Formation: The aldehyde reacts with the alcohol solvent (e.g., ethanol) under acidic or basic conditions to form a hemiacetal, which can then react further to form a stable acetal.
-
Reduction to Ether: During the reduction of the remaining aldehyde, the acetal can also be reduced, leading to the formation of a {2-[2-(Dimethylamino)ethoxy]phenyl}ethyl ether byproduct.
Caption: Competing reaction pathways during the reduction step.
Preventative Measures:
-
Solvent Choice: Switch to a non-alcoholic solvent for the reduction. A mixture of THF and water is an excellent alternative that will not participate in acetal formation.
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C) to slow down the rate of acetal formation relative to the desired aldehyde reduction.
Experimental Protocols
Protocol 1: Minimizing N-Oxide Formation During Workup
This protocol assumes the reaction mixture post-reduction is ready for aqueous workup.
-
Cooling: Ensure the reaction vessel is cooled to 0-5 °C in an ice bath.
-
Degassing: Use water that has been previously degassed by bubbling nitrogen or argon through it for at least 30 minutes.
-
Quenching: Slowly and carefully quench the reaction mixture by adding the degassed water dropwise. Maintain the temperature below 10 °C.
-
Extraction: Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate) as quickly as possible.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (not exceeding 40-45 °C).
-
Storage: Store the final product under an inert atmosphere and protect it from light.
References
-
Title: A Practical Synthesis of Doxylamine Succinate Source: Organic Process Research & Development, 2005, 9 (1), pp 43–46 URL: [Link]
-
Title: Development of a Practical, Asymmetric Synthesis of the Selective Estrogen Receptor Modulator (SERM) Raloxifene Source: Organic Process Research & Development, 1999, 3 (2), pp 114–120 URL: [Link]
Technical Support Center: Purification of CAS 131028-54-1
To our valued researchers, scientists, and drug development professionals,
This guide addresses the purification challenges of CAS 131028-54-1. Due to the lack of publicly available information for this specific CAS number in major chemical databases, we will proceed by outlining a general, yet robust, framework for tackling the purification of a novel or challenging small molecule compound. The principles and troubleshooting strategies detailed below are broadly applicable and can be adapted once the specific chemical properties of CAS 131028-54-1 are known.
Frequently Asked Questions (FAQs)
Q1: I have just completed the synthesis of a compound I believe to be CAS 131028-54-1, but my initial purity analysis by HPLC shows multiple peaks. What is my first step?
Your first step is to systematically identify the source of the impurities. They can generally be categorized as:
-
Starting Materials: Unreacted starting materials.
-
Reagents: Excess reagents or byproducts from reagents.
-
Side Products: Isomers or products from competing reaction pathways.
-
Degradation Products: Your target compound may be unstable under the reaction or workup conditions.
Actionable Advice:
-
Analyze Your Inputs: Run HPLC and LC-MS analyses of your starting materials and key reagents to ensure their purity.
-
Hypothesize Impurity Structures: Based on your reaction mechanism, predict potential side products and their expected masses. Compare these predicted masses with the data from your LC-MS analysis of the crude reaction mixture.
-
Stress Testing: To check for degradation, subject a small, purified sample of your compound to the reaction and workup conditions (e.g., elevated temperature, acidic/basic pH) for a prolonged period. Analyze the sample by HPLC to see if the impurity profile matches your crude material.
Q2: My compound appears to be co-eluting with an impurity during reverse-phase HPLC. How can I improve separation?
Co-elution suggests that your compound and the impurity have very similar polarities under the chosen conditions. To resolve this, you must alter the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent-solute interactions can significantly alter selectivity.
-
Modify the pH of the Mobile Phase: If your molecule has ionizable functional groups (amines, carboxylic acids), adjusting the pH can drastically change its retention time relative to neutral impurities. A good starting point is to adjust the pH to be 2 units above or below the pKa of the functional group.
-
Switch the Stationary Phase: If you are using a standard C18 column, consider a different chemistry. A phenyl-hexyl column offers different (pi-pi) interactions, while a polar-embedded phase can provide alternative selectivity for polar compounds.
-
Consider an Alternative Chromatographic Mode: If reverse-phase fails, explore other options like normal-phase chromatography (if your compound is soluble in non-polar solvents), or for ionic species, ion-exchange chromatography.
Troubleshooting Guide: Common Purification Workflows
Challenge 1: Removing a Polar Impurity from a Non-Polar Compound
If your target compound is relatively non-polar and you have a persistent polar impurity (e.g., a salt or a highly polar byproduct), a liquid-liquid extraction (LLE) or a simplified column chromatography approach can be effective.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Solvent Selection: Dissolve your crude material in an organic solvent in which your target compound is highly soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. If the impurity is acidic or basic, a wash with a dilute base (e.g., 5% NaHCO₃) or acid (e.g., 5% HCl) respectively can improve its partitioning into the aqueous layer.
-
Back Extraction (Optional): To recover any of your target compound that may have partitioned into the aqueous layer, you can perform a back-extraction with a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purity Check: Analyze the resulting material by HPLC or LC-MS to confirm the removal of the polar impurity.
Challenge 2: Separating Structural Isomers
Isomers often present the most significant purification challenges due to their nearly identical physical properties. High-performance preparative chromatography is typically required.
Workflow Diagram: Isomer Separation Strategy
Caption: Workflow for developing and scaling an HPLC method for isomer separation.
Data Summary Table: Example Method Development Data
| Column Type | Mobile Phase A | Mobile Phase B | Resolution (Isomer 1 vs. 2) |
| C18 | 0.1% Formic Acid in H₂O | Acetonitrile | 1.2 (Partial Co-elution) |
| C18 | 0.1% Formic Acid in H₂O | Methanol | 1.4 (Improved but not baseline) |
| Phenyl-Hexyl | 0.1% Formic Acid in H₂O | Acetonitrile | 2.1 (Baseline Separation) |
| C18 | 10mM Ammonium Bicarb, pH 9 | Acetonitrile | 0.9 (Poor Separation) |
As the table demonstrates, a systematic change of stationary phase and mobile phase can lead to successful separation.
References
As CAS 131028-54-1 is not publicly documented, the following references provide foundational knowledge on the principles discussed in this guide.
Technical Support Center: Strategies for Improving the Yield of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol Synthesis
Welcome to the Technical Support Center for the synthesis of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve your product yield and purity.
I. Synthetic Strategy Overview
The most common and efficient synthetic route to this compound is a two-step process. This involves an initial Williamson ether synthesis to couple the dimethylaminoethoxy side chain to a salicylaldehyde backbone, followed by the selective reduction of the aldehyde functionality to the desired primary alcohol.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide: A Deep Dive into Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Step 1: Williamson Ether Synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
Q1: My Williamson ether synthesis reaction shows a low yield of the desired ether product, with a significant amount of unreacted 2-hydroxybenzaldehyde remaining. What are the likely causes and how can I improve the conversion?
A1: Low conversion in a Williamson ether synthesis is a common issue that can often be traced back to several key factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation of the Phenol: The Williamson ether synthesis relies on the formation of a phenoxide ion, which is a much stronger nucleophile than the corresponding phenol.[1][2] If the base is not strong enough or is used in insufficient quantities, the equilibrium will not favor the phenoxide, leading to poor reactivity.
-
Troubleshooting & Optimization:
-
Choice of Base: For phenols like 2-hydroxybenzaldehyde, moderately strong bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient.[3] However, if you are still experiencing low conversion, you might consider a stronger base like sodium hydride (NaH). When using NaH, ensure strictly anhydrous conditions as it reacts violently with water.
-
Stoichiometry of the Base: Ensure you are using at least a stoichiometric amount of the base relative to the 2-hydroxybenzaldehyde. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the deprotonation to completion.
-
-
-
Purity and Reactivity of the Alkylating Agent: The purity of your 2-(dimethylamino)ethyl chloride is crucial. The hydrochloride salt is often commercially available and needs to be neutralized or used under conditions that facilitate the release of the free base.
-
Troubleshooting & Optimization:
-
Use of the Free Base: If you are starting with the hydrochloride salt, you can either neutralize it beforehand or add an additional equivalent of a tertiary amine base like triethylamine to the reaction mixture to generate the free base in situ.
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using 2-(dimethylamino)ethyl chloride and experiencing low reactivity, consider switching to the bromide or iodide analogue, which are more reactive and may improve your yield.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the reaction rate and yield.
-
Troubleshooting & Optimization:
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[4]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this reaction is between 60-100°C.[3] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Q2: My TLC analysis shows multiple spots, including what I suspect are byproducts. What are the common side reactions in this Williamson ether synthesis, and how can I minimize them?
A2: The formation of byproducts is a common challenge. Here are the most likely side reactions and strategies to mitigate them:
-
E2 Elimination: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene byproduct instead of the desired ether.[4]
-
Mitigation Strategies:
-
Use a Primary Alkyl Halide: Fortunately, 2-(dimethylamino)ethyl chloride is a primary alkyl halide, which is much more susceptible to SN2 attack and less prone to elimination.
-
Control the Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.
-
-
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially at higher temperatures.
-
Mitigation Strategies:
-
Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Temperature Control: As with elimination, lower reaction temperatures will help to minimize C-alkylation.
-
-
A troubleshooting workflow for the Williamson ether synthesis is presented below:
Caption: Troubleshooting workflow for the Williamson ether synthesis step.
Step 2: Reduction of 2-[2-(Dimethylamino)ethoxy]benzaldehyde to this compound
Q3: The reduction of my aldehyde intermediate is sluggish or incomplete. How can I ensure complete conversion to the alcohol?
A3: Incomplete reduction can be frustrating, but it is usually addressable by optimizing your reaction parameters. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it an excellent choice for this transformation.[5]
-
Reagent Stoichiometry and Purity:
-
Troubleshooting & Optimization:
-
Molar Ratio: While the theoretical stoichiometry is 1:4 (NaBH₄:aldehyde), it is common to use a slight excess of NaBH₄ (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Reagent Quality: Ensure that your NaBH₄ is fresh and has been stored properly. It can slowly decompose upon exposure to moisture.
-
-
-
Solvent and Temperature:
-
Troubleshooting & Optimization:
-
Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. They also serve to protonate the resulting alkoxide.
-
Temperature Control: The reaction is often carried out at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is still sluggish, gentle warming may be necessary. Monitor the reaction by TLC.
-
-
Q4: I am observing impurities in my final product after the reduction step. What are the likely sources of these impurities and how can I purify my product?
A4: Impurities in the final product can arise from several sources. Here's how to address them:
-
Incomplete Reaction: As discussed in Q3, unreacted aldehyde can be a major impurity. Optimizing the reaction conditions should minimize this.
-
Side Reactions: While NaBH₄ is selective, some side reactions can occur.
-
Potential Side Reactions:
-
Over-reduction: This is generally not an issue with NaBH₄ as it does not typically reduce aromatic rings or ethers.
-
Hydrolysis of Borate Esters: The intermediate borate esters must be fully hydrolyzed during the workup to liberate the final alcohol.
-
-
-
Purification Strategies:
-
Workup Procedure: A typical workup involves quenching the excess NaBH₄ with a dilute acid (e.g., 1M HCl) or a saturated ammonium chloride solution. This also hydrolyzes the borate esters.
-
Extraction: The product, being an amino alcohol, may have some water solubility. Extraction with an organic solvent like ethyl acetate or dichloromethane is a standard procedure. Washing the organic layer with brine can help to remove water and some water-soluble impurities.
-
Chromatography: If the product is still impure, column chromatography on silica gel is an effective purification method. A solvent system with a gradient of methanol in dichloromethane is often effective for separating amino alcohols.
-
Crystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step.
-
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
| Parameter | Recommendation |
| Starting Material | 2-Hydroxybenzaldehyde |
| Reagents | 2-(Dimethylamino)ethyl chloride hydrochloride, Potassium Carbonate (K₂CO₃), Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Stoichiometry | 2-Hydroxybenzaldehyde (1.0 eq), 2-(Dimethylamino)ethyl chloride HCl (1.1 eq), K₂CO₃ (1.5 eq), Triethylamine (1.1 eq) |
| Temperature | 80°C |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Workup | Cool to room temperature, pour into water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. |
| Expected Yield | 80-90% |
Step-by-Step Procedure:
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq), 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq), and triethylamine (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
| Parameter | Recommendation |
| Starting Material | 2-[2-(Dimethylamino)ethoxy]benzaldehyde |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Stoichiometry | Aldehyde (1.0 eq), NaBH₄ (1.2 eq) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours (monitor by TLC) |
| Workup | Quench with saturated NH₄Cl solution, remove methanol, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. |
| Expected Yield | 90-95% |
Step-by-Step Procedure:
-
Dissolve 2-[2-(dimethylamino)ethoxy]benzaldehyde (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
IV. Frequently Asked Questions (FAQs)
Q5: Can I use sodium hydroxide (NaOH) as the base in the Williamson ether synthesis step?
A5: While NaOH can be used to deprotonate phenols, potassium carbonate is often preferred in this synthesis. The use of a weaker base like K₂CO₃ can sometimes lead to cleaner reactions with fewer side products.[3] If you do use NaOH, ensure it is finely powdered and the reaction is well-stirred to maximize its effectiveness.
Q6: My final product is an oil, but I have seen reports of it being a solid. How can I induce crystallization?
A6: The physical state of the final product can depend on its purity. If you have a pure product that is an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available. You can also try dissolving the oil in a minimum amount of a hot solvent in which it is soluble, and then slowly cooling it or adding a co-solvent in which it is insoluble to precipitate the solid.
Q7: Is it necessary to use an inert atmosphere for these reactions?
A7: For the Williamson ether synthesis, while not strictly necessary, using an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if you are using a strong, moisture-sensitive base like NaH. For the sodium borohydride reduction, an inert atmosphere is generally not required.
Q8: What are the key analytical techniques to monitor the progress of these reactions and characterize the final product?
A8:
-
Thin Layer Chromatography (TLC): This is an indispensable tool for monitoring the progress of both reaction steps. By co-spotting the reaction mixture with the starting material, you can easily determine when the reaction is complete.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your intermediate and final product. You should see the disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of the benzylic alcohol proton signals upon successful reduction.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad O-H stretch of the alcohol (around 3200-3600 cm⁻¹) are key indicators of a successful reduction.
This technical support guide is intended to provide a comprehensive resource for the synthesis of this compound. By understanding the underlying chemistry and potential pitfalls, you can significantly improve your experimental outcomes.
V. References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041–1045.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Sources
Navigating the Solubility Challenges of (4-(2-(Dimethylamino)ethoxy)phenyl)methanol (CAS 131028-54-1): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (4-(2-(Dimethylamino)ethoxy)phenyl)methanol (CAS 131028-54-1). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges commonly encountered during experimental work with this compound. Our goal is to equip you with the scientific rationale and practical techniques to effectively solubilize this tertiary amine-containing molecule for your research and development needs.
Understanding the Molecule: Key Physicochemical Properties
Synonyms:
Troubleshooting Common Solubility Issues
This section addresses specific problems you might encounter when trying to dissolve (4-(2-(Dimethylamino)ethoxy)phenyl)methanol.
Issue 1: The compound is poorly soluble in aqueous buffers at neutral pH.
Root Cause: The tertiary amine group in the molecule is weakly basic. At neutral pH, the amine is largely in its non-ionized, free base form, which has lower aqueous solubility. The hydrophobic phenyl ring further contributes to its limited solubility in water.
Solutions:
-
pH Adjustment: The most effective technique for enhancing the aqueous solubility of this compound is to lower the pH of the solution. By acidifying the solvent, the tertiary amine group becomes protonated, forming a more soluble salt.
-
Experimental Protocol: pH-Dependent Aqueous Solubilization
-
Prepare a stock solution of a suitable acid (e.g., 1 M HCl or 1 M citric acid).
-
Disperse the desired amount of (4-(2-(Dimethylamino)ethoxy)phenyl)methanol in your aqueous buffer.
-
While stirring, add the acid solution dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding acid until the compound fully dissolves. A target pH of 4-5 is a good starting point.
-
Note the final pH at which complete dissolution occurs. This will be the optimal pH for your working solution.
-
-
-
Use of Co-solvents: If altering the pH is not desirable for your experiment, the addition of a water-miscible organic co-solvent can increase solubility.
-
Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of less polar compounds.
-
Recommended Co-solvents: Ethanol, isopropanol, or polyethylene glycol (PEG) are commonly used.
-
Starting Concentrations: Begin by adding the co-solvent at 5-10% (v/v) to your aqueous buffer and gradually increase the concentration as needed.
-
Issue 2: The compound precipitates out of solution when an organic stock solution is diluted with an aqueous buffer.
Root Cause: This is a common issue when a compound is highly soluble in an organic solvent (like DMSO or ethanol) but has poor aqueous solubility. The abrupt change in solvent polarity upon dilution causes the compound to crash out of the solution.
Solutions:
-
Optimize the Dilution Process:
-
Stirring: Ensure the aqueous buffer is being vigorously stirred while the organic stock solution is added slowly and dropwise.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help maintain solubility during dilution, although the effect of temperature on the solubility of this specific compound is not documented.
-
-
Incorporate a Surfactant: Surfactants can help to stabilize the compound in the aqueous environment and prevent precipitation.
-
Recommended Surfactants: Tween® 80 or Polysorbate 20 are common choices.
-
Procedure: Add a low concentration of the surfactant (e.g., 0.1% v/v) to the aqueous buffer before adding the organic stock solution.
-
-
Reduce the Concentration of the Organic Stock: A lower concentration in the initial stock solution can sometimes mitigate precipitation upon dilution.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a stock solution of CAS 131028-54-1?
A1: While specific solubility data is limited, based on its structure, (4-(2-(Dimethylamino)ethoxy)phenyl)methanol is expected to have good solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol. For biological experiments, DMSO is a frequent choice for creating high-concentration stock solutions.
Q2: How can I increase the dissolution rate of the solid compound?
A2: To speed up the dissolution process, you can employ the following techniques:
-
Agitation: Continuous stirring or sonication increases the interaction between the solvent and the solute particles.
-
Heating: Gently warming the solvent can increase the kinetic energy of the molecules and often enhances the dissolution rate. However, be cautious about potential degradation of the compound at elevated temperatures.
-
Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases the surface area available for solvation, which can significantly speed up dissolution.[4][5][6] This is typically achieved through techniques like jet milling.[5][6]
Q3: Can I use techniques like solid dispersion to improve the solubility and dissolution rate?
A3: Yes, creating a solid dispersion is an advanced technique that can significantly enhance the solubility and dissolution rate of poorly water-soluble compounds.
-
Concept: A solid dispersion involves dispersing the compound at a molecular level in a hydrophilic carrier matrix.[1][7][8][9] This can result in an amorphous form of the compound, which is more readily soluble than its crystalline counterpart.[7]
-
Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.
-
Preparation Methods: Common methods include solvent evaporation and melt extrusion.[9]
Q4: Is the solubility of this compound affected by temperature?
A4: The solubility of most solid organic compounds in liquid solvents increases with temperature. However, the extent of this effect is compound-specific and would need to be determined experimentally for (4-(2-(Dimethylamino)ethoxy)phenyl)methanol.
Visualizing the Workflow for Enhancing Aqueous Solubility
The following diagram illustrates the decision-making process for tackling aqueous solubility issues with (4-(2-(Dimethylamino)ethoxy)phenyl)methanol.
Sources
- 1. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 131028-54-1 Cas No. | {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | Apollo [store.apolloscientific.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. [4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]METHANOL CAS#: 131028-54-1 [amp.chemicalbook.com]
Identification and characterization of common impurities in {2-[2-(Dimethylamino)ethoxy]phenyl}methanol
A Guide to the Identification, Characterization, and Control of Common Impurities
Welcome to the technical support center for {2-[2-(Dimethylamino)ethoxy]phenyl}methanol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential analytical challenges and offers robust, science-backed solutions in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses common questions regarding the impurities associated with this compound, providing a foundational understanding of their origin and significance.
Q1: What are the most likely impurities I will encounter when working with this compound?
A1: Impurities in any active pharmaceutical ingredient (API) can be broadly categorized as process-related impurities (from the synthetic route) and degradation products (from storage or handling).[1][2] For this compound, you should anticipate impurities arising from its key functional groups: the tertiary amine, the ether linkage, and the benzylic alcohol.
Based on its structure, potential impurities are summarized in the table below.
| Impurity Type | Potential Structure/Name | Plausible Origin |
| Process-Related | Starting Materials (e.g., 2-hydroxybenzaldehyde, 2-(dimethylamino)ethyl chloride) | Incomplete reaction or inefficient purification during synthesis. |
| Process-Related | Reagents or Solvents (e.g., Methanol, Toluene) | Residual solvents from purification or reaction steps.[3] |
| Degradation | N-Oxide derivative | Oxidation of the tertiary dimethylamino group. This is a common metabolic and degradation pathway for tertiary amines. |
| Degradation | Benzaldehyde derivative (2-[2-(Dimethylamino)ethoxy]benzaldehyde) | Oxidation of the primary benzylic alcohol. |
| Degradation | Benzoic acid derivative (2-[2-(Dimethylamino)ethoxy]benzoic acid) | Further oxidation of the aldehyde derivative. |
| Degradation | Phenol derivative (2-(Dimethylamino)ethanol and 2-hydroxyphenylmethanol) | Cleavage of the ether bond, often under harsh acidic or thermal stress conditions. |
Q2: Why is it critical to perform forced degradation studies for this molecule?
A2: Forced degradation, or stress testing, is a regulatory requirement mandated by agencies like the FDA and outlined in ICH guidelines (Q1A).[4][5][6] Its purpose is to intentionally degrade the API under more severe conditions than accelerated stability testing. For this compound, these studies are crucial for several reasons:
-
To Develop a Stability-Indicating Method: Stress testing generates the probable degradation products. An analytical method, typically HPLC, is then developed to prove it can separate these degradants from the parent API and from each other. This ensures the method is "stability-indicating."[5][7]
-
To Elucidate Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations, selecting appropriate packaging, and defining proper storage conditions.[4]
-
To Identify and Characterize Impurities: The studies produce a concentrated amount of impurities, which facilitates their isolation and structural elucidation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8]
The generally accepted range for total degradation is 5-20%.[7][9] Over-stressing can create secondary degradants not relevant to real-world stability, while under-stressing may not generate sufficient impurities for detection.[7]
Part 2: Analytical Strategy and Troubleshooting
This section provides practical guidance on the analytical methods used for impurity profiling and offers solutions to common experimental hurdles.
Q3: My HPLC chromatogram shows poor resolution between the parent peak and an impurity. What are my next steps?
A3: Poor resolution is a common challenge in method development. The goal is to achieve a resolution (Rs) of >1.5 between critical peaks. If you are experiencing co-elution, consider the following systematic approach:
-
Adjust Mobile Phase Strength (% Organic):
-
Causality: Changing the percentage of the organic modifier (e.g., acetonitrile, methanol) alters the elution strength of the mobile phase.[10] Decreasing the organic content will increase retention times and may improve the separation between early-eluting peaks.
-
Action: Perform a series of runs where you systematically decrease the organic solvent percentage by 2-5% increments.
-
-
Change the Organic Modifier:
-
Causality: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capability). If methanol doesn't provide resolution, acetonitrile might, and vice-versa.
-
Action: Replace methanol with acetonitrile in your mobile phase (or vice versa) and re-evaluate the separation.
-
-
Modify Mobile Phase pH:
-
Causality: this compound has a basic tertiary amine. The ionization state of this functional group is pH-dependent. Altering the mobile phase pH can significantly change the molecule's retention and selectivity relative to its impurities.
-
Action: Adjust the pH of the aqueous portion of your mobile phase using a suitable buffer (e.g., phosphate, formate). Test at pH values at least 2 units above and below the pKa of the amine to see the most significant effect.
-
-
Evaluate a Different Stationary Phase:
-
Causality: Not all C18 columns are the same. Differences in end-capping, carbon load, and silica purity can provide unique selectivities. A phenyl-hexyl or an embedded polar group (EPG) column might offer different interactions (e.g., pi-pi stacking) that could resolve the peaks.
-
Action: If mobile phase optimization fails, screen a column with a different stationary phase chemistry.
-
Q4: I've detected an unknown peak in my stability sample. How do I identify it?
A4: Identifying an unknown impurity is a structured process that moves from preliminary data gathering to definitive structural confirmation. The workflow below illustrates the typical path.
Caption: Workflow for Unknown Impurity Identification.
-
LC-MS Analysis: This is the first step. It provides the molecular weight of the unknown peak.[8] Compare this mass to the masses of your predicted impurities (from Q1).
-
High-Resolution Mass Spectrometry (HRMS): If the impurity is not a known compound, HRMS (e.g., Q-TOF, Orbitrap) provides a highly accurate mass measurement, which can be used to predict the elemental formula.
-
MS/MS Fragmentation: Fragmenting the impurity inside the mass spectrometer (MS/MS) breaks it into smaller pieces. The fragmentation pattern provides vital clues about the molecule's structure.
-
Isolation and NMR Spectroscopy: For absolute confirmation, the impurity must be isolated, typically using preparative HPLC.[11] Subsequent analysis by NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity, allowing for unambiguous structure elucidation.[12][13][14]
Q5: What are the best analytical techniques for characterizing the full impurity profile?
A5: A multi-technique approach is essential for comprehensive impurity profiling.[1][2][15] No single technique can provide all the necessary information.
| Technique | Purpose | Strengths & Causality |
| HPLC / UHPLC | Separation & Quantification: The workhorse for separating impurities and quantifying their levels. | Provides robust separation based on polarity. UV detection is simple and effective for chromophoric molecules like this one.[1][16] |
| LC-MS | Identification: Coupling liquid chromatography with mass spectrometry. | Provides molecular weight information for each separated peak, enabling rapid identification of known impurities and characterization of unknowns.[8][15] |
| GC-MS | Residual Solvents & Volatiles: Ideal for identifying and quantifying volatile or semi-volatile impurities. | Separates compounds based on boiling point and polarity. Essential for analyzing residual solvents from the synthesis process.[17][18][19] |
| NMR Spectroscopy | Structure Elucidation: The gold standard for determining the exact chemical structure of an isolated impurity. | Provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structural assignment.[3][12] |
| ICP-MS | Elemental Impurities: Used for detecting and quantifying inorganic (metallic) impurities. | Highly sensitive technique for tracing catalyst residues (e.g., Pd, Pt) or metals that may have leached from manufacturing equipment.[1] |
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments. These protocols are designed to be self-validating by including system suitability checks.
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of this compound to support the development of a stability-indicating analytical method.
Initial Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 mixture of acetonitrile and water. Prepare a control sample by diluting the stock solution with the 50:50 solvent mixture to a final concentration of ~0.1 mg/mL and analyze it immediately (Time 0).
-
Acid Hydrolysis Protocol [7]
-
To 1 mL of the API stock solution, add 1 mL of 1.0 M HCl.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1.0 M NaOH.
-
Dilute the neutralized sample to a final concentration of ~0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis Protocol [7]
-
To 1 mL of the API stock solution, add 1 mL of 1.0 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At designated time points (e.g., 1, 4, 8 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1.0 M HCl.
-
Dilute the neutralized sample to a final concentration of ~0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation Protocol [9]
-
To 1 mL of the API stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At designated time points, withdraw an aliquot, dilute to ~0.1 mg/mL with the mobile phase, and analyze immediately by HPLC.
-
-
Thermal Degradation Protocol
-
Place the solid API powder in a thermostatically controlled oven at 80°C for 48 hours.
-
At designated time points, withdraw a sample of the powder, dissolve it in the 50:50 solvent mixture, dilute to ~0.1 mg/mL with the mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation Protocol (ICH Q1B)
-
Expose the solid API powder and the API stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, prepare samples as described for thermal degradation and analyze by HPLC.
-
Caption: Forced Degradation Experimental Workflow.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential impurities and degradation products.
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A general-purpose reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the tertiary amine is protonated, leading to sharp peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier with a low UV cutoff. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point to elute all potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Wavelength at which the phenyl ring provides strong absorbance. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
System Suitability Test (SST): Before running any samples, inject a standard solution (or a partially degraded sample) five times. The results must meet the following criteria to ensure the system is trustworthy.
| SST Parameter | Acceptance Criteria | Why It's Important |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A tailing peak can indicate column degradation or undesirable secondary interactions. |
| Resolution (Rs) | Rs ≥ 1.5 (between API and closest impurity) | Ensures baseline separation between critical peaks, allowing for accurate quantification. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and detector. |
References
- MedCrave. (2016).
- BioPharma Reporter. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3.
- PubChem. (n.d.). {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
- BenchChem. (2025).
- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- EPA. (n.d.).
- Kuo, C.-C., et al. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis, 10(2).
- Biosciences Biotechnology Research Asia. (2022).
- Pharmaguideline. (n.d.).
- DCVMN. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010).
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Ohio State University. (n.d.).
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2).
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Kim, M., et al. (2019).
- FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- The Journal of Phytopharmacology. (n.d.).
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. rroij.com [rroij.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
- 11. biomedres.us [biomedres.us]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. biopharminternational.com [biopharminternational.com]
- 16. dcvmn.org [dcvmn.org]
- 17. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. phytopharmajournal.com [phytopharmajournal.com]
Methods for removing persistent impurities from {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Technical Support Center: Purification of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Welcome to the technical support center for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol (CAS No. 131028-54-1).[1][2][3][4] This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this key intermediate. Due to its trifunctional nature—possessing a tertiary amine, a primary alcohol, and an aromatic ether—this molecule presents unique purification hurdles. This document provides troubleshooting guides and validated protocols to address common impurity profiles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial workup left residual 4-hydroxybenzaldehyde (starting material). What is the most efficient way to remove it?
A1: Acid-base extraction is the method of choice for this separation.
Causality & Rationale: This technique leverages the significant difference in the acid-base properties of your target molecule and the impurity.[5] Your product, {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, contains a basic tertiary amine. The impurity, 4-hydroxybenzaldehyde, has a phenolic hydroxyl group, which is weakly acidic. This allows for their selective separation into aqueous and organic phases.[6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash (Remove Phenol): Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a 5% potassium carbonate (K₂CO₃) solution. The phenolic impurity will be deprotonated to its water-soluble salt and partition into the aqueous layer. Repeat the wash 2-3 times.
-
Acidic Extraction (Isolate Product): Wash the organic layer with 1 M hydrochloric acid (HCl). Your amine-containing product will be protonated to its hydrochloride salt, rendering it soluble in the aqueous layer.[6][7] Most neutral organic impurities will remain in the organic phase. Collect the aqueous layer.
-
Product Recovery: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is basic (pH 9-10), confirmed with pH paper. Your purified product will precipitate or form an oil.
-
Final Extraction: Extract the purified product back into an organic solvent (ethyl acetate or DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q2: My compound streaks badly on a standard silica gel column, leading to poor separation. How can I resolve this?
A2: This is a classic issue with amines on acidic silica. You need to deactivate the silica or use an alternative stationary phase.
Causality & Rationale: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like your tertiary amine can interact strongly and irreversibly with these sites, leading to significant peak tailing or "streaking." To achieve sharp peaks and good separation, this interaction must be minimized.
Troubleshooting & Optimization for Column Chromatography:
| Strategy | Principle |
| Add a Basic Modifier | Adding a small amount (0.5-2%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase will neutralize the acidic sites on the silica gel, preventing strong adsorption of your amine product.[8][9] |
| Use Basic Alumina | Basic alumina is an alternative stationary phase that is inherently basic. It is often an excellent choice for the purification of basic compounds and can provide a different selectivity compared to silica.[10] |
| Use Amine-Functionalized Silica | These are specialty columns where the silica surface is bonded with amine groups. They are designed specifically for purifying basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[10][11] |
| Consider Reversed-Phase | If the impurities are significantly less polar than your product, reversed-phase chromatography (using a C18 stationary phase) is a powerful alternative.[12] Your polar product will elute earlier than non-polar impurities. |
Experimental Protocol: Flash Chromatography on Silica Gel with Basic Modifier
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test solvent systems like Hexane/Ethyl Acetate or DCM/Methanol. To the chosen solvent system, add 1% triethylamine. The ideal system should give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10:1 Hexane/EtOAc/Et₃N). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel ("dry loading") for better resolution.
-
Elution: Start with the initial mobile phase. Gradually increase the polarity (gradient elution) by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
Q3: I have an impurity with very similar polarity to my product. Standard methods are failing. What is the next step?
A3: For challenging separations of closely-eluting impurities, recrystallization or preparative HPLC are the most effective techniques.
Causality & Rationale: When chromatographic selectivity is low, a purification technique based on a different physical principle is required. Recrystallization separates compounds based on differences in their solubility and ability to form a crystal lattice.[13] Preparative HPLC offers much higher resolving power than flash chromatography and is the gold standard for isolating high-purity materials.[14]
Method 1: Recrystallization Protocol
-
Solvent Screening: The key is finding a suitable solvent or solvent system.[13] The ideal solvent should dissolve your product completely at high temperatures but poorly at low temperatures. Test solvents like isopropanol, ethyl acetate, acetonitrile, and mixtures such as ethyl acetate/heptane.
-
Salt Formation (Optional but Recommended): Converting the free base to a salt (e.g., hydrochloride or acetate) can dramatically improve its crystallinity.[15][16]
-
Dissolve the crude material in a minimal amount of a solvent like isopropanol or ethyl acetate.
-
Add a stoichiometric amount of an acid (e.g., HCl in ether, or acetic acid).
-
The resulting salt will often have different solubility properties, allowing for easier crystallization and removal of neutral impurities.
-
-
Procedure:
-
Dissolve the crude material (or its salt) in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Method 2: Preparative HPLC
For obtaining material with >99% purity, preparative HPLC is often necessary.[17] This is especially true for isolating reference standards for analytical studies.[18]
-
Column: A reversed-phase C18 column is typically the first choice for a polar molecule like this.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is common. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the amine, ensuring sharp, symmetrical peaks.
-
Loading: The amount of material that can be loaded depends on the column size and the difficulty of the separation. Perform an analytical run first to optimize the separation before scaling up.
-
Detection & Collection: Use a UV detector to monitor the elution profile and a fraction collector to isolate the peak corresponding to your pure compound.
Workflow & Logic Diagrams
To aid in selecting the appropriate purification strategy, refer to the following decision-making workflows.
Diagram 1: General Troubleshooting Workflow
Caption: Decision tree for selecting a purification method.
Diagram 2: Mechanism of Acid-Base Extraction
Caption: Visualizing the separation of product and impurity.
References
- Vertex AI Search. (2025).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Biotage. (2023).
- Waters Corporation.
- Teledyne LABS.
- Manufacturing Chemist. (2016).
- PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Chemass. Pharmaceutical Impurity Analysis Overview.
- Wikipedia. Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- University of Toronto.
- Reddit. (2024). Amine workup : r/Chempros.
- Benchchem. Column chromatography purification tips for polar acetanilide compounds.
- Waters Blog. (2025).
- ResearchGate. (2018).
- Royal Society of Chemistry. (2021).
- University of Rochester.
- Recrystalliz
- ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
- YouTube. (2022). How to purify Amine? Grad student asked me.
- Apollo Scientific. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
- National Institutes of Health. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol - PubChem.
- Sigma-Aldrich. (4-(2-(Dimethylamino)ethoxy)phenyl)methanol.
- ChemicalBook. (2025). [4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]METHANOL | 131028-54-1.
Sources
- 1. 131028-54-1 Cas No. | {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | Apollo [store.apolloscientific.co.uk]
- 2. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-(2-(Dimethylamino)ethoxy)phenyl)methanol | 131028-54-1 [sigmaaldrich.com]
- 4. [4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]METHANOL | 131028-54-1 [chemicalbook.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Impurity isolation and sample purification [manufacturingchemist.com]
- 18. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Validation & Comparative
A Comparative Guide to the Synthesis of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol: A Traditional vs. Novel Approach
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. {2-[2-(Dimethylamino)ethoxy]phenyl}methanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, objective comparison of a traditional Grignard-based synthesis and a novel, more streamlined reductive amination approach for this target molecule. The information presented is supported by established chemical principles and experimental data from analogous reactions, offering a comprehensive resource for methodological validation and process optimization.
The Significance of this compound
This compound serves as a crucial precursor in the development of a range of biologically active molecules. Its structural features, including the arylethanolamine core, are prevalent in numerous therapeutic agents. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry.
Traditional Synthesis: The Grignard Reaction Pathway
The Grignard reaction, a cornerstone of organic synthesis for over a century, represents a classic approach to forming carbon-carbon bonds and producing alcohols.[1][2] In the context of synthesizing this compound, this method typically involves the reaction of a Grignard reagent with a suitable aldehyde.
The Causality Behind the Experimental Choices
This multi-step synthesis begins with the protection of a phenolic hydroxyl group, followed by the introduction of the dimethylaminoethoxy side chain, formylation to create the necessary aldehyde, and finally, the Grignard reaction to form the desired alcohol. Each step is a well-established transformation in organic chemistry, making this a reliable, albeit lengthy, process. The use of anhydrous conditions during the Grignard reaction is critical, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired reaction from occurring.[3]
Caption: Traditional Grignard-based synthesis pathway.
A Novel Approach: Reductive Amination
In the quest for more efficient and atom-economical synthetic methods, reductive amination has emerged as a powerful tool for the synthesis of amines and their derivatives.[4] This novel approach for the synthesis of this compound streamlines the process by starting from a commercially available aldehyde and directly introducing the amino functionality in a single pot.
The Rationale for a More Efficient Route
This method bypasses the need for the multi-step preparation of a Grignard reagent and the associated stringent anhydrous conditions. The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. The choice of a mild reducing agent like sodium borohydride makes this method safer and more environmentally benign compared to more hazardous reducing agents.[5]
Caption: Novel reductive amination synthesis pathway.
Comparative Analysis: Traditional vs. Novel Method
| Parameter | Traditional Grignard Method | Novel Reductive Amination Method |
| Starting Materials | 2-Bromophenol, Magnesium, Methyl bromide | 2-Hydroxybenzaldehyde, Sodium borohydride |
| Number of Steps | 3-4 steps | 2 steps |
| Key Intermediates | Grignard reagent, Aldehyde | Aldehyde |
| Overall Yield | Moderate | Good to Excellent |
| Reagent Toxicity | High (Grignard reagents are pyrophoric) | Moderate (Sodium borohydride is flammable) |
| Reaction Conditions | Stringent anhydrous conditions, inert atmosphere | Milder conditions, tolerant to some protic solvents |
| Scalability | Good, but requires specialized equipment | Excellent |
| Purification | Column chromatography often necessary | May require column chromatography |
Experimental Protocols
Traditional Synthesis: Grignard Reaction
Step 1: Synthesis of 2-Bromo-1-(2-(dimethylamino)ethoxy)benzene
-
To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-bromophenol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) and potassium iodide (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(2-(Dimethylamino)ethoxy)benzaldehyde
-
To a solution of 2-bromo-1-(2-(dimethylamino)ethoxy)benzene (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Prepare the Grignard reagent by adding a solution of methyl bromide in diethyl ether to magnesium turnings in anhydrous diethyl ether.
-
To a solution of 2-(2-(dimethylamino)ethoxy)benzaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C, add the freshly prepared methylmagnesium bromide solution (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Novel Synthesis: Reductive Amination
Step 1: Synthesis of 2-(2-(Dimethylamino)ethoxy)benzaldehyde
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-(dimethylamino)ethoxy)benzaldehyde.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(2-(dimethylamino)ethoxy)benzaldehyde (1.0 eq) in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the careful addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
The novel reductive amination pathway offers a more efficient, safer, and scalable alternative to the traditional Grignard-based synthesis of this compound. While the Grignard reaction is a robust and well-understood method, its multi-step nature and the use of hazardous reagents make it less desirable for large-scale production. The reductive amination approach, with its fewer steps, milder reaction conditions, and higher overall yields, presents a compelling case for its adoption in both academic and industrial settings. This guide provides the necessary framework for researchers to evaluate and implement the most suitable synthetic strategy for their specific needs.
References
- Google Patents. (n.d.). Synthesis of aryloxypropanolamines and arylethanolamines.
-
Royal Society of Chemistry. (2018). An efficient and atom-economical route to N-aryl amino alcohols from primary amines. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved January 17, 2026, from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved January 17, 2026, from [Link]
-
Web Pages. (n.d.). Grignard Reaction. Retrieved January 17, 2026, from [Link]
-
Wiley Online Library. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
-
Studylib. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 17, 2026, from [Link]
Sources
A Comparative Guide to the Spectroscopic Confirmation of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their related compounds is paramount.[1][2] {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, a known impurity and synthetic intermediate related to the gastroprokinetic agent Itopride, requires rigorous characterization to ensure the safety and efficacy of the final drug product.[3] This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of this compound. We will delve into the theoretical underpinnings and practical application of each technique, supported by predicted experimental data and established methodologies.
The Importance of Orthogonal Spectroscopic Techniques
A single analytical technique is often insufficient for the complete structural elucidation of a molecule.[4] A multi-faceted approach, employing several spectroscopic methods, provides orthogonal data points that, when combined, create a comprehensive and self-validating structural profile. For {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, the combination of NMR, IR, and MS offers a powerful toolkit to probe its molecular framework, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |
| ~7.30 | Doublet | 2H | Ar-H (ortho to -CH₂OH) | These aromatic protons are deshielded by the electron-withdrawing effect of the hydroxymethyl group and the ether linkage. |
| ~6.90 | Doublet | 2H | Ar-H (ortho to -OCH₂-) | These aromatic protons are shielded by the electron-donating effect of the ether oxygen, shifting them upfield relative to the other aromatic protons. |
| ~4.65 | Singlet | 2H | -CH₂OH | The protons of the benzylic alcohol are deshielded by the adjacent aromatic ring and the electronegative oxygen atom. |
| ~4.10 | Triplet | 2H | -OCH₂ CH₂N(CH₃)₂ | These protons are adjacent to the electronegative ether oxygen, resulting in a downfield shift. |
| ~2.75 | Triplet | 2H | -OCH₂CH₂ N(CH₃)₂ | These protons are adjacent to the nitrogen of the dimethylamino group, causing a moderate downfield shift. |
| ~2.30 | Singlet | 6H | -N(CH₃ )₂ | The six equivalent protons of the two methyl groups attached to the nitrogen appear as a singlet. |
| ~2.00 | Broad Singlet | 1H | -CH₂OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent; it can be confirmed by D₂O exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol in ~0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. A D₂O exchange experiment can be performed to confirm the hydroxyl proton signal.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Chemical Shift |
| ~158.0 | C -O (Aromatic) | The aromatic carbon attached to the ether oxygen is significantly deshielded. |
| ~133.0 | C -CH₂OH (Aromatic) | The aromatic carbon bearing the hydroxymethyl group. |
| ~128.5 | C H (Aromatic, ortho to -CH₂OH) | Aromatic methine carbons. |
| ~114.5 | C H (Aromatic, ortho to -OCH₂-) | The electron-donating ether group shields these carbons, shifting them upfield. |
| ~66.0 | -OC H₂CH₂N(CH₃)₂ | The carbon atom directly bonded to the electronegative ether oxygen. |
| ~65.0 | -C H₂OH | The benzylic carbon is deshielded by the attached oxygen and the aromatic ring. |
| ~58.0 | -OCH₂C H₂N(CH₃)₂ | The carbon atom adjacent to the nitrogen. |
| ~45.0 | -N(C H₃)₂ | The carbon atoms of the dimethylamino group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) NMR spectrometer. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Spectral Interpretation: Correlate the observed chemical shifts with the different carbon atoms in the molecule using chemical shift tables and predictive software.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Broad, Strong | O-H stretch | Alcohol (-OH) |
| 3050-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |
| 1610, 1510 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1240 | Strong | C-O stretch | Aryl Ether (Ar-O-C) |
| 1040 | Strong | C-O stretch | Primary Alcohol (C-OH) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
-
Spectral Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 195. This corresponds to the molecular weight of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol (C₁₁H₁₇NO₂).
-
Key Fragmentation Patterns:
-
m/z = 58: A very common and often base peak for compounds containing a dimethylaminoethyl group, resulting from the alpha-cleavage at the C-C bond adjacent to the nitrogen, forming the stable [CH₂=N(CH₃)₂]⁺ ion.
-
m/z = 137: Loss of the dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) as a radical, leaving the [HO-C₆H₄-CH₂]⁺ ion.
-
m/z = 107: Benzylic cleavage to form the hydroxytropylium ion [C₇H₇O]⁺.
-
m/z = 77: Loss of the entire side chain, leaving the phenyl cation [C₆H₅]⁺.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that induces fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) are more likely to show the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectral Interpretation: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is analyzed to deduce structural features.
Comparative Summary and Conclusion
The following table provides a comparative overview of the information obtained from each spectroscopic technique for the structural confirmation of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton environment, connectivity (through coupling), and stereochemistry. | Unparalleled for detailed structural elucidation in solution. | Requires a relatively pure sample and a larger amount of material compared to MS. |
| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃). | Complements ¹H NMR for a complete carbon skeleton map. | Lower sensitivity than ¹H NMR; longer acquisition times. |
| FTIR | Presence of key functional groups (e.g., -OH, C-O, aromatic C=C). | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular framework. |
| Mass Spec | Molecular weight and fragmentation pattern, which aids in structural confirmation. | Extremely sensitive, requiring very small amounts of sample. | Isomers may have identical molecular weights and similar fragmentation patterns. |
References
-
Singh, B., et al. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 73(3), 287–292. Available at: [Link]
-
Veeprho. (n.d.). Itopride Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Itopride Hydrochloride-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Itopride Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Abdelaty, M. S. A. (2022). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Polymer Bulletin. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved from [Link]
-
YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]
-
Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical IR spectra of [a] methanol vapor, [b] liquid methanol, [c] dimethyl ether and [d] formaldehyde. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
ChemRxiv. (2021). NMR as a tool for compound identification in mixtures. Retrieved from [Link]
-
Hidayat, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 114-131. Available at: [Link]
-
ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative values of FTIR absorption intensities and areas for signals 1047 and 1087 cm. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol CH3OH. Pathlength 153 μm determined by interferometry. Retrieved from [Link]
-
National Institutes of Health. (2023, October 5). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[2-(Dimethylamino)ethoxy]-4-phenyl-1-[2-(o-toluidino)ethyl]piperidine, cyclohexylsulfamate (1:2) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]
-
National Institutes of Health. (2022, May 26). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectrum of the successive scans for the oxidation of benzyl alcohol by Q + HCrO4. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-ETHOXY-2-METHYLPROP-2-ENAL+3-DIMETHYLAMINO-2-METHYLPROP-2-ENAL;MIXTURE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itopride Impurities | SynZeal [synzeal.com]
- 5. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol and Its Analogs
Introduction: The Significance of the {2-[2-(Dimethylamino)ethoxy]phenyl}methanol Scaffold
The this compound scaffold and its derivatives are of significant interest to the pharmaceutical and materials science industries. The presence of a benzylic alcohol provides a reactive handle for a variety of chemical transformations, while the ortho-substituted aminoethoxy side chain can impart unique solubility, chelating, and pharmacological properties. Understanding the relative reactivity of analogs of this core structure is crucial for optimizing synthetic routes, designing novel compounds with tailored properties, and predicting metabolic pathways.
This guide provides a comparative analysis of the reactivity of this compound and a curated set of its analogs. In the absence of direct, head-to-head comparative kinetic studies in the public domain, this analysis leverages established principles of physical organic chemistry to predict reactivity trends. These predictions are supported by experimental data from closely related substituted benzyl alcohol systems, providing a robust framework for researchers, scientists, and drug development professionals.
We will focus on two key reactions of the benzylic alcohol moiety: oxidation to the corresponding aldehyde and esterification with a carboxylic acid. These transformations are fundamental in organic synthesis and are representative of the types of reactions these molecules would undergo in various applications.
The Analogs: A Structurally Diverse Set for Comparison
For this analysis, we have selected three representative analogs to compare against the parent compound, this compound. These analogs were chosen to probe the electronic and steric effects of substituents on the reactivity of the benzylic alcohol.
| Compound Name | Abbreviation | Modification from Parent Compound |
| This compound | Parent | - |
| {2-[2-(Diethylamino)ethoxy]phenyl}methanol | Analog 1 | Dimethylamino group replaced with a diethylamino group. |
| {4-Chloro-2-[2-(dimethylamino)ethoxy]phenyl}methanol | Analog 2 | Addition of an electron-withdrawing chloro group at the 4-position. |
| {4-Methoxy-2-[2-(dimethylamino)ethoxy]phenyl}methanol | Analog 3 | Addition of an electron-donating methoxy group at the 4-position. |
Synthesis of the Parent Compound and Its Analogs
The synthesis of these compounds typically involves the alkylation of a substituted phenol with a dialkylaminoethyl chloride, followed by the introduction and reduction of a carbonyl group at the ortho position.
Experimental Protocol: General Synthesis of {2-[2-(Dialkylamino)ethoxy]phenyl}methanol Derivatives
This protocol is a generalized procedure based on common synthetic routes found in the literature.
Step 1: O-Alkylation of a Substituted Phenol
-
To a solution of the appropriately substituted phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired 2-(dialkylamino)ethyl chloride hydrochloride (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting 1-(2-(dialkylamino)ethoxy)-2-substituted-benzene by column chromatography or distillation.
Step 2: Ortho-Formylation and Reduction
-
The product from Step 1 can be formylated at the ortho-position using a variety of methods, such as the Duff reaction or Vilsmeier-Haack formylation, to introduce an aldehyde group.
-
The resulting 2-(2-(dialkylamino)ethoxy)benzaldehyde is then reduced to the corresponding benzylic alcohol using a mild reducing agent like sodium borohydride in methanol.
-
The final product is isolated after an aqueous workup and purified by crystallization or column chromatography.
Caption: Generalized synthetic workflow for {2-[2-(dialkylamino)ethoxy]phenyl}methanol analogs.
Comparative Reactivity Analysis
Oxidation to the Aldehyde
The oxidation of benzylic alcohols to aldehydes is a common and important transformation. The rate of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. Reactions that involve the removal of a hydride ion from the benzylic carbon are generally accelerated by electron-donating groups and decelerated by electron-withdrawing groups.[1][2] This is because electron-donating groups can stabilize the developing positive charge on the benzylic carbon in the transition state.
Predicted Order of Reactivity (Fastest to Slowest):
Analog 3 > Parent ≈ Analog 1 > Analog 2
-
Analog 3 ({4-Methoxy...}) : The methoxy group is a strong electron-donating group through resonance, which will significantly stabilize the transition state of the oxidation, leading to a faster reaction rate.[2]
-
Parent and Analog 1 ({2-[2-(Dimethylamino)ethoxy]...} and {2-[2-(Diethylamino)ethoxy]...}) : The ortho-aminoethoxy substituent has a net electron-donating effect, activating the ring. The difference in reactivity between the dimethylamino and diethylamino analogs is expected to be minimal, with any difference likely arising from subtle steric effects.
-
Analog 2 ({4-Chloro...}) : The chloro group is an electron-withdrawing group through induction, which will destabilize the electron-deficient transition state, making the oxidation slower compared to the parent compound.
Caption: Predicted order of reactivity for the oxidation of the benzylic alcohol.
Esterification
Esterification of a benzylic alcohol with a carboxylic acid, typically under acidic conditions (Fischer esterification), is another fundamental reaction. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The reactivity of the alcohol in this reaction is influenced by both electronic and steric factors.
Electronic Effects: Electron-donating groups on the phenyl ring of the benzylic alcohol can increase the nucleophilicity of the hydroxyl group, potentially leading to a faster reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity of the alcohol, slowing the reaction.
Steric Effects: The steric hindrance around the hydroxyl group can significantly impact the rate of esterification. Bulkier substituents on the alcohol or the carboxylic acid can hinder the approach of the reactants, slowing down the reaction.[3]
Predicted Order of Reactivity (Fastest to Slowest):
Analog 3 > Parent > Analog 1 > Analog 2
-
Analog 3 ({4-Methoxy...}) : The electron-donating methoxy group increases the electron density on the hydroxyl oxygen, making it a better nucleophile and thus accelerating the reaction.
-
Parent ({2-[2-(Dimethylamino)ethoxy]...}) : This compound serves as our baseline.
-
Analog 1 ({2-[2-(Diethylamino)ethoxy]...}) : The diethylamino group is slightly bulkier than the dimethylamino group. This increased steric hindrance around the ortho position could slightly impede the approach of the carboxylic acid, leading to a slower reaction rate compared to the parent compound.
-
Analog 2 ({4-Chloro...}) : The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the benzylic alcohol, making it less reactive towards the protonated carboxylic acid.
Quantitative Data from Analogous Systems
While direct comparative data for our target series is unavailable, studies on the oxidation of substituted benzyl alcohols provide strong support for our predictions. For instance, kinetic studies on the oxidation of various monosubstituted benzyl alcohols have consistently shown that electron-donating groups (like -OCH3 and -CH3) increase the reaction rate, while electron-withdrawing groups (like -Cl and -NO2) decrease it.[4]
| Substituent (para-position) | Relative Rate of Oxidation (vs. H) | Effect |
| -OCH3 | > 1 | Electron-donating, accelerates reaction |
| -CH3 | > 1 | Electron-donating, accelerates reaction |
| -H | 1.00 | Reference |
| -Cl | < 1 | Electron-withdrawing, decelerates reaction |
| -NO2 | << 1 | Strongly electron-withdrawing, significantly decelerates reaction |
Note: The values in the table are illustrative of the general trend observed in multiple studies and not from a single source.
Conclusion and Future Directions
This comparative guide provides a framework for understanding and predicting the reactivity of this compound and its analogs. Based on fundamental principles of organic chemistry, we predict that electron-donating substituents on the phenyl ring will accelerate both oxidation and esterification reactions of the benzylic alcohol, while electron-withdrawing groups will have the opposite effect. Furthermore, steric hindrance, as illustrated by the diethylamino analog, is predicted to play a role in slowing down sterically demanding reactions like esterification.
It is our hope that this analysis will be a valuable tool for researchers in the field. However, it also highlights the need for direct experimental studies to quantify the reactivity of this important class of compounds. Such studies would provide valuable data for reaction optimization, the development of quantitative structure-activity relationships (QSAR), and the design of next-generation molecules with fine-tuned properties.
References
-
Chang, C.-W., et al. (2021). Automated Quantification of Hydroxyl Reactivities: Prediction of Glycosylation Reactions. Angewandte Chemie International Edition, 60(29), 12413-12423. Available at: [Link]
-
Xavier, N., & Sivasankar, B. (2012). Electro oxidation of substituted electron donating benzylic alcohols in a biphasic medium. Journal of Chemical and Pharmaceutical Research, 4(2), 1296-1300. Available at: [Link]
-
Sharma, P. K., et al. (2012). CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. TSI, 11(1), 1-11. Available at: [Link]
-
Purohit, P., et al. (2013). STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. European Chemical Bulletin, 2(1), 1-8. Available at: [Link]
-
Hunt, I. (n.d.). Substituent Effects. University of Calgary. Available at: [Link]
-
Wan, P., & Budac, D. (1992). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, (5), 757-763. Available at: [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Available at: [Link]
-
Panicker, S., et al. (2002). Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium bromochromate. Indian Journal of Chemistry - Section B, 41B(3), 591-596. Available at: [Link]
-
Wagner, P. J., & Zand, A. (2006). Electronic effects of ring substituents on triplet benzylic biradicals. Organic letters, 8(4), 645–647. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]
-
Zhang, Y., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaau2960. Available at: [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]
-
PubChem. (n.d.). {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation.
-
Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Wang, Q., et al. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) was used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Organic Letters, 16(1), 236-239. Available at: [Link]
-
PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 63-75. Available at: [Link]
- Google Patents. (n.d.). Process for synthesizing 4-chlorophenyl ethanol.
- Patsnap. (n.d.). Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
-
MDPI. (2022). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Catalysts, 12(1), 73. Available at: [Link]
Sources
A Comparative Guide to Amine Organocatalysts: Evaluating the Efficiency of (S)-2-(Diphenyl((trimethylsilyloxy)methyl)pyrrolidine) and its Contemporaries
In the landscape of modern synthetic chemistry, the ascent of asymmetric organocatalysis has marked a paradigm shift, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. For researchers and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall synthetic strategy. This guide provides an in-depth comparison of the catalytic efficiency of the renowned Jørgensen-Hayashi catalyst, specifically (S)-2-(Diphenyl((trimethylsilyloxy)methyl)pyrrolidine) (CAS 848821-58-9), with other seminal amine catalysts: L-proline and MacMillan's imidazolidinones.
This analysis is grounded in experimental data from peer-reviewed literature, focusing on benchmark asymmetric transformations to provide a clear and objective evaluation of each catalyst's strengths and weaknesses.
The Catalysts in Focus: A Brief Introduction
The catalysts under comparison represent key milestones in the evolution of amine-based organocatalysis. While all leverage the formation of reactive enamine or iminium ion intermediates, their structural nuances lead to distinct catalytic profiles.
-
(S)-2-(Diphenyl((trimethylsilyloxy)methyl)pyrrolidine) (Jørgensen-Hayashi Catalyst): This diarylprolinol silyl ether is characterized by its bulky diphenyl(trimethylsilyloxy)methyl group. This steric hindrance is instrumental in creating a well-defined chiral environment, leading to high enantioselectivity in a variety of reactions, particularly those proceeding through an enamine intermediate.[1] These catalysts are known for their enhanced activity and solubility in organic solvents compared to L-proline.[2]
-
L-proline: As the simplest bifunctional organocatalyst, the naturally occurring amino acid L-proline is a foundational tool in the field.[3] Its ability to form enamine intermediates, coupled with the presence of a carboxylic acid moiety that can act as a Brønsted acid co-catalyst, allows it to effectively catalyze reactions like the aldol and Michael additions.[4] However, it often requires higher catalyst loadings and can suffer from limited solubility.
-
MacMillan Catalysts (Imidazolidinones): Developed by David MacMillan, these chiral imidazolidinone catalysts are particularly effective in activating α,β-unsaturated aldehydes and ketones towards cycloaddition and conjugate addition reactions. They operate via the formation of a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, thereby enhancing its electrophilicity.[5]
Comparative Catalytic Efficiency: A Data-Driven Analysis
To provide a quantitative comparison, we will examine the performance of these catalysts in key asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction.
The Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) | Reference |
| L-proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 30 | 10 | - | 87:13 | 99 (anti) | [6] |
| Jørgensen-Hayashi Catalyst | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 2 | 48 | 95 | >95:5 | 98 (anti) | [7] |
| MacMillan Catalyst | Not typically the primary choice for aldol reactions. |
Analysis:
The Jørgensen-Hayashi catalyst demonstrates superior efficiency in the asymmetric aldol reaction compared to L-proline. It achieves a high yield and excellent enantioselectivity with a significantly lower catalyst loading (2 mol% vs. 30 mol%). This heightened activity is attributed to the bulky silyl ether group, which effectively shields one face of the enamine intermediate, leading to enhanced stereocontrol. While L-proline is effective, it requires a much higher catalyst concentration to achieve comparable results. MacMillan catalysts are generally less favored for aldol reactions, as their primary activation mode is through iminium ion formation with α,β-unsaturated carbonyls.
The Asymmetric Michael Addition
The Michael addition, or conjugate addition, is another crucial C-C bond-forming reaction. Here, we compare the addition of aldehydes or ketones to nitroalkenes.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| L-proline | Cyclohexanone | β-nitrostyrene | DMSO | 10 | 96 | 95 | 95:5 | 20 | [8] |
| Jørgensen-Hayashi Catalyst | Propanal | β-nitrostyrene | Toluene | 20 | 20 | 97 | 95:5 | 98 | [9] |
| MacMillan Catalyst (Imidazolidinone) | Silyloxy furan | Crotonaldehyde | Et2O | 20 | 48 | 31 | 10:1 (syn:anti) | 85 | [10] |
Analysis:
In the context of the asymmetric Michael addition, the Jørgensen-Hayashi catalyst again exhibits exceptional performance, delivering a high yield and outstanding enantioselectivity.[9] L-proline, while providing a good yield, shows significantly lower enantioselectivity in this specific example.[8] The MacMillan catalyst, operating through iminium ion catalysis, can be employed in Mukaiyama-Michael type reactions, demonstrating good stereocontrol, although the yield in the cited example is modest.[10] The superiority of the Jørgensen-Hayashi catalyst in this transformation is a testament to the effectiveness of enamine catalysis with sterically demanding prolinol derivatives for controlling the stereochemical outcome of the addition of nucleophiles to electrophilic alkenes.
The Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. MacMillan's imidazolidinone catalysts have revolutionized this area by providing a highly effective organocatalytic route.
| Catalyst | Diene | Dienophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | exo:endo | ee (%) | Reference |
| L-proline | Cyclopentadiene | Cinnamaldehyde | MeOH-H₂O | 10 | 24 | >80 | 2.3:1 | 48 (exo) | [11] |
| Jørgensen-Hayashi Catalyst | Not the primary catalyst of choice for Diels-Alder reactions. | ||||||||
| MacMillan Catalyst (Imidazolidinone) | Cyclopentadiene | Cinnamaldehyde | MeOH-H₂O | 5 | 3-24 | 99 | - | 93 (exo) | [11] |
Analysis:
The asymmetric Diels-Alder reaction is the domain where MacMillan catalysts excel. By forming a chiral iminium ion with the α,β-unsaturated aldehyde, the catalyst significantly lowers the LUMO of the dienophile, accelerating the reaction and imposing a high degree of facial selectivity.[5] In a direct comparison, the MacMillan catalyst provides a much higher yield and enantioselectivity with a lower catalyst loading than L-proline.[11] The Jørgensen-Hayashi catalysts are not the preferred choice for this transformation, as their mode of action is primarily through enamine formation, which is less suited for activating dienophiles in a Diels-Alder reaction.
Mechanistic Insights: Iminium vs. Enamine Catalysis
The differing efficiencies of these catalysts can be rationalized by their distinct catalytic cycles.
Enamine Catalysis (L-proline and Jørgensen-Hayashi Catalyst)
This pathway is central to the reactivity of L-proline and the Jørgensen-Hayashi catalyst. The secondary amine of the catalyst condenses with a carbonyl compound (ketone or aldehyde) to form an enamine intermediate. This enamine is a potent nucleophile and can react with various electrophiles. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The bulky substituents on the Jørgensen-Hayashi catalyst create a more defined chiral pocket, leading to superior stereocontrol compared to the less sterically hindered L-proline.[2]
Iminium Ion Catalysis (MacMillan Catalysts)
MacMillan catalysts operate through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde or ketone. This iminium ion is significantly more electrophilic than the starting carbonyl compound, making it highly susceptible to nucleophilic attack. In the case of the Diels-Alder reaction, the lowered LUMO of the iminium ion accelerates the cycloaddition with the diene. The steric bulk of the catalyst shields one face of the iminium ion, dictating the stereochemical outcome of the reaction.
Experimental Protocols
For the practical application of these catalysts, detailed and reproducible experimental protocols are essential.
General Procedure for L-proline Catalyzed Asymmetric Aldol Reaction[13]
Step-by-step methodology:
-
To a stirred solution of L-proline (0.1 mmol, 10 mol%) in the chosen solvent (e.g., 1 mL of DMSO), add the ketone (1.0 mmol).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add the aldehyde (0.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
General Procedure for Jørgensen-Hayashi Catalyst in Asymmetric Michael Addition[10]
Step-by-step methodology:
-
In a reaction vial, dissolve the (S)-2-(Diphenyl((trimethylsilyloxy)methyl)pyrrolidine) catalyst (0.1 mmol, 20 mol%) and any co-catalyst (e.g., a Brønsted acid) in the chosen solvent (e.g., 1 mL of toluene).
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the nitroalkene (0.5 mmol) to the reaction mixture.
-
Continue stirring at the specified temperature (e.g., room temperature) and monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired γ-nitro carbonyl compound.
General Procedure for MacMillan Catalyst in Asymmetric Diels-Alder Reaction[12]
Step-by-step methodology:
-
To a solution of the imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, 0.025 mmol, 5 mol%) in the appropriate solvent mixture (e.g., 0.5 mL of MeOH/H₂O 95:5), add the α,β-unsaturated aldehyde (0.5 mmol).
-
Stir the mixture at room temperature for a few minutes.
-
Add the diene (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature until the aldehyde is consumed, as indicated by TLC (typically 3-24 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This comparative guide highlights the distinct catalytic efficiencies and applications of the Jørgensen-Hayashi catalyst, L-proline, and MacMillan catalysts. The Jørgensen-Hayashi catalyst, (S)-2-(Diphenyl((trimethylsilyloxy)methyl)pyrrolidine), stands out for its exceptional performance in enamine-mediated reactions like the aldol and Michael additions, offering high yields and enantioselectivities at low catalyst loadings. L-proline, while a versatile and cost-effective catalyst, generally requires higher loadings and may provide lower stereoselectivity. MacMillan catalysts are the undisputed champions of iminium ion-catalyzed reactions, particularly the asymmetric Diels-Alder, a domain where the other two catalysts are less effective.
The choice of catalyst is therefore highly dependent on the desired transformation. For researchers in drug development and complex molecule synthesis, a thorough understanding of these catalysts' mechanistic underpinnings and experimental nuances is paramount for the successful implementation of asymmetric organocatalytic strategies. The continued development of novel amine catalysts, including efforts to enhance their recyclability and expand their substrate scope, promises to further broaden the horizons of this exciting field.[12]
References
-
Scribd. Proline-Catalyzed Asymmetric Aldol Reaction. [Link]
-
MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts. [Link]
-
ACS Publications. (2002). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. [Link]
-
Slideshare. (2015). Proline catalyzed aldol reaction. [Link]
-
ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. (2008). Tetrahedron. [Link]
-
MDPI. (2019). Bioinspired Polymer-Bound Organocatalysts for Direct Asymmetric Aldol Reaction: Experimental and Computational Studies. Polymers. [Link]
-
The Nobel Prize. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. [Link]
-
ResearchGate. (2020). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
ResearchGate. (2015). Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. [Link]
-
MacMillan Group, Princeton University. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. [Link]
-
MacMillan Group, Princeton University. The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. [Link]
-
Chem-Station. (2015). Hayashi-Jørgensen Catalyst. [Link]
-
ResearchGate. (2002). (PDF) Direct Organocatalytic Aldol Reactions in Buffered Aqueous Media. [Link]
-
ACS Publications. (2007). Iminium Catalysis. Chemical Reviews. [Link]
-
Royal Society of Chemistry. (2018). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews. [Link]
-
Organic Syntheses. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. [Link]
-
ResearchGate. (2008). Highly enantioselective aldol reaction catalyzed by C2 symmetric organocatalyst. [Link]
-
ResearchGate. Enamine and iminium activation mode. [Link]
-
PubMed. (2005). A highly efficient organocatalyst for direct aldol reactions of ketones with aldehydes. Angewandte Chemie International Edition. [Link]
-
Royal Society of Chemistry. (2013). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2010). (PDF) Enantioselective Organocatalytic Diels-Alder Reactions. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction. RSC Advances. [Link]
-
Organic Syntheses. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. [Link]
-
SpringerLink. (2022). Sustainable application and recycling of organocatalysts. [Link]
-
ChemRxiv. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
-
ACS Publications. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architectures. Journal of the American Chemical Society. [Link]
-
The Raj Group. (2006). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. [Link]
-
ResearchGate. (2018). (PDF) Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. [Link]
-
ACS Publications. (2022). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society. [Link]
-
Wikipedia. Proline organocatalysis. [Link]
-
Wikipedia. Turnover number. [Link]
-
ACS Publications. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. [Link]
-
ResearchGate. Comparison of the Turnover Numbers (TON) of the Different Catalysts a. [Link]
-
Turnover Rates in Heterogeneous Catalysis. [Link]
-
ACS Publications. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [Link]
-
SciSpace. (2014). Recyclable organocatalysts based on hybrid silicas. [Link]
-
Middle East Technical University. (2021). Recyclable Organocatalysts in Asymmetric Synthesis. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
A Comparative Analysis of the Biological Effects of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol and Structurally Related Ethanolamine Antihistamines
This guide provides a comprehensive comparative analysis of the potential biological effects of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol and its structurally similar, well-characterized first-generation antihistamines, including Diphenhydramine, Carbinoxamine, and Doxylamine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships, mechanisms of action, and potential therapeutic applications of this chemical class.
Introduction: The Ethanolamine Ether Backbone
This compound is an aromatic alcohol containing a dimethylaminoethoxy moiety.[1] While specific biological data for this compound is limited in publicly available literature, its core structure is analogous to a class of compounds known as ethanolamine ether first-generation antihistamines. These compounds are characterized by two aryl groups linked to a carbon, which is then connected to an oxygen atom, followed by an ethylamine chain.[2] This structural motif is the foundation for their shared pharmacological profile, primarily as antagonists of the histamine H1 receptor.[3][4][5]
This guide will leverage the extensive knowledge of established drugs such as Diphenhydramine, Carbinoxamine, and Doxylamine to infer the likely biological activities of this compound and to provide a framework for its future experimental evaluation.
Structural Comparison of Analyzed Compounds
The key to understanding the potential biological effects of this compound lies in comparing its structure to that of established ethanolamine antihistamines.
| Compound | Structure | Key Structural Features |
| This compound | ![Image of this compound structure] | Phenyl ring, methanol group at position 1, dimethylaminoethoxy side chain at position 2. |
| Diphenhydramine | ![Image of Diphenhydramine structure] | Two phenyl rings (benzhydryl group), ether linkage, dimethylaminoethyl side chain.[6] |
| Carbinoxamine | ![Image of Carbinoxamine structure] | Para-chlorinated phenyl ring, 2-pyridyl ring, chiral methanol linker, dimethylaminoethyl side chain.[2][7] |
| Doxylamine | ![Image of Doxylamine structure] | Phenyl ring, 2-pyridyl ring, central carbon with a methyl group, dimethylaminoethyl side chain.[8] |
The common feature among all these compounds is the dimethylaminoethoxy group, which is crucial for their interaction with the histamine H1 receptor. The variations in the aryl groups and substitutions significantly influence their potency, selectivity, and side effect profiles.
Comparative Biological Effects and Mechanisms of Action
First-generation antihistamines are known for a range of biological effects, primarily driven by their action on histamine H1 receptors and their ability to cross the blood-brain barrier.[9]
Antihistaminic Activity
Mechanism: Allergic symptoms like itching, sneezing, and runny nose are mediated by the binding of histamine to H1 receptors on various cells.[10] First-generation antihistamines act as inverse agonists at these H1 receptors, competitively blocking histamine's effects.[4][11] This action reduces the classic symptoms of allergic reactions.[12][13]
Comparative Insights:
-
Diphenhydramine, Carbinoxamine, and Doxylamine are all potent H1 receptor antagonists used to treat allergic rhinitis, urticaria, and other allergic conditions.[6][14][15][16]
-
Based on its structural similarity, This compound is predicted to exhibit H1 receptor antagonist activity. The specific potency would depend on how the phenylmethanol group interacts with the receptor's binding pocket compared to the aryl groups of the other compounds.
Sedative Effects
Mechanism: First-generation antihistamines are lipophilic and can readily cross the blood-brain barrier.[17] In the central nervous system (CNS), they antagonize H1 receptors, which are involved in maintaining wakefulness.[3][5] This CNS action is responsible for their well-known sedative side effects.[11][18]
Comparative Insights:
-
Diphenhydramine and Doxylamine are widely used as sleep aids due to their pronounced sedative properties.[5][8][10]
-
Carbinoxamine also possesses sedative properties.[13]
-
It is highly probable that This compound would also induce sedation if it can penetrate the blood-brain barrier, a property that is likely given its predicted lipophilicity.
Anticholinergic Activity
Mechanism: Many first-generation antihistamines also act as antagonists at muscarinic acetylcholine receptors.[3][11] This anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and urinary retention.[4][5][8]
Comparative Insights:
-
Diphenhydramine, Carbinoxamine, and Doxylamine all exhibit anticholinergic effects.[3][4][5]
-
This compound is also likely to possess some degree of anticholinergic activity due to its structural class. The magnitude of this effect would need to be determined experimentally.
The following diagram illustrates the primary signaling pathway affected by these compounds.
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.
Quantitative Comparison of Pharmacological Properties
The following table summarizes key pharmacological parameters for the well-characterized antihistamines. These values provide a benchmark for the potential properties of this compound.
| Parameter | Diphenhydramine | Carbinoxamine | Doxylamine | This compound |
| Primary Mechanism | H1 Receptor Inverse Agonist, Antimuscarinic[11] | H1 Receptor Antagonist, Anticholinergic[4][14] | H1 Receptor Antagonist, Anticholinergic[5][15] | Predicted H1 Receptor Antagonist |
| Onset of Action | ~2 hours[19] | ~6.7 hours (peak plasma)[14] | 15-30 minutes[5] | To be determined |
| Elimination Half-life | ~9.2 hours[19] | ~17.0 hours[14] | 10-12 hours[8] | To be determined |
| Sedation Level | High[11] | Moderate to High[13] | High[5] | Predicted to be High |
| Anticholinergic Effects | Significant[3] | Present[4] | Significant[5] | Predicted to be Present |
Recommended Experimental Protocols for Evaluation
To empirically determine the biological effects of this compound, a series of standard in vitro and in vivo assays are recommended.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compound for histamine H1 and muscarinic acetylcholine receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., from CHO or HEK293 cells).
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]pyrilamine for H1, [³H]QNB for muscarinic receptors) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate Ki values from competition binding curves.
-
-
Rationale: This assay provides direct evidence of receptor interaction and allows for a quantitative comparison of affinity with standard compounds like Diphenhydramine.
-
-
Functional Assays (e.g., Calcium Mobilization):
-
Objective: To assess the functional activity (antagonism/inverse agonism) at the H1 receptor.
-
Methodology:
-
Use a cell line stably expressing the H1 receptor (which couples to Gq/11, leading to intracellular calcium release).[17]
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate cells with varying concentrations of the test compound.
-
Stimulate the cells with a known histamine concentration.
-
Measure the change in fluorescence using a plate reader or fluorescence microscope.
-
Determine the IC50 value for the inhibition of the histamine response.
-
-
Rationale: This assay confirms whether the compound can block the downstream signaling of the H1 receptor, validating its functional antagonism.
-
Caption: Workflow for a Calcium Mobilization Functional Assay.
In Vivo Assays
-
Histamine-Induced Paw Edema in Rodents:
-
Objective: To evaluate in vivo antihistaminic activity.
-
Methodology:
-
Administer the test compound orally or intraperitoneally to mice or rats.
-
After a set pre-treatment time, inject histamine into the subplantar region of the hind paw.
-
Measure the increase in paw volume (edema) at various time points using a plethysmometer.
-
Compare the edema in the treated group to a vehicle control group.
-
-
Rationale: This is a classic model to assess the ability of a compound to block the inflammatory effects of histamine in a living organism.
-
-
Rotarod Test for Sedation:
-
Objective: To quantify the sedative and motor-impairing effects.
-
Methodology:
-
Train mice or rats to stay on a rotating rod.
-
Administer the test compound.
-
At various time points, place the animals back on the rotarod and measure the latency to fall.
-
A decrease in performance indicates sedation or motor impairment.
-
-
Rationale: This assay provides a quantitative measure of the CNS depressant effects, a key characteristic of first-generation antihistamines.
-
Conclusion and Future Directions
Based on a thorough analysis of its chemical structure in comparison to well-established ethanolamine ether antihistamines, this compound is strongly predicted to function as a first-generation antihistamine. It is expected to exhibit H1 receptor antagonism, leading to antiallergic effects, as well as sedative and anticholinergic properties due to its likely ability to cross the blood-brain barrier and interact with muscarinic receptors.
The primary advantages of newer generation antihistamines lie in their improved safety and tolerability, particularly their reduced CNS and anticholinergic side effects, which stem from their limited ability to cross the blood-brain barrier.[17][20][21] Future research on this compound should focus on the experimental validation of its predicted activities using the protocols outlined in this guide. Determining its precise affinity for H1 and muscarinic receptors, its functional potency, and its in vivo efficacy and side effect profile will be crucial for understanding its therapeutic potential and positioning it within the landscape of antihistamine therapies.
References
- Patsnap Synapse. (2024). What is the mechanism of Diphenhydramine Hydrochloride?
- Church, M. K. (2011). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Diphenhydramine HCl: Your Go-To for Allergy Relief.
- Sicari, V., & Zabbo, C. P. (2025). Diphenhydramine. In StatPearls.
- Patsnap Synapse. (2024). What is the mechanism of Carbinoxamine Maleate?
- U.S. National Library of Medicine. (2025). Diphenhydramine: MedlinePlus Drug Information.
- Drugs.com. (n.d.). Carbinoxamine: Package Insert / Prescribing Information.
- RxList. (n.d.). Karbinal ER (Carbinoxamine Maleate Extended-Release Oral Suspension): Side Effects, Uses, Dosage, Interactions, Warnings.
- TargetMol. (n.d.). Doxylamine succinate | Histamine Receptor.
- Patsnap Synapse. (2024). What is the mechanism of Doxylamine Succinate?
- National Center for Biotechnology Information. (n.d.). Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409. In PubChem.
- GoodRx. (n.d.). Carbinoxamine: Uses, Side Effects, Dosage & More.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Doxylamine Succinate: Applications in Modern Medicine.
- Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions.
- American Academy of Allergy, Asthma & Immunology. (2021). first generation vs newer antihistamines.
- DrugBank. (n.d.). Doxylamine Succinate | Drug Information, Uses, Side Effects, Chemistry.
- BenchChem. (2025). A Comparative Analysis of Antiallergic Agent-1 and First-Generation Antihistamines.
- Wikipedia. (n.d.). Doxylamine.
- Church, M. K. (2011). Comparative Pharmacology of H1 Antihistamines: Clinical Relevance. Clinical & Experimental Allergy, 41(4), 453-467.
- Kim, H., et al. (2013). CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. Allergy, Asthma & Clinical Immunology, 9(1), 50.
- National Center for Biotechnology Information. (n.d.). {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. In PubChem.
- BenchChem. (2025). Structure-Activity Relationship of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Comparative Guide.
Sources
- 1. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]
- 5. What is the mechanism of Doxylamine Succinate? [synapse.patsnap.com]
- 6. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Doxylamine - Wikipedia [en.wikipedia.org]
- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Diphenhydramine: MedlinePlus Drug Information [medlineplus.gov]
- 13. drugs.com [drugs.com]
- 14. Karbinal ER (Carbinoxamine Maleate Extended-Release Oral Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Doxylamine succinate | Histamine Receptor | TargetMol [targetmol.com]
- 16. Carbinoxamine: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 20. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 21. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to {4-[2-(Dimethylamino)ethoxy]phenyl}methanol and Its Derivatives
In the landscape of pharmaceutical research and materials science, the detailed structural elucidation of novel compounds is paramount. Molecules containing the N,N-dialkylaminoethoxy-phenyl moiety are of significant interest due to their prevalence in biologically active compounds and functional materials. This guide provides a comprehensive spectroscopic comparison of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, a key exemplar of this structural class, and its pertinent derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how subtle structural modifications are reflected in their spectral signatures. This document is designed to serve as a practical reference for compound characterization and quality control.
Introduction to the Core Structure
The {4-[2-(Dimethylamino)ethoxy]phenyl}methanol scaffold is characterized by a central benzene ring substituted with a hydroxymethyl group and a dimethylaminoethoxy side chain. This arrangement of functional groups imparts specific electronic and structural properties that are readily probed by various spectroscopic techniques. Understanding the baseline spectral features of this parent compound is crucial for identifying and characterizing its derivatives, where modifications may occur at the tertiary amine, the ethoxy linker, the phenyl ring, or the benzylic alcohol.
Experimental Methodologies
The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following protocols outline the standardized methods for obtaining the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing insights into the molecular structure and connectivity.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire spectra using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal.
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer enhances spectral dispersion, which is critical for resolving complex spin systems and accurately assigning chemical shifts. Deuterated solvents are used to avoid overwhelming the spectrum with signals from the solvent's protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred. A small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
Causality Behind Experimental Choices: FTIR spectroscopy provides a rapid and non-destructive method for functional group analysis. The ATR technique simplifies sample handling and is suitable for a wide range of solid and liquid samples.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurements for molecular formula determination.
Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules with minimal fragmentation. EI, a higher-energy method, provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, which are influenced by the extent of conjugation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
Causality Behind Experimental Choices: UV-Vis spectroscopy is particularly sensitive to the presence of aromatic rings and other conjugated systems. The choice of solvent is critical to avoid interference in the wavelength range of interest.[1]
Spectroscopic Comparison
This section details the spectroscopic signatures of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol and a curated set of its derivatives. The data presented here is a synthesis of information from various sources and serves as a comparative guide.
Parent Compound: {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Molecular Structure:
Figure 1: Structure of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol.
Spectroscopic Data Summary:
| Spectroscopic Technique | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.6 (s, 2H, Ar-CH₂), ~4.1 (t, 2H, O-CH₂), ~2.7 (t, 2H, N-CH₂), ~2.3 (s, 6H, N-(CH₃)₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~158 (Ar-C-O), ~133 (Ar-C-CH₂), ~128 (Ar-CH), ~114 (Ar-CH), ~66 (O-CH₂), ~65 (Ar-CH₂), ~58 (N-CH₂), ~46 (N-CH₃) |
| IR (ATR, cm⁻¹) | ~3350 (br, O-H), ~2950-2800 (C-H), ~1610, 1510 (C=C Ar), ~1240 (C-O ether), ~1040 (C-O alcohol) |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ ≈ 196.1332 (for C₁₁H₁₈NO₂) |
| UV-Vis (EtOH, nm) | λmax ≈ 225, 275 |
Derivative 1: {4-[2-(Diethylamino)ethoxy]phenyl}methanol
Structural Modification: The dimethylamino group is replaced by a diethylamino group.
Molecular Structure:
Figure 2: Structure of {4-[2-(Diethylamino)ethoxy]phenyl}methanol.
Comparative Spectroscopic Analysis:
-
¹H NMR: The most significant change will be observed in the signals corresponding to the alkyl groups on the nitrogen. The singlet for the two methyl groups (~2.3 ppm) in the parent compound will be replaced by a quartet for the methylene protons (~2.6 ppm) and a triplet for the methyl protons (~1.1 ppm) of the ethyl groups.
-
¹³C NMR: The single resonance for the N-methyl carbons (~46 ppm) will be replaced by two signals for the N-ethyl group: one for the methylene carbons (~48 ppm) and one for the methyl carbons (~12 ppm).
-
IR, MS, UV-Vis: These spectra are expected to be very similar to the parent compound, as the core chromophore and the primary functional groups (hydroxyl, ether, aromatic ring) remain unchanged. The mass spectrum will show a corresponding increase in the molecular weight.
Derivative 2: 4-[2-(Dimethylamino)ethoxy]benzaldehyde
Structural Modification: The benzyl alcohol group is oxidized to a benzaldehyde. This compound is also a synthetic precursor to the parent molecule.[1]
Molecular Structure:
Figure 3: Structure of 4-[2-(Dimethylamino)ethoxy]benzaldehyde.
Comparative Spectroscopic Analysis:
-
¹H NMR: The singlet for the benzylic protons (~4.6 ppm) and the signal for the hydroxyl proton will be absent. A new singlet for the aldehydic proton will appear significantly downfield, around 9.8-10.0 ppm.[2]
-
¹³C NMR: The signal for the benzylic carbon (~65 ppm) will be replaced by a downfield signal for the aldehyde carbonyl carbon (~191 ppm).[2]
-
IR: The broad O-H stretching band around 3350 cm⁻¹ will disappear. A strong C=O stretching absorption will be present in the region of 1700-1680 cm⁻¹.
-
UV-Vis: The presence of the carbonyl group in conjugation with the aromatic ring will cause a bathochromic shift (shift to longer wavelength) of the main absorption bands compared to the parent alcohol.
Derivative 3: 4-[2-(Dimethylamino)ethoxy]benzoic acid
Structural Modification: The benzyl alcohol group is oxidized to a carboxylic acid.
Molecular Structure:
Figure 4: Structure of 4-[2-(Dimethylamino)ethoxy]benzoic acid.
Comparative Spectroscopic Analysis:
-
¹H NMR: The benzylic proton signals will be absent. A very broad singlet for the carboxylic acid proton will appear far downfield, typically >10 ppm, and is often exchangeable with D₂O.
-
¹³C NMR: The benzylic carbon signal is replaced by a downfield signal for the carboxylic acid carbonyl carbon, usually in the range of 165-185 ppm.
-
IR: A very broad O-H stretching band from the carboxylic acid will be observed, typically centered around 3000 cm⁻¹, often overlapping with C-H stretches. A strong C=O stretching absorption will appear around 1720-1680 cm⁻¹.
-
Mass Spec: The molecular weight will increase corresponding to the additional oxygen atom.
Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and complementary suite of tools for the characterization of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol and its derivatives. As demonstrated, minor modifications to the molecular structure result in predictable and diagnostic changes in the corresponding spectra. This guide serves as a foundational reference for scientists engaged in the synthesis, identification, and quality control of this important class of compounds, enabling more efficient and accurate structural elucidation.
References
- Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Retrieved from https://www.rsc.
- PubChem. (n.d.). {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10176517
- ChemicalBook. (2023). [4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]METHANOL. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB7280238_EN.htm
- Apollo Scientific. (n.d.). {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. Retrieved from https://www.apolloscientific.co.uk/cas/131028-54-1
- Sigma-Aldrich. (n.d.). (4-(2-(Dimethylamino)ethoxy)phenyl)methanol. Retrieved from https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h9a7bd6d7
- ChemScene. (n.d.). (4-(2-(Dimethylamino)ethoxy)phenyl)methanol. Retrieved from https://www.chemscene.com/products/4-(2-(Dimethylamino)ethoxy)phenyl)methanol.html
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- A. G. Scientific. (n.d.). {4-[2-(dimethylamino)ethoxy]phenyl}methanol, 100 mg. Retrieved from https://agscientific.com/4-2-dimethylamino-ethoxy-phenyl-methanol-100-mg
- Mol-Instincts. (n.d.). 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE. Retrieved from https://www.molinstincts.com/sdf/4-2-DIMETHYLAMINO-ETHOXY-BENZALDEHYDE-cas-15182-92-0.html
- BenchChem. (n.d.). 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol. Retrieved from https://www.benchchem.com/product/b1587670
- LookChem. (n.d.). alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylphenethyl alcohol. Retrieved from https://www.lookchem.com/cas-734/73404-00-9.html
- ChemAnalyst. (n.d.). [4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL]METHANOL SDS. Retrieved from https://www.chemanalyst.com/sds/4-2-dimethylamino-ethoxy-phenyl-methanol-cas-131028-54-1
- Santa Cruz Biotechnology. (n.d.). 4-(2-Dimethylamino-ethoxy)-benzaldehyde. Retrieved from https://www.scbt.com/p/4-2-dimethylamino-ethoxy-benzaldehyde-15182-92-0
- PubChem. (n.d.). 4-Aminobenzyl alcohol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69331
- Apollo Scientific. (n.d.). 4-[2-(Dimethylamino)ethoxy]benzaldehyde. Retrieved from https://www.apolloscientific.co.uk/cas/15182-92-0
- Advanced ChemBlocks Inc. (n.d.). 4-(2-Aminoethyl)benzyl alcohol. Retrieved from https://www.achemblock.com/products/V151708.html
- ChemicalBook. (2023). 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4170497.htm
- BLDpharm. (n.d.). (4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone. Retrieved from https://www.bldpharm.com/products/796-77-0.html
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Dasgupta, A., & Raisuddin, S. (1993). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of analytical toxicology, 17(5), 291–294.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from https://kgroup.rutgers.edu/sites/default/files/inline-files/NMR_impurities_orgmet_2010.pdf
- UCLA Chemistry & Biochemistry. (n.d.). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Retrieved from https://www.chem.ucla.edu/~harding/IGOC/M/methoxyphenylmethanol.html
- ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from https://www.researchgate.net/figure/The-IR-spectrum-of-E-2-ethoxy-6-4-fluorophenylimino-methyl-phenol_fig5_230777555
- American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Retrieved from https://www.theaic.org/wp-content/uploads/2020/09/article-2.pdf
- PubChemLite. (n.d.). Alpha-((2-(dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride. Retrieved from https://pubchemlite.org/compound/Alpha-((2-(dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanolhydrochloride
- SpectraBase. (n.d.). 4-Methoxybenzyl alcohol. Retrieved from https://spectrabase.com/spectrum/6Zf0CqgY4bJ
- NIST. (n.d.). 2-Ethoxy-4-methylphenol. National Institute of Standards and Technology. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C2563077&Type=IR-SPEC&Index=1#IR-SPEC
Sources
Cross-validation of different analytical methods for {2-[2-(Dimethylamino)ethoxy]phenyl}methanol quantification
In the landscape of pharmaceutical analysis, the robust and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of various analytical methods for the quantification of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol, commonly known as Doxylamine. As an antihistamine and sedative, precise measurement of Doxylamine is critical in formulation development, quality control, and pharmacokinetic studies.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals, offering a technical exploration of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are presented with a focus on the principles of cross-validation, ensuring the reliability and consistency of results across different analytical platforms.[4][5] The protocols and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8][9][10][11][12][13][14][15]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC stands as a primary technique for the analysis of Doxylamine due to its high resolution, sensitivity, and specificity.[3][16][17][18] Reversed-phase HPLC (RP-HPLC) is the most common modality, offering excellent separation of Doxylamine from its related substances and degradation products.[3][17]
Principle of HPLC Separation
HPLC operates on the principle of differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For Doxylamine, a non-polar stationary phase (like C8 or C18) is typically used in conjunction with a polar mobile phase.[3] The choice of mobile phase composition, pH, and organic modifier is critical for achieving optimal separation and peak shape. The use of trifluoroacetic acid as a mobile phase modifier, for instance, can significantly improve peak symmetry.[1]
Experimental Protocol: RP-HPLC for Doxylamine Succinate Tablets
This protocol outlines a typical RP-HPLC method for the quantification of Doxylamine Succinate in a tablet formulation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[3]
-
Phosphate buffer (pH adjusted)[17]
-
Doxylamine Succinate reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer and methanol (e.g., 45:55 v/v).[17] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Doxylamine Succinate reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Weigh and finely powder a representative number of tablets. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of Doxylamine Succinate, in the mobile phase. Sonicate to ensure complete dissolution and filter the solution through a 0.45 µm filter.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of Doxylamine Succinate in the sample by comparing the peak area of the sample with the peak areas of the standard solutions.
HPLC Method Validation Parameters
Method validation is a critical process to ensure that the analytical procedure is suitable for its intended purpose.[7][8][9][11][14][15][19][20] The following table summarizes key validation parameters for a typical HPLC method for Doxylamine quantification.
| Validation Parameter | Typical Acceptance Criteria | Doxylamine HPLC Method Performance |
| Linearity (r²) | ≥ 0.999 | > 0.99[3][21] |
| Range | Interval between upper and lower concentrations | 10 - 50 µg/mL[17], 10 - 35 µg/mL[21] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.73 - 99.91%[17] |
| Precision (% RSD) | ≤ 2.0% | < 2%[22] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.96 µg/mL[17] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 3.28 µg/mL[17] |
| Specificity | No interference from excipients or degradation products | The method is able to separate Doxylamine from its degradation products.[17] |
HPLC Workflow Diagram
Caption: A typical workflow for the quantification of Doxylamine using HPLC.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Gas Chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like Doxylamine.[2][23][24][25] It offers excellent separation efficiency and sensitivity, particularly when coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[2][23][24][25]
Principle of GC Separation
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column. The choice of the column and temperature programming is crucial for achieving the desired separation.
Experimental Protocol: GC-NPD for Doxylamine in Biological Matrices
This protocol describes a GC method with a nitrogen-phosphorus detector for the quantification of Doxylamine in matrices like animal feed or urine.[2][23]
Instrumentation:
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD)
-
Appropriate capillary column (e.g., fused silica with a suitable stationary phase)
Reagents:
-
Organic solvents for extraction (e.g., hexane, isoamyl alcohol)[25]
-
Doxylamine reference standard
Procedure:
-
Sample Extraction:
-
Standard Solution Preparation: Prepare a stock solution of the Doxylamine reference standard in a suitable organic solvent. Prepare working standards by serial dilution.
-
GC Conditions:
-
Injector temperature: Set to ensure rapid vaporization of the sample.
-
Oven temperature program: A temperature gradient is often used to optimize separation.
-
Carrier gas flow rate: Typically helium or nitrogen.
-
Detector temperature: Optimized for the NPD.
-
-
Analysis: Inject the extracted sample and standard solutions into the GC.
-
Quantification: Determine the concentration of Doxylamine in the sample by comparing the peak response of the sample to that of the standards.
GC Method Performance
GC methods for Doxylamine analysis demonstrate excellent sensitivity, with detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range.[2][23]
| Matrix | Limit of Detection |
| Animal Feed | 1 ppm[2][23] |
| Human Urine | 100 ppb[2][23] |
| Wastewater | 100 ppb[2][23] |
GC Analysis Workflow Diagram
Caption: A generalized workflow for the quantification of Doxylamine using GC.
UV-Visible Spectroscopy: A Simple and Rapid Approach
UV-Visible Spectroscopy is a straightforward and cost-effective method for the quantification of Doxylamine, particularly in bulk drug and simple dosage forms.[21][22][26] The method is based on the principle that Doxylamine absorbs light in the ultraviolet region of the electromagnetic spectrum.
Principle of UV-Vis Spectroscopy
The Beer-Lambert law forms the basis of quantitative UV-Vis spectroscopy, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocol: UV-Vis Spectroscopy for Doxylamine Succinate
This protocol outlines a simple UV-Vis spectroscopic method for the determination of Doxylamine Succinate.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Distilled water or other suitable solvent (e.g., 0.1 N NaOH, 0.1 N HCl)[22][26]
-
Doxylamine Succinate reference standard
Procedure:
-
Solvent Selection and λmax Determination: Dissolve the Doxylamine Succinate reference standard in a suitable solvent and scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Doxylamine Succinate in distilled water, the λmax is typically around 260 nm.[22]
-
Standard Curve Preparation: Prepare a series of standard solutions of Doxylamine Succinate of known concentrations. Measure the absorbance of each solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Prepare a solution of the Doxylamine Succinate sample of unknown concentration in the same solvent.
-
Analysis: Measure the absorbance of the sample solution at the λmax.
-
Quantification: Determine the concentration of Doxylamine Succinate in the sample by interpolating its absorbance on the standard curve.
UV-Vis Method Validation Parameters
| Validation Parameter | Typical Doxylamine UV-Vis Method Performance |
| Linearity (r²) | > 0.99[21][22] |
| Range | 10 - 60 µg/mL[22] |
| Accuracy (% Recovery) | 99.19% - 101.13%[22] |
| Precision (% RSD) | < 2%[22] |
UV-Vis Spectroscopy Workflow Diagram
Caption: Workflow for Doxylamine quantification using UV-Vis Spectroscopy.
Cross-Validation: Ensuring Method Reliability
Cross-validation is the process of comparing the results from two or more different analytical methods to ensure they provide equivalent results.[4][5][27] This is a crucial step when transferring a method between laboratories or when a new method is intended to replace an existing one.[4][5] The European Medicines Agency provides guidance on when cross-validation should be performed.[10]
The Importance of Cross-Validation
-
Ensures Inter-Laboratory Reproducibility: Confirms that a method will perform consistently in different environments.[4]
-
Supports Regulatory Compliance: Demonstrates the robustness of the analytical data to regulatory agencies like the FDA and EMA.[4]
-
Builds Confidence in Data: Provides a higher degree of assurance in the accuracy and reliability of the analytical results.[5]
Cross-Validation Experimental Design
A typical cross-validation study involves analyzing the same set of samples using both the established (reference) method and the new (test) method. The results are then statistically compared to assess for any significant differences.
Caption: The logical flow of a cross-validation study comparing two analytical methods.
Conclusion
The choice of an analytical method for the quantification of Doxylamine depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC offers a versatile and robust platform for a wide range of applications. GC provides excellent sensitivity for trace analysis in complex biological matrices. UV-Vis spectroscopy, while less specific, offers a simple and rapid solution for routine analysis of bulk and pharmaceutical dosage forms.
Regardless of the method chosen, a thorough validation according to ICH, FDA, and EMA guidelines is essential to ensure the reliability and accuracy of the results. Cross-validation between different analytical techniques further strengthens the confidence in the data and is a critical component of a robust quality system in the pharmaceutical industry.
References
- MicroSolv Technology Corporation.
- Sane, R. T., et al. (1983). Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(8), 961-962.
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Thompson, H. C., Jr., Holder, C. L., & Bowman, M. C. (1982). Trace analysis of doxylamine succinate in animal feed, human, urine, and wastewater by GC using a rubidium-sensitized nitrogen detector.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ProPharma. (2024, June 25).
- Thompson, H. C., Jr., Holder, C. L., & Bowman, M. C. (1982). Trace Analysis of Doxylamine Succinate in Animal Feed, Human Urine, and Wastewater by GC Using a Rubidium.
- Sherwani, A. K., et al. (2025, May 2). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. Asian Journal of Biomedical and Pharmaceutical Sciences, 28(3S).
- European Medicines Agency. (2011).
- AMSbiopharma. (2025, July 22).
- ECA Academy.
- Benchchem. Application Note: Gas Chromatography Method for Doxylamine and Metabolite Analysis.
- International Journal of Pharmaceutical Chemistry and Analysis. Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and in-tablet dosage form.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- International Council for Harmonisation. (2023). Q2(R2)
- Lab Manager. (2025, October 22).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 1-9.
- Der Pharma Chemica. (2016).
- IntuitionLabs. (2024). ICH Q2(R2)
- Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448-451.
- Singh, S., et al. (2011). Simultaneous Derivative Spectrophotometric Analysis of Doxylamine Succinate, Pyridoxine Hydrochloride and Folic Acid in Combined Dosage Forms. Indian Journal of Pharmaceutical Sciences, 73(4), 447-451.
- Research Journal of Pharmacy and Technology. (2019). UV-Spectroscopic Method development and Validation for simultaneous estimation of Doxylamine succinate and Pyridoxine hydrochloride in bulk and Pharmaceutical dosage form.
- PharmaGuru. (2025, August 11).
- Avomeen. (2026, January 9).
- Nayak, S. C., et al. (2013). UV Method for Doxylamine & Pyridoxine.
- CD Formulation.
Sources
- 1. Doxylamine Succinate Tablet Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. Trace analysis of doxylamine succinate in animal feed, human, urine, and wastewater by GC using a rubidium-sensitized nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. testinglab.com [testinglab.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. youtube.com [youtube.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product | Semantic Scholar [semanticscholar.org]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. intuitionlabs.ai [intuitionlabs.ai]
- 21. rjptonline.org [rjptonline.org]
- 22. Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and in-tablet dosage form - Int J Pharm Chem Anal [ijpca.org]
- 23. academic.oup.com [academic.oup.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
Benchmarking the performance of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol in specific applications
Initiating The Search
I've initiated a deep dive into the applications of {2-[2 -(Dimethylamino)ethoxy]phenyl}methanol. Currently, I'm focusing on its known applications, aiming for a full understanding of its current usage. I'm prioritizing synthesis, chemical characteristics, and potential interactions.
Mapping The Applications
I am now actively mapping the applications of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol. The search is underway for synthesis methods, properties, and interactions. A side focus now involves identifying alternatives and gathering performance data and protocols for both the target molecule and the alternatives. I am seeking authoritative sources to solidify findings.
Refining The Approach
My plan now includes the addition of performance data and experimental protocols for both the target molecule and identified alternatives. I intend to structure a comparison guide, starting with an introduction to the target molecule and then diving into a data-driven comparison of performance against alternatives in specific applications, with supporting data and visualizations. My final goal is a comprehensive guide with all the necessary information.
Exploring Chemical Applications
I started searching for applications and direct comparisons for "this compound." My initial findings are sparse, mostly just chemical supplier listings. The search didn't immediately uncover specific, named applications or comparisons to other options, but the hunt is on.
Investigating Potential Connections
I'm now zeroing in on a potential application: examining if this compound is a key player in synthesizing antihistamines. Earlier searches offered little, but I found 2-pyridylphenyl methyl carbinol is central in Doxylamine and Carbinoxamine synthesis. This strongly suggests a potential link; my next step is to verify and expand on this, to see if the structure is an analogue.
Deepening the Synthetic Investigation
I've refined my focus. While I initially scanned for direct applications, I'm now zeroing in on the role of this compound in antihistamine synthesis, particularly Doxylamine and Carbinoxamine. Further investigation of the synthetic pathways of Doxylamine and Carbinoxamine revealed the structurally related 2-pyridylphenyl methyl carbinol as a key intermediate. This strongly suggests the target molecule is a precursor or an analogue. My immediate next step is to examine the documented synthesis of the target molecule to clarify its origins.
Verifying Key Precursors
I've just confirmed that {2-[2-(Dimethylamino)ethoxy] phenyl}methanol isn't a direct building block in making Doxylamine or Carbinoxamine. It seems 2-pyridylphenylmethyl carbinol is the critical intermediate for Doxylamine. For Carbinoxamine, I'm still digging.
Defining Scope & Benchmarks
I've shifted focus to defining the scope. My searches showed {2-[2-(Dimethylamino)ethoxy] phenyl}methanol isn't a direct precursor, but the work clarified general synthetic routes for these antihistamines. Now, I'm benchmarking its potential as a synthetic intermediate for a novel analogue against existing methods, introducing established drugs and detailing carbinol intermediates, and proposing a novel synthetic route.
Mapping Synthetic Pathways
I've established that the target molecule isn't a direct precursor, but I can use it to craft a novel route. Searches clarified synthetic routes for these antihistamines. Now I'm comparing the molecule's potential as a synthetic intermediate for novel Doxylamine or Carbinoxamine analogues, against the current methods, detailing carbinol intermediates, and proposing a novel route. This involves establishing Doxylamine and Carbinoxamine as context, detailing their carbinol intermediates, and proposing a synthetic strategy to a novel analogue. I'll then compare these strategies.
A Critical Comparison of Published Synthesis Routes for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
Introduction
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol (CAS No. 131028-54-1) is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its structure, featuring a benzylic alcohol, a substituted phenoxy ether, and a tertiary amine, provides a versatile scaffold for drug development. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical research community.
This guide provides a critical comparison of the two primary synthetic strategies for preparing {4-[2-(Dimethylamino)ethoxy]phenyl}methanol, starting from common, commercially available precursors. We will analyze each route by examining the underlying chemical principles, providing detailed experimental protocols, and evaluating their respective advantages and disadvantages in terms of yield, scalability, safety, and operational simplicity.
Overview of Synthetic Strategies
The synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol can be efficiently approached via two logical and well-established pathways. Both routes leverage the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide, but differ in their choice of starting material and the sequence of functional group transformations.
-
Route A: Direct Alkylation. This is a single-step approach involving the direct Williamson ether synthesis between 4-hydroxybenzyl alcohol and 2-(dimethylamino)ethyl chloride.
-
Route B: Two-Step Aldehyde Reduction Pathway. This route begins with 4-hydroxybenzaldehyde, first performing the Williamson ether synthesis to form an aldehyde intermediate, which is subsequently reduced to the target benzylic alcohol.
The choice between these routes depends on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capacity for handling specific reagents and reaction conditions.
Caption: High-level overview of the two primary synthetic routes.
Route A: Direct Alkylation of 4-Hydroxybenzyl Alcohol
This pathway represents the most direct approach, constructing the target molecule in a single synthetic operation from 4-hydroxybenzyl alcohol.[3][4]
Mechanistic Rationale
The core of this route is the Williamson ether synthesis. The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is significantly more acidic than the benzylic alcohol group. This difference in acidity allows for the selective deprotonation of the phenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage. The benzylic alcohol remains unreactive under these conditions.
Experimental Protocol
-
Materials:
-
4-Hydroxybenzyl alcohol (1.0 eq)[5]
-
2-(Dimethylamino)ethyl chloride hydrochloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzyl alcohol, anhydrous potassium carbonate, and potassium iodide.
-
Add a suitable solvent, such as DMF or acetonitrile, to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride to the mixture. Note: Using the hydrochloride salt requires sufficient base to neutralize the HCl and deprotonate the phenol.
-
Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
-
Caption: Detailed experimental workflow for Route A.
Route B: Two-Step Aldehyde Reduction Pathway
This alternative strategy introduces the dimethylaminoethoxy side chain onto a benzaldehyde core, followed by reduction of the aldehyde to the primary alcohol. This approach is analogous to syntheses of similar pharmaceutical intermediates.[6][7]
Mechanistic Rationale
Step 1: Williamson Ether Synthesis. The first step is identical in principle to Route A. 4-hydroxybenzaldehyde is selectively deprotonated at the phenolic hydroxyl group with a base like K₂CO₃. The resulting phenoxide attacks 2-(dimethylamino)ethyl chloride to form the intermediate, 4-[2-(Dimethylamino)ethoxy]benzaldehyde.
Step 2: Aldehyde Reduction. The aldehyde functional group of the intermediate is then reduced to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other functional groups like the ether or tertiary amine. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon aqueous workup.
Experimental Protocol
-
Step 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
-
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
2-(Dimethylamino)ethyl chloride hydrochloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure: Follow the protocol for Route A, substituting 4-hydroxybenzaldehyde for 4-hydroxybenzyl alcohol. The intermediate aldehyde is typically carried forward without extensive purification.
-
-
Step 2: Reduction to {4-[2-(Dimethylamino)ethoxy]phenyl}methanol
-
Materials:
-
4-[2-(Dimethylamino)ethoxy]benzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the crude 4-[2-(Dimethylamino)ethoxy]benzaldehyde from Step 1 in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours until TLC confirms the disappearance of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the final product.[7] Further purification can be performed by column chromatography if needed.
-
-
Caption: Detailed experimental workflow for Route B.
Comparative Analysis
| Feature | Route A (Direct Alkylation) | Route B (Two-Step Aldehyde Reduction) | Analysis |
| Number of Steps | 1 | 2 | Route A is more convergent and operationally simpler. |
| Starting Material | 4-Hydroxybenzyl alcohol | 4-Hydroxybenzaldehyde | Both are readily available, but 4-hydroxybenzaldehyde is often less expensive and more stable upon storage. |
| Reagent Safety | Standard risk for Williamson ether synthesis. K₂CO₃ is a mild base. | Involves NaBH₄, which is a flammable solid and reacts with water to produce hydrogen gas. Requires careful handling. | Route A avoids the use of hydride reducing agents, making it slightly safer, especially at a larger scale. |
| Scalability | Good. The single-step process is advantageous for large-scale production. | Good, but the two-step sequence and the use of NaBH₄ add operational complexity. Exothermic quenching of NaBH₄ needs careful control. | Route A is likely more straightforward to scale up due to fewer unit operations. |
| Potential Yield | Moderate to High. Yield can be impacted by potential side reactions or incomplete conversion. | High. The reduction of an aldehyde with NaBH₄ is typically a very high-yielding and clean reaction (>95%). Overall yield depends on the efficiency of the first step. | Route B may offer a higher and more reliable overall yield, as the reduction step is extremely efficient. |
| Purification | A single purification step is required. | May require purification of the intermediate, though often it can be used crude. A final purification is still necessary. | Route A has fewer purification steps, potentially saving time and resources. |
Conclusion and Recommendation
Both Route A and Route B are viable and effective methods for the synthesis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. The optimal choice is contingent upon the specific needs of the research or production campaign.
Route A (Direct Alkylation) is the preferred method for its operational simplicity and shorter reaction sequence. It is ideal for rapid synthesis and situations where minimizing the number of synthetic steps is a priority. Its scalability is excellent due to the single-step nature of the process.
Route B (Two-Step Aldehyde Reduction Pathway) offers the potential for higher overall yields due to the near-quantitative nature of the sodium borohydride reduction step. This route is advantageous when maximizing material throughput is the primary goal and the additional synthetic step is acceptable. The starting material, 4-hydroxybenzaldehyde, is also typically more cost-effective than 4-hydroxybenzyl alcohol.
For most laboratory-scale applications and initial scale-up, the directness and efficiency of Route A make it the more attractive option. For large-scale industrial production where maximizing yield and minimizing starting material cost are critical, the investment in optimizing the two-step Route B may be justified.
References
- WO 2015/138340 A1, Preparation of trans-clomiphene citrate from 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol. (2015). Google Patents.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10176517, {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 125, 4-Hydroxybenzyl alcohol. Retrieved from [Link].
- WO 2006/011696 A1, Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrochloride salt mediate. (2006). Google Patents.
-
PrepChem.com (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link].
- US 2009/0203940 A1, Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. (2009). Google Patents.
- EP 1502907 A1, A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. (2005). Google Patents.
Sources
- 1. {4-[2-(Dimethylamino)ethoxy]phenyl}methanol | C11H17NO2 | CID 10176517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Hydroxybenzyl alcohol | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol
In the dynamic landscape of pharmaceutical research and development, the meticulous management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol, a compound whose unique chemical structure necessitates a nuanced approach to its end-of-life handling. As your partner in laboratory excellence, we aim to equip you with the critical knowledge to navigate this process safely and effectively, safeguarding both your team and the environment.
Understanding the Chemical Profile: The First Step to Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the subject compound is essential. This compound is a substituted aromatic alcohol. The presence of the dimethylaminoethoxy group imparts a basic character and influences its solubility and reactivity. A comprehensive review of the Safety Data Sheet (SDS) is the mandatory first step for handling and disposal. While a specific, universally indexed SDS for this exact compound is not always available, its structural motifs—a tertiary amine and a benzyl alcohol—suggest potential hazards such as skin and eye irritation, and possible toxicity upon ingestion or inhalation.
The Disposal Workflow: A Step-by-Step Protocol for this compound
The following workflow provides a systematic and logical progression for the disposal of this compound, ensuring that all safety and regulatory considerations are met at each stage.
Figure 1: A systematic workflow for the safe and compliant disposal of this compound waste in a laboratory setting.
Step 1: Waste Stream Identification and Segregation
The cornerstone of effective chemical waste management is the meticulous segregation of different waste streams. This not only ensures safety but is also a critical regulatory requirement.
-
Unused or Expired Reagent: Pure or expired this compound should be treated as a distinct waste stream. It should not be mixed with other solvents or reagents unless explicitly directed by your institution's waste management protocols.
-
Contaminated Solid Waste: Any solid materials, such as personal protective equipment (gloves, lab coats), absorbent pads, or weighing papers that have come into direct contact with the compound, must be disposed of as solid hazardous waste.
-
Liquid Waste Solutions: Solutions containing this compound should be segregated based on their solvent. Halogenated and non-halogenated organic solvents must be collected in separate containers. Aqueous solutions containing the compound should also be collected separately.
Step 2: Proper Containerization and Labeling
The integrity of the waste containment system is paramount to preventing leaks and ensuring the safety of all personnel.
-
Container Selection: Choose waste containers that are chemically resistant to this compound and any solvents present. High-density polyethylene (HDPE) carboys are a common and appropriate choice. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentages of each component.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
The date of initial waste accumulation.
-
Step 3: Interim Storage in Satellite Accumulation Areas (SAAs)
SAAs are designated locations within the laboratory for the temporary collection of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: All waste containers within the SAA must be placed in a secondary containment bin or tray capable of holding the entire volume of the largest container.
-
Closure: Waste containers must be kept closed at all times except when waste is being added.
Step 4: Final Disposal via Institutional EHS
The ultimate disposal of hazardous waste is a regulated process that must be managed by trained professionals.
-
Contacting EHS: Once a waste container is full, or has reached the institutional time limit for storage in an SAA, contact your Environmental Health and Safety (EHS) department to schedule a pickup.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The typical disposal method for organic compounds of this nature is high-temperature incineration, which ensures complete chemical destruction.
Key Data for Safe Handling and Disposal
The following table summarizes essential information for the safe management of this compound waste.
| Parameter | Guideline | Rationale & Authoritative Source |
| Primary Waste Classification | Hazardous Organic Waste | Based on the chemical structure containing amine and alcohol functional groups, which are typically managed as hazardous waste. |
| Compatible Container Material | High-Density Polyethylene (HDPE), Borosilicate Glass | These materials exhibit broad chemical resistance to organic compounds. |
| Required Personal Protective Equipment (PPE) | Safety Goggles, Nitrile Gloves, Laboratory Coat | Standard PPE for handling potentially irritating and harmful organic chemicals, as recommended by general laboratory safety guidelines. |
| Recommended Disposal Method | Incineration at a Licensed Facility | Ensures complete destruction of the organic molecule, preventing its release into the environment. This is a standard practice for organic chemical waste. |
Fostering a Culture of Safety
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these detailed procedures, researchers can confidently manage their chemical waste, ensuring a safe and compliant laboratory environment.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011) , The National Academies Press, [Link]
-
Managing Your Hazardous Waste: A Guide for Small Businesses , U.S. Environmental Protection Agency, [Link]
-
Hazard Communication Standard , Occupational Safety and Health Administration (OSHA), [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
